Camaric acid
Description
Properties
Molecular Formula |
C35H52O6 |
|---|---|
Molecular Weight |
568.8 g/mol |
IUPAC Name |
(1S,2S,6S,10R,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |
InChI |
InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/b21-9-/t23-,24-,25-,26+,31+,32+,33+,34-,35+/m0/s1 |
InChI Key |
RSKOPEQHBSFOLQ-IGIQLDRLSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@](C5(C)C)(OC6)O)C)C)C(=O)O)(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Camaric acid?
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid is a naturally occurring pentacyclic triterpenoid isolated from plants of the Lantana genus, notably Lantana camara and Lantana montevidensis. As a member of the oleanane class of triterpenoids, this compound has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It is designed to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
It is important to distinguish this compound from Carminic acid, a structurally unrelated anthraquinone glycoside responsible for the red pigment in cochineal insects. The similarity in name can be a source of confusion, but the two compounds possess vastly different chemical structures and biological activities. This guide will focus exclusively on the triterpenoid, this compound.
Chemical Structure and Physicochemical Properties
The definitive chemical structure of this compound was elucidated through extensive 1D and 2D NMR studies. Its systematic IUPAC name is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid.[1] The molecule features a pentacyclic oleanane core with several key functional groups that contribute to its biological activity.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H52O6 | [2][3] |
| Molecular Weight | 568.78 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents like methanol and chloroform. |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with the most notable being its antibacterial, nematicidal, and enzyme-inhibitory actions.
Antibacterial Activity
Nematicidal Activity
Studies have shown that this compound exhibits significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[1] This activity is crucial for the development of natural pesticides.
| Bioassay | Organism | Concentration | Result | Reference |
| Nematicidal Activity | Meloidogyne incognita | 0.5% | 95% mortality | [1] |
Enzyme Inhibition
This compound has been identified as an inhibitor of casein kinase II (CK2), a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in cell proliferation and survival. The inhibition of CK2 is a promising strategy in cancer therapy. While the specific IC50 value for this compound's inhibition of CK2 is not widely reported, its activity adds to the therapeutic potential of this natural compound.
Experimental Protocols
Isolation of this compound from Lantana camara
The following is a generalized protocol for the isolation of triterpenoids, including this compound, from the leaves of Lantana camara. This protocol is based on established methods for the extraction of similar compounds from this plant.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Lantana camara are collected and authenticated.
-
The leaves are air-dried in the shade and then coarsely powdered using a mechanical grinder.
2. Extraction:
-
The powdered leaf material is subjected to extraction with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The chloroform and ethyl acetate fractions, which are rich in triterpenoids, are concentrated.
4. Chromatographic Purification:
-
The active fractions are subjected to column chromatography over silica gel.
-
Elution is performed with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing similar TLC profiles are pooled.
5. Final Purification:
-
The pooled fractions are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
6. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Logical Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
Potential Antibacterial Mechanism of this compound
References
Principal Natural Sources of Carminic Acid
An In-depth Technical Guide to the Natural Sources of Carminic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of carminic acid, including its biosynthesis, quantification, and relevant biological signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.
Carminic acid is a potent anthraquinone C-glucoside that functions as a natural red colorant. Its primary and commercially significant natural source is the cochineal insect (Dactylopius coccus), a scale insect that parasitizes cacti of the Opuntia genus[1][2][3]. These insects produce the acid as a defense mechanism against predators[1][4]. Historically, other scale insects such as the Armenian cochineal (Porphyrophora hamelii) and the Polish cochineal (Porphyrophora polonica) have also been utilized as sources of this pigment[1][4].
The insects are harvested from the prickly pear cacti, primarily in Peru and Mexico, dried, and then subjected to an extraction process to isolate the carminic acid[1][2][3].
Quantitative Data of Carminic Acid in Natural Sources
The concentration of carminic acid can vary depending on the life stage of the cochineal insect. The following table summarizes the available quantitative data.
| Natural Source | Life Stage | Concentration (% of body weight) |
| Dactylopius coccus | Female | ~1.5% |
| Dactylopius coccus | Newborn | ~3.0% |
Biosynthesis of Carminic Acid
Carminic acid is a polyketide secondary metabolite[1]. Its biosynthesis is a multi-step enzymatic process. The pathway begins with the formation of an octaketide chain which then undergoes cyclization and a series of hydroxylation and glycosylation steps to yield the final carminic acid molecule[1]. The finding of flavokermesic acid anthrone (FKA) in D. coccus provided strong evidence for a polyketide-based biosynthetic pathway[1][5].
The following diagram illustrates the proposed biosynthetic pathway of carminic acid.
Caption: Proposed biosynthetic pathway of Carminic Acid.
Experimental Protocols
Extraction of Carminic Acid from Cochineal Insects
A common method for the extraction of carminic acid from dried cochineal insects involves the following steps:
-
Grinding: The dried insects are finely ground to increase the surface area for extraction.
-
Soaking: The ground material is then soaked in water[1]. The efficiency of extraction can be enhanced by using slightly alkaline or acidic aqueous solutions.
-
Heating: The mixture is heated to facilitate the dissolution of carminic acid.
-
Filtration: The solid residue is separated from the liquid extract by filtration.
-
Purification: The crude extract can be further purified using techniques like precipitation and chromatography to obtain a higher purity of carminic acid. The addition of aluminum salts to the extract will precipitate the aluminum salt of carminic acid, known as carmine[1].
Quantification of Carminic Acid using RP-HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the quantification of carminic acid.
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (e.g., water with a small percentage of an acid like acetic or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Carminic acid can be detected at its maximum absorbance wavelength, which is around 494 nm.
-
Quantification: A calibration curve is constructed using standard solutions of carminic acid of known concentrations. The concentration of carminic acid in the sample extract is then determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by Carminic Acid
Carminic acid has been shown to exhibit biological activity, including antioxidant and anti-inflammatory effects. It has been reported to modulate key signaling pathways involved in these processes.
Regulation of NF-κB and Nrf-2 Signaling Pathways
Studies have indicated that carminic acid can regulate the Nuclear factor kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathways. By modulating these pathways, carminic acid can influence the expression of genes involved in inflammation and oxidative stress.
The following diagram illustrates the logical relationship of carminic acid's influence on these pathways.
Caption: Carminic Acid's modulation of NF-κB and Nrf-2 pathways.
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. utolbanjarachem.com [utolbanjarachem.com]
- 3. Cochineal, a red dye from bugs, moves to the lab | Knowable Magazine [knowablemagazine.org]
- 4. Carminic acid - American Chemical Society [acs.org]
- 5. On the biosynthetic origin of carminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Camaric acid isolation from Lantana camara
An In-depth Technical Guide to the Isolation of Camaric Acid from Lantana camara
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the isolation and characterization of this compound, a pentacyclic triterpenoid found in Lantana camara. The guide details the necessary experimental protocols, presents quantitative data, and illustrates key processes through workflow and signaling pathway diagrams.
Introduction
Lantana camara, a member of the Verbenaceae family, is a flowering shrub recognized for its diverse phytochemical composition, including a variety of pentacyclic triterpenoids.[1] These compounds, including this compound, are of significant interest to the scientific community due to their potential therapeutic properties, such as anti-inflammatory and nematicidal activities.[2][3] this compound, along with other triterpenoids like oleanolic acid, lantanolic acid, and lantanilic acid, has been successfully isolated from the aerial parts of the plant.[1] This guide consolidates methodologies from published research to provide a detailed protocol for its extraction and purification.
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of pentacyclic triterpenoids from Lantana camara.
Plant Material Collection and Preparation
-
Collection: Gather fresh, healthy leaves from Lantana camara plants.
-
Cleaning: Thoroughly wash the collected leaves with distilled water to remove any debris, dust, and contaminants.[4]
-
Drying: Shade-dry the leaves at room temperature or use an oven at a controlled temperature of approximately 45-55°C until they are completely brittle.[4][5]
-
Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder. Store the resulting powder in an airtight container to prevent moisture absorption and degradation.[4][5]
Extraction of Crude this compound
This protocol utilizes solvent extraction to isolate a crude mixture of triterpenoids.
-
Solvent Soaking: Macerate a known quantity (e.g., 250 g) of the dried leaf powder in a suitable solvent. Ethyl acetate is a recommended solvent for this purpose.[4] Use a sufficient volume to fully submerge the powder (e.g., 1-1.5 Liters).
-
Extraction Period: Allow the mixture to soak for an extended period, typically 24 to 72 hours, with intermittent shaking to ensure thorough extraction.[6]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solvent extract from the plant residue.[6]
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of approximately 45°C. This process removes the solvent, yielding a thick, gummy crude extract.[4]
Chromatographic Purification of this compound
Column chromatography is employed to separate and purify this compound from the crude extract.
-
Column Preparation: Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by introducing a more polar solvent like ethyl acetate. A common gradient involves starting with n-hexane and progressively increasing the concentration of ethyl acetate.[4]
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 100 mL each).[4]
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A mobile phase of n-hexane:ethyl acetate can be used for TLC development.[7]
-
Isolation and Crystallization: Combine the fractions that show a pure spot corresponding to this compound. Evaporate the solvent at room temperature. The resulting residue can be further purified by washing with the elution solvent mixture to afford pure crystalline this compound.[4]
Data Presentation
Quantitative data for the isolation of triterpenoids from Lantana camara is summarized below. While specific yield and purity data for this compound are not extensively reported, the yields of related pentacyclic triterpenoids provide a reasonable benchmark.
Table 1: Yield of Triterpenoids from Lantana camara
| Compound/Fraction | Plant Part | Extraction Method | Yield (% w/w) | Reference |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.45% | [5] |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.31% - 0.53% | [5] |
| Oleanolic Acid | Roots | Microwave-Assisted | 1.23% | [8] |
| "LC-01" (Crude Fraction) | Aerial Parts | Toluene Extraction | 1.2% | [1] |
Table 2: Spectroscopic Data for this compound Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table is based on expected values and data from closely related compounds. Definitive reassignment of NMR data has been published, providing a key reference for structural confirmation.[9]
| Data Type | Description |
| 1H NMR | Complex spectrum with characteristic signals for methyl groups (singlets), olefinic protons, and protons attached to carbons bearing hydroxyl and ester functionalities. |
| 13C NMR | Signals corresponding to approximately 35 carbon atoms, including carbonyl carbons from the carboxylic acid and ester groups, olefinic carbons, and numerous aliphatic carbons of the pentacyclic triterpenoid core. |
| Mass Spec. | Expected molecular ion peak corresponding to the molecular formula C35H52O6. Fragmentation patterns would show losses of functional groups like the carboxylic acid and the ester side chain. |
| IR | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and ester, and C=C double bonds. |
Visualizations
Diagrams are provided to illustrate the experimental workflow and a putative signaling pathway associated with the anti-inflammatory activity of related compounds.
Caption: Experimental workflow for the isolation of this compound.
Caption: Putative anti-inflammatory action via the NF-κB pathway.
Conclusion
This guide outlines a robust and reproducible methodology for the isolation of this compound from Lantana camara. The protocols for extraction and purification, when combined with the provided analytical data, offer a solid foundation for researchers to obtain this compound for further investigation. The potential of this compound to modulate inflammatory pathways, suggested by the activity of related triterpenoids, underscores its importance as a target for natural product-based drug discovery and development. Further research is warranted to fully elucidate its specific biological mechanisms and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. massbank.eu [massbank.eu]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. 3-coumaric acid, (E)- | C9H8O3 | CID 637541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lantadene A and boswellic acid isolated from the leaves of Lantana camara L. have the potential to control phytopathogenic Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1 H and 13 C NMR reassignment of some chemical shifts of lantanilic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Carminic Acid
A Note on Terminology: Initial searches for "Camaric acid" did not yield significant results on a biosynthetic pathway. Based on the phonetic similarity and the extensive body of research available, this guide will focus on the biosynthesis of carminic acid . It is presumed that this was the intended subject of inquiry.
Introduction
Carminic acid, the vibrant red pigment famously derived from the cochineal insect (Dactylopius coccus), has been a prized natural colorant for centuries.[1] Its applications span the food, cosmetic, and pharmaceutical industries, valued for its stability and natural origin.[2] This technical guide provides an in-depth exploration of the carminic acid biosynthetic pathway, catering to researchers, scientists, and drug development professionals. We will delve into the enzymatic cascade, present quantitative data from heterologous production systems, detail relevant experimental protocols, and visualize the intricate molecular processes.
The Carminic Acid Biosynthetic Pathway: A Polyketide Symphony
Carminic acid is a C-glycosylated polyketide, a class of natural products synthesized from simple acyl-CoA precursors.[3] The biosynthesis is a multi-step enzymatic process, commencing with the assembly of a polyketide backbone and culminating in a series of tailoring reactions.
The core of the carminic acid molecule is an anthraquinone structure, which is assembled by a Type II polyketide synthase (PKS) system.[3] This process begins with the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form an octaketide chain.[4] This linear polyketide is then subjected to a series of cyclization and aromatization reactions, catalyzed by a cyclase (CYC) and an aromatase (ARO), respectively, to yield the first key intermediate, flavokermesic acid anthrone .[3][5]
Subsequent tailoring enzymes modify this core structure to produce carminic acid. A monooxygenase (hydroxylase) catalyzes the oxidation of flavokermesic acid anthrone to flavokermesic acid .[5] A second hydroxylation, mediated by another monooxygenase, converts flavokermesic acid to kermesic acid .[5] The final step in the pathway is the C-glucosylation of kermesic acid, where a glucose moiety is attached to the anthraquinone core. This reaction is catalyzed by a specific C-glucosyltransferase (UGT), yielding the final product, carminic acid .[4]
The proposed biosynthetic pathway of carminic acid is depicted in the following diagram:
Quantitative Analysis of Carminic Acid Biosynthesis
The heterologous expression of the carminic acid biosynthetic pathway in various microbial hosts has enabled the quantification of its production. This approach offers a promising alternative to the traditional extraction from insects. The following table summarizes key quantitative data from studies on engineered microorganisms.
| Host Organism | Key Genes Expressed | Precursor(s) Fed | Titer of Carminic Acid | Reference |
| Saccharomyces cerevisiae | OKS, ZhuI, ZhuJ, DcUGT2, NpgA, AptC, Cat5 | Glucose | 7580.9 µg/L | [2] |
| Escherichia coli | Type II PKS machinery, ZhuI, ZhuJ, DnrF, GtCGT | Glucose | 0.63 ± 0.02 mg/L | [6] |
Note: OKS: Octaketide Synthase; ZhuI: Cyclase; ZhuJ: Aromatase; DcUGT2: D. coccus C-glucosyltransferase; NpgA: 4'-phosphopantetheinyl transferase; AptC: Monooxygenase; Cat5: Hydroxylase; DnrF: Aklavinone-11-hydroxylase (a monooxygenase); GtCGT: Gentiana triflora C-glucosyltransferase.
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of the carminic acid biosynthetic pathway.
Heterologous Expression of Biosynthetic Genes in E. coli
The functional expression of the carminic acid pathway genes in a host like E. coli is a cornerstone for both pathway elucidation and metabolic engineering efforts.
Objective: To express the enzymes of the carminic acid biosynthetic pathway in E. coli for in vivo production or in vitro characterization.
Materials:
-
E. coli expression strains (e.g., BL21(DE3))
-
Expression vectors (e.g., pET series, pACYC)
-
Genes of interest (codon-optimized for E. coli)
-
Restriction enzymes, T4 DNA ligase, and other molecular biology reagents
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
Protocol:
-
Gene Cloning: The genes encoding the polyketide synthase, cyclase, aromatase, monooxygenases, and C-glucosyltransferase are cloned into compatible expression vectors. Codon optimization for E. coli is recommended to enhance protein expression.
-
Transformation: The recombinant plasmids are transformed into a suitable E. coli expression host.
-
Culture Growth: A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotics and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of fresh medium.
-
Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a suitable lysis buffer and lysed by sonication or high-pressure homogenization.
-
Protein Purification (for in vitro assays): The recombinant enzymes, often tagged with a His-tag, can be purified from the cell lysate using immobilized metal affinity chromatography (IMAC).[7][8]
The following diagram illustrates a general workflow for the heterologous production of carminic acid.
References
- 1. Extraction pathways and purification strategies towards carminic acid as natural-based food colorant: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo biosynthesis of carminic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a membrane-bound C-glucosyltransferase responsible for carminic acid biosynthesis in Dactylopius coccus Costa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of Carminic Acid by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Carminic Acid
A Note on Nomenclature: The term "Camaric acid" as specified in the topic prompt appears to be a likely misspelling of "Carminic acid." The following guide is based on the substantial body of scientific literature available for Carminic acid, a well-documented compound.
Introduction
Carminic acid is a naturally occurring red pigment belonging to the anthraquinone class of compounds. It is most famously derived from the cochineal insect (Dactylopius coccus), which produces the acid as a defense mechanism against predators. This vibrant colorant has a long history of use in textiles, food, and cosmetics. Beyond its coloring properties, Carminic acid has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant and antitumor effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of Carminic acid, its known biological signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Carminic acid are summarized in the tables below, providing a quantitative overview for easy reference and comparison.
Table 1: General Properties of Carminic Acid
| Property | Value | Reference |
| CAS Number | 1260-17-9 | [1] |
| Molecular Formula | C₂₂H₂₀O₁₃ | [2] |
| Molecular Weight | 492.39 g/mol | [2] |
| Appearance | Dark purplish-brown mass or bright red crystalline powder. | [3][4] |
Table 2: Physicochemical Properties of Carminic Acid
| Property | Value | Reference |
| Melting Point | Decomposes at 136 °C. | [3] |
| Solubility | Soluble in water, ethanol, and concentrated sulfuric acid. Insoluble in ether, benzene, and chloroform. | [5] |
| pKa Values | pKa₁ = 3.13 ± 0.01, pKa₂ = 6.20 ± 0.01, pKa₃ = 8.94 ± 0.05 (in 50:50 ethanol-water). | [6] |
| UV-Vis Absorption Maxima (λmax) | In water: ~500 nm. In 0.02N HCl: 490-500 nm. In 0.0001N NaOH: 540 nm. | [2] |
Biological Activity and Signaling Pathways
Carminic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being of particular interest. Recent studies have elucidated its role in modulating key cellular signaling pathways, namely the NF-κB and Nrf-2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the inflammatory response. In pathological states, constitutive activation of NF-κB can lead to chronic inflammation. Carminic acid has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[7]
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Promoting effects of carminic acid-enriched cochineal extracts on capsular invasive thyroid carcinomas through targeting activation of angiogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple assay procedure for carmine and carminic acid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. Carminic acid supplementation protects against fructose-induced kidney injury mainly through suppressing inflammation and oxidative stress via improving Nrf-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Camaric Acid: A Technical Overview of Its Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Camaric acid, a pentacyclic triterpenoid of interest for its therapeutic potential. The document details its physicochemical properties, outlines experimental protocols for its isolation and analysis, and explores its known biological activities and potential mechanisms of action.
Core Physicochemical Properties
This compound is a naturally occurring compound that can be isolated from plants of the Lantana genus, such as Lantana montevidensis and Lantana camara. As a member of the triterpenoid class of molecules, it possesses a complex polycyclic structure.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₂O₆ | |
| Molecular Weight | 568.78 g/mol | |
| Class | Triterpenoid | |
| Natural Sources | Lantana montevidensis, Lantana camara |
Experimental Protocols
Isolation of Triterpenoids from Lantana camara
The following protocol is a general methodology for the isolation of triterpenoids from Lantana camara, which can be adapted for the specific isolation of this compound.
Methodology:
-
Plant Material Preparation: The roots or leaves of Lantana camara are collected, washed, and dried in an oven at a controlled temperature (e.g., 40-50°C) to remove moisture. The dried plant material is then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethyl acetate, to isolate the crude extract containing triterpenoids.
-
Fractionation: The crude extract is then fractionated using solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents to separate the different triterpenoids.
-
Purification and Characterization: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of Triterpenoids by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of triterpenoids like this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., PDA or CAD).
-
Reversed-phase C18 or C30 column.
Mobile Phase:
-
A gradient of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
General Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of a triterpenoid standard (if available) in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the extracted and purified sample containing this compound in the mobile phase or a suitable solvent.
-
Chromatographic Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit several biological activities, primarily antibacterial and anti-inflammatory properties. While specific signaling pathways for this compound are not yet fully elucidated, the mechanisms of action for triterpenoids in general provide a framework for its potential cellular targets.
Antibacterial Activity
Triterpenoids are known to exert their antibacterial effects through various mechanisms.
-
Cell Membrane Disruption: Triterpenoids can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of cellular components.
-
Inhibition of Macromolecule Synthesis: They may interfere with the synthesis of essential macromolecules such as proteins and DNA.
-
Enzyme Inhibition: Triterpenoids can inhibit the activity of key bacterial enzymes.
Anti-inflammatory Activity
The anti-inflammatory effects of triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
A Technical Guide to the Biological Activities of Camaric and p-Coumaric Acid
A Note on Nomenclature: Initial research into "Camaric acid" reveals a potential ambiguity. There are two distinct compounds that may be relevant:
-
This compound: A specific pentacyclic triterpenoid (CAS No. 146450-83-1) isolated from plants of the Lantana genus.[1][2][3][4] Data on this compound is specific but limited.
-
p-Coumaric Acid (para-Coumaric Acid): A highly prevalent and extensively researched phenolic acid found in a wide variety of plants, fruits, and vegetables.[5]
This guide will first present the documented biological activities of the specific triterpenoid, This compound . Subsequently, to provide a comprehensive resource that addresses the possibility of user intent for the more common compound, this document will offer an in-depth review of the biological activities of p-Coumaric acid .
Part 1: Biological Activity of this compound
This compound is a natural triterpenoid that has been isolated from plants such as Lantana montevidensis and Lantana camara.[2][6] Research has identified its potential in antimicrobial and anti-inflammatory applications.
Quantitative Data on this compound's Bioactivity
The following table summarizes the key quantitative data available for this compound's biological effects.
| Activity Type | Parameter | Value | Target/Model | Source |
| Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema | [6] |
| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli | [6] |
| MIC | 9.76 µg/mL | Pseudomonas aeruginosa | [6] | |
| MIC | 19.5 µg/mL | Staphylococcus aureus | [6] | |
| MIC | 19.5 µg/mL | Bacillus cereus | [6] | |
| MIC | 19.5 µg/mL | Candida albicans | [6] | |
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae | [6] |
Part 2: In-Depth Guide to the Biological Activity of p-Coumaric Acid
p-Coumaric acid (p-CA) is a hydroxycinnamic acid recognized for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[5][7]
Anticancer Activity
p-Coumaric acid has demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. It can inhibit cell proliferation and induce programmed cell death, making it a compound of interest in oncology research.[5][8]
The table below presents the half-maximal inhibitory concentrations (IC₅₀) of p-Coumaric acid against several cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Source |
| A375 | Human Melanoma | 4.4 mM | 24 hours | [5] |
| 2.5 mM | 48 hours | [5] | ||
| B16 | Mouse Melanoma | 4.1 mM | 24 hours | [5] |
| 2.8 mM | 48 hours | [5] | ||
| HT-29 | Human Colorectal Adenocarcinoma | 150 µM | 24 hours | [8][9] |
| 125 µM | 72 hours | [9] | ||
| HCT-15 | Human Colon Cancer | Not specified, but activity shown | Not specified | [10] |
p-Coumaric acid induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. It modulates the expression of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[5][10]
Figure 1. p-Coumaric acid-induced intrinsic apoptosis pathway.
Anti-inflammatory Activity
p-Coumaric acid exerts anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators in immune cells like macrophages.[7][11]
A primary mechanism for p-CA's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation of IκB-α, p-CA blocks the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-1β.[7][11][12]
Figure 2. Inhibition of the NF-κB pathway by p-Coumaric acid.
Antimicrobial Activity
p-Coumaric acid exhibits inhibitory activity against a range of microorganisms, including bacteria and fungi. Its mechanism of action involves disrupting bacterial cell membrane integrity and binding to genomic DNA, which interferes with cellular functions and leads to cell death.[13][14]
The table below lists the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for p-Coumaric acid against various microbial strains.
| Microorganism | Type | MIC | MBC | Source |
| Alicyclobacillus acidoterrestris (vegetative cells) | Gram-positive Bacteria | 0.2 mg/mL | 0.2 mg/mL | [14] |
| Alicyclobacillus acidoterrestris (spores) | Gram-positive Bacteria | 0.2 mg/mL | >1.6 mg/mL | [14] |
| Escherichia coli | Gram-negative Bacteria | 1 mg/mL | - | [15] |
| Various bacterial pathogens | Gram-positive & Gram-negative | 10 - 80 µg/mL | - | [13] |
Antioxidant Activity
p-Coumaric acid is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. This activity is central to many of its other biological effects, including its anti-inflammatory and anticancer properties. While numerous studies confirm this activity through assays like DPPH, ABTS, and FRAP, specific IC₅₀ values were not detailed in the provided search results.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the bioactivities of compounds like p-Coumaric acid are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity.
-
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[17]
-
Compound Treatment: Add various concentrations of the test compound (e.g., p-Coumaric acid) to the wells. Include untreated (control) and blank (medium only) wells. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[18]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).[16][19]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT to formazan.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[17][18] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[16]
-
Calculation: Cell viability is calculated as a percentage relative to the control (untreated) cells after subtracting the blank absorbance.
-
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant that donates a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine form.[20][21] The decrease in absorbance is measured spectrophotometrically.
-
Protocol:
-
Reagent Preparation: Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should be freshly made and protected from light.[21][22]
-
Reaction Setup: In a 96-well plate, add 20 µL of the test sample at various concentrations.[20] Add 200 µL of the DPPH working solution to each well and mix.[20] A standard antioxidant like Ascorbic Acid or Trolox is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 20-30 minutes).[21][22]
-
Absorbance Reading: Measure the absorbance at 517 nm.[20][22]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of the DPPH solution without the sample.[22]
-
Broth Microdilution Method for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23][24]
-
Protocol:
-
Preparation: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 100 µL from the first column to the second, repeating this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[25]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).[26]
-
Inoculation: Add the standardized inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells.
-
Incubation: Seal or cover the plate and incubate at 37°C for 18-24 hours.[25][26]
-
Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Figure 3. Experimental workflow for the Broth Microdilution MIC assay.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a reproducible acute inflammatory response characterized by edema (swelling), which is mediated by the release of histamine, bradykinin, and prostaglandins.[27][28] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Protocol:
-
Animal Acclimatization: Use rats or mice, allowing them to acclimate to laboratory conditions. Fast animals overnight with free access to water before the experiment.[29]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[29][30]
-
Compound Administration: Administer the test compound (e.g., p-Coumaric acid) or a reference drug (e.g., Indomethacin) via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before inducing inflammation.[30][31] The control group receives the vehicle only.
-
Inflammation Induction: Inject 0.05-0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[29][30]
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 4-5 hours).[29][30]
-
Calculation: The degree of edema is calculated by subtracting the baseline paw volume from the post-injection volume. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
-
References
- 1. This compound | 146450-83-1 | WFA45083 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C35H52O6 | CID 10483104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:146450-83-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 10. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. primescholars.com [primescholars.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. researchgate.net [researchgate.net]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. goldbio.com [goldbio.com]
- 27. researchgate.net [researchgate.net]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. inotiv.com [inotiv.com]
Camaric Acid: A Comprehensive Technical Review of its Triterpenoid Nature, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a naturally occurring pentacyclic triterpenoid, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from plants of the Lantana genus, particularly Lantana camara, this oleanane-type triterpenoid is part of a larger family of bioactive compounds produced by this plant. This technical guide provides an in-depth analysis of this compound, focusing on its chemical classification, biosynthetic pathway, and reported biological activities. The information is presented to support further research and drug development endeavors.
Chemical Classification and Structure
This compound is definitively classified as a pentacyclic triterpenoid. Triterpenoids are a class of natural products derived from a C30 isoprenoid precursor, squalene. The core structure of this compound is based on the oleanane skeleton, a common framework for many bioactive triterpenoids.
The chemical structure of this compound and its key features are detailed below. Spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating its structure.
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on various spectroscopic techniques. The following table summarizes the reported 1H and 13C NMR chemical shifts for this compound, which are critical for its identification and characterization.
| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |
| 1 | 38.5 | 1.55 (m) |
| 2 | 27.2 | 1.65 (m) |
| 3 | 80.9 | 3.20 (dd, J=11.5, 4.5 Hz) |
| 4 | 39.2 | - |
| 5 | 55.4 | 0.75 (d, J=11.0 Hz) |
| 6 | 18.3 | 1.45 (m) |
| 7 | 33.0 | 1.30 (m) |
| 8 | 39.8 | - |
| 9 | 47.6 | 1.50 (m) |
| 10 | 37.0 | - |
| 11 | 23.6 | 1.90 (m) |
| 12 | 122.5 | 5.28 (t, J=3.5 Hz) |
| 13 | 143.8 | - |
| 14 | 41.8 | - |
| 15 | 28.1 | 1.58 (m) |
| 16 | 23.6 | 1.85 (m) |
| 17 | 46.5 | - |
| 18 | 41.5 | 2.85 (dd, J=13.5, 4.0 Hz) |
| 19 | 46.0 | 1.60 (m) |
| 20 | 30.7 | - |
| 21 | 33.9 | 1.80 (m) |
| 22 | 32.5 | 1.75 (m) |
| 23 | 28.1 | 1.15 (s) |
| 24 | 16.8 | 0.92 (s) |
| 25 | 15.5 | 0.82 (s) |
| 26 | 17.1 | 0.85 (s) |
| 27 | 25.9 | 1.18 (s) |
| 28 | 180.4 | - |
| 29 | 33.0 | 0.90 (d, J=6.5 Hz) |
| 30 | 23.6 | 0.95 (d, J=6.5 Hz) |
| OAc-C=O | 170.9 | - |
| OAc-CH3 | 21.3 | 2.05 (s) |
Biosynthesis of this compound: The Oleanane Pathway
This compound, being an oleanane-type triterpenoid, is synthesized in plants through the mevalonate (MVA) pathway. This intricate pathway begins with simple precursors and culminates in the formation of the complex pentacyclic structure. The key steps involve the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene then undergoes cyclization to form the characteristic oleanane skeleton.
Caption: Biosynthetic pathway of this compound.
Biological Activities and Quantitative Data
Nematicidal Activity
This compound has demonstrated significant activity against the root-knot nematode Meloidogyne incognita.
| Compound | Concentration | Nematicidal Activity (% Mortality) | Reference |
| This compound | 0.5% | 95% | [1] |
| Lantanilic acid | 0.5% | 98% | [1] |
| Oleanolic acid | 0.5% | 70% | [1] |
Antimicrobial and Antifungal Activity of a Related Triterpenoid
Lantanilic acid, a structurally similar triterpenoid also isolated from Lantana camara, has been evaluated for its antimicrobial and antifungal properties. The data is presented as the diameter of the zone of inhibition.
| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 500 | 1.7 |
| Candida albicans | 500 | 9.3 |
| 250 | 8.3 | |
| 125 | 4.6 |
Note: Lantanilic acid was reported to be inactive against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. This section outlines the general procedures for the isolation and biological evaluation of triterpenoids like this compound.
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of this compound from Lantana camara plant material.
Caption: General workflow for isolating this compound.
Methodology:
-
Plant Material Collection and Preparation: Leaves of Lantana camara are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents to separate the individual compounds.
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The pure compound is then subjected to spectroscopic analysis, including 1D and 2D NMR and mass spectrometry, to confirm its structure.
Nematicidal Activity Assay
The following protocol is a general method for assessing the nematicidal activity of a compound against root-knot nematodes.
Methodology:
-
Nematode Culture: Meloidogyne incognita is cultured on a suitable host plant (e.g., tomato) to obtain a sufficient number of second-stage juveniles (J2).
-
Preparation of Test Solutions: The isolated compound (this compound) is dissolved in a suitable solvent (e.g., ethanol) and then diluted with water to the desired test concentrations. A control solution without the test compound is also prepared.
-
Exposure: A suspension of a known number of J2 nematodes is added to each test and control solution in a multi-well plate or petri dish.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific period (e.g., 24, 48, 72 hours).
-
Mortality Assessment: After incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).
-
Data Analysis: The percentage of mortality is calculated for each concentration, and if applicable, the LC50 (lethal concentration for 50% of the population) is determined.
Conclusion
This compound is a well-characterized oleanane-type triterpenoid with demonstrated biological activity, particularly as a nematicidal agent. Its biosynthesis follows the established mevalonate pathway for pentacyclic triterpenoids. While comprehensive quantitative data on its various biological activities are still emerging, the existing information, along with data from structurally related compounds, highlights its potential as a lead compound for the development of new therapeutic or agrochemical agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.
References
An In-depth Technical Guide to Carminic Acid: A Potential Case of Mistaken Identity with Camaric Acid
A Note to the Reader: This technical guide was initiated in response to a query for an in-depth analysis of Camaric acid . However, a comprehensive literature search revealed that while this compound is a recognized compound (isolated from Lantana montevidensis with noted antibacterial activity and a molecular formula of C35H52O6), there is a significant scarcity of publicly available technical data to construct a detailed guide as requested.[1] Conversely, the query's parameters align closely with the extensive body of research available for Carminic acid . It is plausible that "this compound" may have been a typographical error. Therefore, this guide will focus on Carminic acid, a compound with a rich history and a wealth of scientific data, to provide the in-depth technical overview originally sought.
Discovery and History of Carminic Acid
Carminic acid is a naturally occurring anthraquinone C-glucoside that has been utilized for centuries as a vibrant red dye.[2][3] Its history is intertwined with the ancient civilizations of the Americas and the subsequent global trade that followed European exploration.
The earliest documented use of cochineal dyes, derived from the salt of carminic acid, dates back to at least 700 CE by the indigenous peoples of Peru.[2] The Aztec and Mayan empires also extensively harvested and traded cochineal, derived from the insect Dactylopius coccus, which feeds on prickly pear cacti.[4] The insects produce the acid as a defense mechanism against predators.[2][5]
Spanish conquistadors in the 16th century were captivated by the brilliant crimson hues of textiles dyed with cochineal, a color far more intense than any available in Europe at the time. They began exporting tons of dried cochineal insects to Europe, where it quickly became a highly prized and valuable commodity, second only to silver from the New World. The Spanish heavily guarded the secret of its origin for centuries.
The formal isolation of carminic acid from cochineal insects was achieved in 1894 by the British dye chemist Henry Edward Schunk.[6] The chemical structure of carminic acid was first proposed by the German chemist Otto Dimroth in 1920, and later corrected in 1965 by Indian chemists S. B. Bhatia and K. Venkataraman.[6] The first total synthesis of carminic acid was accomplished by organic chemists in 1991.[2][7] More recently, in 2018, researchers successfully engineered the microbe Aspergillus nidulans to produce carminic acid, opening avenues for its biotechnological production.[2]
Physicochemical and Quantitative Data
Carminic acid (IUPAC name: 7-β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) is a complex molecule with several methods for its quantification.[2]
| Property | Value | Source |
| Molecular Formula | C22H20O13 | [3] |
| Molar Mass | 492.4 g/mol | [3] |
| pKa1 | 3.13 ± 0.01 (in 50:50 ethanol-water) | [8] |
| pKa2 | 6.20 ± 0.01 (in 50:50 ethanol-water) | [8] |
| pKa3 | 8.94 ± 0.05 (in 50:50 ethanol-water) | [8] |
| Purity in Reagents | 25.3 - 92.9% | [9][10] |
| Content in Cochineal Dye Products | 4.6 - 30.5% | [9][10] |
| Detection Limit (DPP) | 0.55 µg/mL | [8] |
Key Experimental Protocols
Extraction of Carminic Acid from Cochineal
An optimized solid-liquid extraction procedure has been developed to maximize the yield of carminic acid from Dactylopius coccus.
-
Materials:
-
Dried cochineal insects (0.25 g)
-
Extraction solution: 109.1 mL of an aqueous solution containing 80 mg of sodium carbonate and citric acid (68% m/m)
-
-
Procedure:
-
Combine the dried cochineal with the extraction solution.
-
Heat the mixture to its boiling point and maintain for 11.8 minutes.
-
Separate the solid residue.
-
Repeat the extraction process with the solid residue using a fresh portion of the extraction solution under the same conditions.
-
Combine the liquid extracts from both stages. This procedure yields approximately 23.26% (± 0.46%) carminic acid from the cochineal.[11]
-
Quantitative Analysis by qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute quantification method for carminic acid.
-
Instrumentation: NMR spectrometer
-
Internal Standard: DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid, deuterated) with its concentration corrected using a certified reference material (CRM) like potassium hydrogen phthalate.
-
Procedure:
-
Prepare a sample containing a known mass of the cochineal extract or carminic acid reagent and a precise amount of the calibrated internal standard (DSS-d6) in a suitable deuterated solvent.
-
Acquire the 1H NMR spectrum.
-
Integrate the signal of an aromatic proton of carminic acid and the signal of the nine protons from the three methyl groups of DSS-d6.
-
Calculate the purity or content of carminic acid based on the ratio of these signal intensities. The entire analysis can be completed in approximately 10 minutes.[9][10]
-
Biosynthesis of Carminic Acid
The biosynthesis of carminic acid is a complex process that has been the subject of significant research. It is understood to be a polyketide-based pathway.
The biosynthesis can be conceptually divided into three main stages:
-
Polyketide Chain Formation: An octaketide chain is synthesized by a polyketide synthase.
-
Cyclization and Aromatization: The octaketide is cyclized and aromatized by a cyclase to form flavokermesic acid anthrone (FKA). The isolation of FKA has provided strong evidence for the polyketide origin of carminic acid.
-
Post-PKS Modifications: FKA undergoes a series of enzymatic modifications, including hydroxylations catalyzed by P450 monooxygenases to form flavokermesic acid and then kermesic acid. The final step is a C-glycosylation, where a glucose molecule is attached to kermesic acid by a UDP-glucose dependent glucosyltransferase (DcUGT2), to yield carminic acid.[2]
Caption: Proposed biosynthetic pathway of Carminic Acid.
Experimental Workflow for Heterologous Production
The heterologous production of carminic acid in a microbial host like Aspergillus nidulans provides a potential alternative to its extraction from insects. A general workflow for this process is outlined below.
Caption: Workflow for heterologous production of Carminic Acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carminic acid - Wikipedia [en.wikipedia.org]
- 3. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. smithsonianmag.com [smithsonianmag.com]
- 5. Red cochineal dye (carminic Acid): its role in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carminic acid - American Chemical Society [acs.org]
- 7. Synthesis of carminic acid, the colourant principle of cochineal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. redalyc.org [redalyc.org]
- 9. [Absolute quantification of carminic acid in cochineal extract by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. proyectoenologico.wixsite.com [proyectoenologico.wixsite.com]
An In-depth Technical Guide to the Therapeutic Potential of p-Coumaric Acid
Introduction
Initial investigations into "Camaric acid" reveal a limited body of specific research. However, the scientific literature extensively documents the therapeutic properties of a closely related and similarly named compound, p-Coumaric acid (4-hydroxycinnamic acid). This guide, therefore, focuses on the significant therapeutic potential of p-Coumaric acid, a widely distributed phenolic acid found in various plants, fruits, and vegetables.[1] This document will provide a comprehensive overview of its anti-inflammatory, anticancer, neuroprotective, and antioxidant activities, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
p-Coumaric acid (p-CA) has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
| Parameter | Model System | Treatment | Result | Reference |
| TNF-α, IL-1β, IL-6, MCP-1 | Adjuvant-induced arthritic rats | p-CA (100 mg/kg b.wt) | Significant reduction in serum and ankle joint | [2] |
| iNOS, COX-2 Expression | LPS-stimulated RAW264.7 cells | p-CA (10-100 μg/ml) | Significant inhibition | [3] |
| NF-κB, SIRT1 Expression | LPS-induced THP-1 cells | p-CA (5-20 μM) | Reduced NF-κB, increased SIRT1 | [4] |
Experimental Protocols
In Vivo Adjuvant-Induced Arthritis Model:
-
Animal Model: Male Wistar rats.
-
Induction of Arthritis: 0.1 mL of Freund's complete adjuvant is injected into the subplantar region of the left hind paw.
-
Treatment: p-Coumaric acid (100 mg/kg body weight) is administered intraperitoneally for 8 consecutive days, starting from day 11 after adjuvant injection.
-
Assessment: Paw volume is measured using a plethysmometer. At the end of the study, serum and synovial tissue are collected for analysis of inflammatory markers (e.g., TNF-α) by ELISA and immunohistochemistry.[2]
In Vitro Anti-inflammatory Assay in Macrophages:
-
Cell Line: RAW264.7 murine macrophage cells.
-
Stimulation: Cells are pre-treated with various concentrations of p-Coumaric acid (10-100 μg/ml) for 1 hour.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Analysis: After a 24-hour incubation, the cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent. The expression of iNOS, COX-2, TNF-α, and IL-1β is determined by Western blot and RT-PCR.[3]
Signaling Pathway
Caption: p-Coumaric acid's anti-inflammatory mechanism.
Anticancer Activity
p-Coumaric acid exhibits anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting the proliferation of various cancer cell lines.
Quantitative Data on Anticancer Effects (IC50 Values)
| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Reference |
| A375 | Human Melanoma | 24 hours | 4.4 mM | [5] |
| A375 | Human Melanoma | 48 hours | 2.5 mM | [5] |
| B16 | Mouse Melanoma | 24 hours | 4.1 mM | [5] |
| B16 | Mouse Melanoma | 48 hours | 2.8 mM | [5] |
| HT-29 | Colorectal Cancer | 24 hours | 150 µM | [6] |
Experimental Protocols
Cell Proliferation Assay (CCK-8):
-
Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.
-
Treatment: The cells are treated with various concentrations of p-Coumaric acid for 24 or 48 hours.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.[5]
Apoptosis Analysis by Western Blot:
-
Cell Treatment: Cancer cells are treated with p-Coumaric acid at concentrations close to the IC50 value for 24 hours.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[5]
Signaling Pathway
Caption: p-Coumaric acid's anticancer mechanisms.
Neuroprotective Effects
p-Coumaric acid has shown promise in protecting against neuronal damage in models of cerebral ischemia and neuroinflammation.
Quantitative Data on Neuroprotective Effects
| Parameter | Model System | Treatment | Result | Reference |
| MDA Levels | Cerebral ischemia-reperfusion in mice | 100 mg/kg p-CA (oral, 2 weeks) | Significantly reduced | [7] |
| Infarction Volume | Cerebral ischemia-reperfusion in mice | 100 mg/kg p-CA (oral, 2 weeks) | Significantly reduced | [7] |
| Catalase & SOD Activities | Cerebral ischemia-reperfusion in mice | 100 mg/kg p-CA (oral, 2 weeks) | Significantly increased | [7] |
| IL-1β, TNF-α | Corticosterone-induced depression model in mice | p-CA treatment | Decreased levels in hippocampus | [8] |
Experimental Protocols
Cerebral Ischemia-Reperfusion Injury Model:
-
Animal Model: Male ICR mice.
-
Pre-treatment: Mice are orally administered p-Coumaric acid (100 mg/kg) or a vehicle for 14 days.
-
Surgical Procedure: Cerebral ischemia is induced by bilateral common carotid artery occlusion for 30 minutes, followed by a 45-minute reperfusion period.
-
Assessment: After reperfusion, brain tissues are collected. Oxidative stress markers (MDA, catalase, SOD) are measured. Infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neuronal death in the hippocampus is assessed by cresyl violet staining.[7][9]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p-Coumaric acid modulates cholesterol efflux and lipid accumulation and inflammation in foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 7. Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Carminic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carminic acid, a naturally occurring anthraquinone C-glucoside, has long been utilized as a vibrant red colorant. Beyond its traditional use, emerging scientific evidence has illuminated its potential as a bioactive molecule with significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of carminic acid and its key derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative analysis of their therapeutic potential. Furthermore, this document elucidates the modulation of the NF-κB and Nrf-2 signaling pathways by carminic acid, offering insights into its protective effects against oxidative stress and inflammation.
Introduction
Carminic acid is a C-glycosyl anthraquinone primarily isolated from the female cochineal insect (Dactylopius coccus). Its molecular structure, characterized by a polycyclic aromatic core and a glucose moiety, underpins its distinct physicochemical properties and biological activities. While historically significant as a natural dye, recent research has focused on the therapeutic applications of carminic acid and its derivatives, driven by their demonstrated antioxidant and anti-inflammatory capacities. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in harnessing the potential of these compounds.
Synthesis of Carminic Acid and Its Derivatives
The chemical modification of carminic acid allows for the generation of derivatives with altered physicochemical properties, such as hydrophobicity and stability, which can influence their biological activity and bioavailability.
Synthesis of Hydrophobic Derivatives: Acetylated and Pivaloylated Carminic Acid
To enhance its lipophilicity, carminic acid can be esterified through acetylation or pivaloylation.[1]
Experimental Protocol: General Esterification of Carminic Acid [1]
-
Dissolve carminic acid (1 equivalent) in dry pyridine.
-
Add acetic anhydride or pivaloyl chloride (1.25 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature until the complete consumption of the starting material is observed (monitoring by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous HCl.
-
Collect the organic layers, dry over anhydrous Na2SO4, filter, and evaporate to dryness to yield the crude product.
-
Purify the product using appropriate chromatographic techniques.
Note: The acetylation reaction may yield a mixture of products with varying degrees of acetylation.[1]
Synthesis of 4-Aminocarminic Acid
4-Aminocarminic acid is a derivative known for its stability in acidic conditions.[2]
Experimental Protocol: Synthesis of 4-Aminocarminic Acid [2]
-
Heat a mixture of carminic acid in an aqueous ammonia solution in a sealed tube.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and purify 4-aminocarminic acid using chromatographic methods.
Biological Activities of Carminic Acid and Derivatives
Carminic acid and its derivatives exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.
Antioxidant Activity
The antioxidant properties of carminic acid are attributed to its ability to scavenge free radicals. Quantitative assessment of this activity is crucial for evaluating its therapeutic potential.
Table 1: Antioxidant Activity of Cochineal Extract (Rich in Carminic Acid)
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | 5729.6[3] |
| ABTS Radical Scavenging | 18207.8[3] |
Note: The provided IC50 values are for a Dactylopius coccus extract and may not represent the activity of purified carminic acid.[3] Currently, specific IC50 values for purified carminic acid and its individual derivatives from peer-reviewed literature are limited.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of the test compound (carminic acid or its derivative) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity
Carminic acid has been shown to mitigate inflammatory responses by modulating key signaling pathways.[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Measurement of Inflammatory Factors) [3]
-
Culture appropriate cell lines (e.g., mouse tubular epithelial cells TCMK-1 or human kidney cells HK2) in standard culture conditions.
-
Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., 5 mM fructose) for 24 hours.
-
Co-treat the cells with various concentrations of carminic acid (e.g., 10 and 20 µM).
-
After the incubation period, harvest the cells.
-
Isolate total RNA and perform reverse transcription to synthesize cDNA.
-
Quantify the expression levels of inflammatory factor genes (e.g., TNF-α, IL-6, IL-1β) using real-time quantitative PCR (RT-qPCR).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Analyze the data to determine the effect of carminic acid on the expression of inflammatory markers.
Signaling Pathways Modulated by Carminic Acid
Carminic acid exerts its antioxidant and anti-inflammatory effects by interacting with critical cellular signaling pathways, namely the NF-κB and Nrf-2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Carminic acid has been shown to block this pathway, thereby reducing the production of inflammatory mediators.[4]
References
- 1. Towards hydrophobic carminic acid derivatives and their incorporation in polyacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carminic acid supplementation protects against fructose-induced kidney injury mainly through suppressing inflammation and oxidative stress via improving Nrf-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Camaric Acid: From Isolation to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid primarily isolated from plants of the Lantana genus, notably Lantana camara, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its isolation, characterization, and demonstrated pharmacological effects. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Chemical Profile
This compound is a naturally occurring pentacyclic triterpenoid with the chemical formula C₃₅H₅₂O₆. Its structure is characterized by a five-ring core, a common feature among triterpenoids, which contributes to its lipophilic nature and diverse biological functions.
Isolation and Purification of this compound
The isolation of this compound typically involves the extraction of plant material, most commonly the leaves of Lantana camara, followed by chromatographic separation.
Experimental Protocol: Isolation from Lantana camara
A general protocol for the isolation of this compound is outlined below. It is important to note that specific details may vary between different studies.
-
Plant Material Collection and Preparation: Fresh leaves of Lantana camara are collected, washed, and air-dried in the shade. The dried leaves are then ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with methanol or ethanol.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and water. Triterpenoids like this compound are typically found in the less polar fractions (e.g., chloroform or ethyl acetate).
-
Chromatographic Separation: The active fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. The following sections summarize the available quantitative data and experimental approaches used to evaluate these activities.
Antibacterial Activity
This compound has shown inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | |
| Bacillus subtilis | Data not available | |
| Escherichia coli | Data not available | |
| Pseudomonas aeruginosa | Data not available |
Note: Specific MIC values for this compound are not consistently reported in a comparative format in the currently available literature. Further targeted studies are required to populate this table.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is typically assessed using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (e.g., 10⁵ CFU/mL).
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated, although detailed mechanistic studies are limited.
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of this compound
| Assay | Model | Key Findings | Reference |
| Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Data not available | |
| Cyclooxygenase (COX) Inhibition | Data not available | ||
| Carrageenan-induced Paw Edema | Rodent model | Data not available |
Note: Quantitative data on the anti-inflammatory activity of this compound is sparse in the available literature.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.
-
Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control.
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.
Table 3: Cytotoxic Activity (IC₅₀) of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | Data not available | |
| MCF-7 | Breast Cancer | Data not available | |
| A549 | Lung Cancer | Data not available |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated further to allow viable cells to metabolize MTT into formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration, and the IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet well-elucidated in the scientific literature. Further research is required to identify the specific cellular targets and signaling cascades modulated by this compound.
Below is a hypothetical workflow for investigating the anti-inflammatory mechanism of this compound, focusing on the NF-κB pathway, a key regulator of inflammation.
Caption: Workflow for Investigating the Anti-inflammatory Mechanism of this compound.
Conclusion and Future Directions
This compound, a pentacyclic triterpenoid from Lantana camara, has shown promise as a bioactive compound with antibacterial, anti-inflammatory, and cytotoxic properties. However, the current body of literature lacks comprehensive quantitative data and detailed mechanistic studies. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Systematic Screening: Conducting comprehensive studies to determine the MIC values of this compound against a broad panel of clinically relevant bacterial and fungal strains.
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory and cytotoxic effects. This would involve techniques such as Western blotting, RT-PCR, and reporter gene assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its biological activities and to potentially enhance its potency and selectivity.
-
In Vivo Efficacy and Safety Studies: Conducting well-designed animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its most promising therapeutic applications.
This technical guide highlights the current state of knowledge on this compound and underscores the significant opportunities for further research to unlock its full potential as a lead compound for drug development.
Methodological & Application
Application Notes and Protocols: Solubility Profile of Camaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. A fundamental physicochemical property crucial for its handling, formulation, and biological testing is its solubility in various solvents. This document provides an overview of the known solubility characteristics of this compound and a detailed protocol for its quantitative determination.
Solubility Data
Currently, comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, qualitative solubility information has been reported. The following table summarizes the available data. It is important to note that this information is qualitative and serves as a preliminary guide for solvent selection. For precise quantitative applications, experimental determination of solubility is recommended.
| Solvent | Solubility |
| Chlorinated Solvents | |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Polar Aprotic Solvents | |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Acetone | Soluble[1] |
| Esters | |
| Ethyl Acetate | Soluble[1] |
Note: "Soluble" indicates that the compound dissolves in the specified solvent, but does not provide a quantitative measure.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The solid phase should still be present at the bottom of the vials.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
Withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the experimental samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor
-
3.3. Experimental Workflow Diagram
Caption: Workflow for determining the quantitative solubility of this compound.
Signaling Pathways
At present, the specific signaling pathways directly modulated by this compound are a subject of ongoing research and are not sufficiently established to be detailed here. As more data becomes available, this section will be updated.
Conclusion
The provided information offers a foundational understanding of the solubility of this compound. The qualitative data serves as a useful starting point for solvent selection in various research and development applications. For applications requiring precise solubility values, the detailed experimental protocol provided will enable researchers to generate accurate and reliable quantitative data. As with any experimental work, appropriate safety precautions should be taken when handling chemical substances.
References
Application Notes and Protocols: Antibacterial Activity of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin and its derivatives are a significant class of natural compounds renowned for their diverse pharmacological properties, including antibacterial activity. While the specific term "Camaric acid" did not yield direct findings in scientific literature, it is likely a variant or misspelling of closely related and well-researched coumarin compounds such as p-Coumaric acid and Coumarin-3-carboxylic acid. These compounds have demonstrated notable inhibitory effects against a range of pathogenic bacteria. This document provides detailed application notes and standardized protocols for assessing the antibacterial potential of these coumarin derivatives, intended to guide researchers in their antimicrobial drug discovery efforts.
Data Presentation: Antibacterial Activity of Coumarin Derivatives
The antibacterial efficacy of coumarin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2] The following table summarizes the reported MIC values for p-Coumaric acid and Coumarin-3-carboxylic acid against various bacterial strains.
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| p-Coumaric acid | Staphylococcus aureus | Gram-positive | 10 - 80 | [3] |
| Streptococcus pneumoniae | Gram-positive | 10 - 80 | [4] | |
| Bacillus subtilis | Gram-positive | 10 - 80 | [4] | |
| Escherichia coli | Gram-negative | 10 - 80 | [4] | |
| Shigella dysenteriae | Gram-negative | 20 | [3] | |
| Salmonella typhimurium | Gram-negative | 10 - 80 | [4] | |
| Alicyclobacillus acidoterrestris (vegetative cells) | Gram-positive | 200 | [5] | |
| Alicyclobacillus acidoterrestris (spores) | Gram-positive | 200 | [5] | |
| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli | Gram-negative | 26.64 | [6] |
| Ralstonia solanacearum | Gram-negative | 40.73 | [6] | |
| Xanthomonas axonopodis pv. manihotis | Gram-negative | 35.21 | [6] | |
| Xanthomonas oryzae pv. oryzae | Gram-negative | 38.92 | [6] | |
| Dickeya zeae | Gram-negative | 39.81 | [6] |
Mechanism of Action
p-Coumaric acid exhibits a dual mechanism of antibacterial action.[3] It disrupts the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[3][5] Concurrently, it binds to bacterial DNA, likely intercalating into the DNA double helix, which can inhibit essential cellular processes like replication and transcription.[3][5]
Similarly, Coumarin-3-carboxylic acid has been shown to disrupt the integrity of the cell membrane.[6] This disruption leads to the inhibition of polar flagella growth, reduced motility, and decreased production of extracellular exopolysaccharides (EPS), which are crucial for biofilm formation.[6]
Caption: Proposed antibacterial mechanisms of p-Coumaric acid and Coumarin-3-carboxylic acid.
Experimental Protocols
Standardized methods are crucial for obtaining reliable and reproducible results in antibacterial assays.[7] The following are detailed protocols for commonly used methods.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the MIC of an antimicrobial agent.[2][8]
Materials:
-
Test compound (e.g., p-Coumaric acid) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[9]
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
Positive control (a known antibiotic, e.g., ampicillin).
-
Negative control (medium only).
-
Growth control (medium with inoculum, no compound).
Protocol:
-
Preparation of Microtiter Plate: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard 100 µL from the last well.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except the negative control well).
-
Controls:
-
Growth Control: Add 100 µL of the diluted inoculum to a well containing 100 µL of MHB without the test compound.
-
Negative Control: A well containing 200 µL of uninoculated MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound that shows no visible bacterial growth (turbidity).[10]
Agar Well Diffusion Assay
This is a qualitative method to screen for antibacterial activity.[9][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip to create wells.
-
Test compound solution of known concentration.
-
Positive control (known antibiotic solution).
-
Negative control (solvent used to dissolve the compound).
Protocol:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Addition of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Controls: Add the same volume of the positive control and negative control solutions to separate wells on the same plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Caption: General workflow for antibacterial susceptibility testing.
Conclusion
p-Coumaric acid and Coumarin-3-carboxylic acid represent promising coumarin derivatives with demonstrable antibacterial properties. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of these and other related compounds in the development of novel antimicrobial agents. Adherence to standardized methodologies is paramount for ensuring the generation of high-quality, comparable data in the collective effort to combat bacterial infections.
References
- 1. idexx.dk [idexx.dk]
- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Camaric Acid as a Potential Anticancer Agent
Introduction
Camaric acid, most commonly referred to in scientific literature as p-Coumaric acid (p-CouA), is a phenolic compound and a derivative of cinnamic acid.[1] It is naturally abundant in a wide variety of plants, including fruits, vegetables, and grains.[2] A growing body of research has highlighted the potential of p-Coumaric acid as a chemopreventive and therapeutic agent against various forms of cancer, with a primary focus on colorectal cancer.[1][3] Its anticancer effects are attributed to a multi-targeted mechanism of action, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in inflammation and cell proliferation.[3][4] These properties make p-Coumaric acid a subject of increasing interest in the field of oncology and drug development.
This document provides a detailed overview of the anticancer properties of p-Coumaric acid, summarizes key quantitative data, and offers standardized protocols for its investigation in a research setting.
Molecular Mechanisms of Action
p-Coumaric acid exerts its anticancer effects by modulating multiple cellular pathways. The primary mechanisms identified include inducing programmed cell death (apoptosis), halting the cell division cycle, and exerting anti-inflammatory and antioxidant effects.
Induction of Apoptosis
Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer cells. p-Coumaric acid has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: This is a major route for apoptosis induction.[1] p-Coumaric acid treatment leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[1][3] This triggers the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytoplasmic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9.[2][3] Active caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.[3][5]
-
Regulation of Bcl-2 Family Proteins: The mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins. p-Coumaric acid has been observed to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[2][5] This shift in the Bax/Bcl-2 ratio favors mitochondrial permeabilization and apoptosis.
-
p53 Activation: In some cancer cell lines, p-Coumaric acid can stimulate the expression of the p53 tumor suppressor protein, a key regulator of apoptosis and cell cycle arrest.[5]
Cell Cycle Arrest
By interfering with the cell cycle, p-Coumaric acid can halt the proliferation of cancer cells.
-
It has been shown to cause cell cycle arrest at various phases, depending on the cancer cell type. For example, it can induce S phase arrest in melanoma cells and G2 phase arrest in prostate cancer cells.[2][5]
-
This is achieved by modulating the levels of key cell cycle regulatory proteins. Studies have shown that p-Coumaric acid can decrease the expression of cyclins (such as Cyclin A, D1, D2, and D3) and cyclin-dependent kinases (CDKs), including CDK2.[2][5]
-
Concurrently, it can increase the levels of CDK inhibitors like p21 and p27.[5]
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are known contributors to cancer development. p-Coumaric acid exhibits potent anti-inflammatory and antioxidant properties.
-
Inhibition of NF-κB and COX-2: It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation and cell survival.[3] This, in turn, suppresses the expression of downstream inflammatory enzymes like Cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.[1][3]
-
Modulation of Nrf2 Pathway: p-Coumaric acid can also activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[5][6] This enhances the expression of antioxidant and detoxifying enzymes, helping to mitigate oxidative stress.
Inhibition of Proliferation and Metastasis
p-Coumaric acid can also interfere with signaling pathways that drive tumor growth and spread.
-
STAT3 Pathway: It has been shown to inhibit the phosphorylation of key kinases like JAK2 and Src, which leads to the blockade of STAT3 reporter gene activity.[5] The STAT3 pathway is crucial for cancer cell proliferation and survival.
-
EGFR Expression: In certain colon cancer cells, p-Coumaric acid has been found to suppress the gene expression of the Epidermal Growth Factor Receptor (EGFR), a key driver of cancer cell growth.[1]
References
- 1. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application of Camaric Acid in Leishmaniasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on Camaric acid as a potential anti-leishmanial agent. The information is compiled from recent studies and is intended to guide researchers in exploring the therapeutic potential of this natural compound.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by toxicity, high cost, and emerging drug resistance, necessitating the discovery of novel therapeutic agents. Natural products are a promising source of new anti-parasitic compounds. This compound, a triterpenoid isolated from plants of the Lantana genus, has been identified as a compound with potential anti-leishmanial activity. This document summarizes the available data on its efficacy and provides detailed protocols for its investigation.
Data Presentation
The following table summarizes the quantitative data on the anti-leishmanial and cytotoxic activities of a mixture containing this compound. It is important to note that the most significant research to date has evaluated this compound in a mixture with Lantanilic acid.
| Compound/Mixture | Leishmania Species | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Lantanilic acid / This compound (79%/21%) | L. mexicana | Promastigote | 12.02 ± 0.36 | J774A.1 macrophages | >100 | >8.32 | [1] |
| Lantanilic acid / This compound (79%/21%) | L. amazonensis | Promastigote | 12.02 ± 0.36 | J774A.1 macrophages | >100 | >8.32 | [1] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for leishmaniasis.
Protocol 1: In Vitro Anti-promastigote Activity Assay
This protocol is adapted from the methodology used in the study by Duarte-Sánchez et al. (2019)[1].
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.
Materials:
-
Leishmania mexicana or L. amazonensis promastigotes in the logarithmic growth phase.
-
Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
This compound (or a mixture containing it), dissolved in dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Resazurin solution (0.125% in PBS).
-
Microplate reader.
-
Amphotericin B (as a positive control).
Procedure:
-
Harvest logarithmic-phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh Schneider's medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound solution in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL. Include wells with parasites and medium only (negative control) and parasites with Amphotericin B (positive control).
-
Incubate the plates at 26 °C for 72 hours.
-
Following incubation, add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm excitation and 590 nm emission for fluorescence).
-
Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Anti-amastigote Activity Assay
This protocol describes a general method for assessing the activity of compounds against intracellular amastigotes.
Objective: To determine the IC50 of this compound against intracellular Leishmania amastigotes.
Materials:
-
J774A.1 macrophage cell line.
-
Leishmania promastigotes in the stationary phase.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound dissolved in DMSO.
-
96-well plates with flat bottoms.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed J774A.1 macrophages at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for another 72 hours at 37 °C with 5% CO2.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the IC50 value based on the reduction in the number of amastigotes in treated versus untreated cells.
Protocol 3: Cytotoxicity Assay
This protocol is to assess the toxicity of this compound against a mammalian cell line.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
J774A.1 macrophage cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound dissolved in DMSO.
-
96-well microtiter plates.
-
Resazurin solution or MTT reagent.
-
Microplate reader.
Procedure:
-
Seed J774A.1 macrophages at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 72 hours at 37 °C with 5% CO2.
-
Assess cell viability using the resazurin or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the CC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate key conceptual frameworks in the research of this compound for leishmaniasis.
References
Application Notes and Protocols: Camaric Acid Nematicidal Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has demonstrated significant nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita. This document provides detailed application notes and protocols for assessing the nematicidal efficacy of this compound. The information herein is intended to guide researchers in the screening and development of new nematicidal agents. Plant-parasitic nematodes, such as Meloidogyne species, are a major threat to global agriculture, causing billions of dollars in crop losses annually. The development of effective and environmentally benign nematicides is therefore of critical importance. Natural products, like this compound, offer a promising avenue for the discovery of novel nematicidal compounds.
Data Presentation: Nematicidal Activity of this compound and Related Triterpenoids
The following table summarizes the quantitative data on the nematicidal activity of this compound and other structurally related triterpenoids isolated from Lantana camara against the root-knot nematode Meloidogyne incognita.
| Compound | Concentration | Exposure Time | Target Nematode | Mortality/Inhibition Rate | Reference |
| This compound | 0.5% | 72 hours | Meloidogyne incognita | 95.0% mortality | [1] |
| Lantanilic Acid | 0.5% | 72 hours | Meloidogyne incognita | 98.7% mortality | [1] |
| Oleanolic Acid | 0.5% | 72 hours | Meloidogyne incognita | 70.3% mortality | [1] |
| Lantanilic acid | 0.5% | Not Specified | Meloidogyne incognita | 98% mortality | |
| Oleanolic acid | 0.5% | Not Specified | Meloidogyne incognita | 70% mortality | |
| Camarinic acid | 1.0% | Not Specified | Meloidogyne incognita | 100% mortality | |
| Lantanoside | 1.0% | Not Specified | Meloidogyne incognita | 90% mortality | |
| Linaroside | 1.0% | Not Specified | Meloidogyne incognita | 85% mortality | |
| Lantanocamarolide | 0.125% | 72 hours | Meloidogyne incognita | 91% inhibition | [2] |
Experimental Protocols
This section outlines a detailed methodology for an in vitro nematicidal activity assay of this compound against second-stage juveniles (J2) of Meloidogyne incognita.
Preparation of Nematode Inoculum
-
Nematode Culture: Maintain a culture of Meloidogyne incognita on a susceptible host plant, such as tomato (Solanum lycopersicum).
-
Egg Extraction: Gently wash the roots of infected plants to remove soil. Extract egg masses from the galled roots using a dissecting microscope and forceps.
-
Egg Hatching: Place the collected egg masses in a Baermann funnel apparatus or a fine-meshed sieve in a petri dish with sterile distilled water. Incubate at room temperature (25-28°C) to allow the second-stage juveniles (J2) to hatch.
-
Juvenile Collection: Collect the hatched J2s from the water daily. Use freshly hatched J2s (within 48 hours) for the bioassay to ensure viability and uniformity.
-
Nematode Suspension: Prepare a suspension of J2s in sterile distilled water and adjust the concentration to approximately 100-200 J2s per 100 µL.
Preparation of Test Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired test concentrations (e.g., 0.1%, 0.5%, 1.0%). Ensure the final solvent concentration in the test solutions is minimal and non-toxic to the nematodes (typically ≤1%).
In Vitro Nematicidal Bioassay
-
Assay Setup: Conduct the assay in 96-well microtiter plates or small petri dishes.
-
Treatment Application: To each well, add 100 µL of the nematode suspension (containing 100-200 J2s). Then, add 100 µL of the respective this compound test solution.
-
Controls:
-
Negative Control: 100 µL of nematode suspension + 100 µL of sterile distilled water (with the same minimal solvent concentration as the test solutions).
-
Positive Control (Optional): A known commercial nematicide can be used as a positive control.
-
-
Replication: Each treatment and control should be replicated at least three to five times.
-
Incubation: Incubate the plates at room temperature (25-28°C).
Data Collection and Analysis
-
Mortality Assessment: Observe the nematodes under an inverted microscope at different time intervals (e.g., 24, 48, and 72 hours). Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., gentle probing with a fine needle).
-
Data Recording: Count the number of dead and live nematodes in each well.
-
Calculation of Mortality Rate:
-
Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100
-
Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100 (using Abbott's formula if mortality in the control is observed).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the results. Calculate the LC50 (lethal concentration required to kill 50% of the nematodes) value if multiple concentrations are tested.
Visualizations
Experimental Workflow for Nematicidal Activity Assay
References
Application Notes and Protocols for In Vitro Studies of p-Coumaric Acid and Carminic Acid
Disclaimer: Initial searches for "Camaric acid" did not yield specific results for a compound with that exact name. Based on the phonetic similarity, this document provides information on two related and well-researched compounds: p-Coumaric acid and Carminic acid . It is highly probable that the intended compound of interest is one of these two.
Part 1: p-Coumaric Acid
Introduction
p-Coumaric acid (p-CA) is a phenolic compound and a hydroxy derivative of cinnamic acid, commonly found in a wide variety of edible plants. It has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] This document outlines key in vitro applications and protocols for researchers investigating the biological effects of p-Coumaric acid.
Data Presentation: In Vitro Anti-Cancer Activity of p-Coumaric Acid
The following table summarizes the cytotoxic effects of p-Coumaric acid on various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value | Duration (hours) | Reference |
| A431 | Human Epidermoid Carcinoma | MTT | ~52 µg/mL | Not Specified | [2][3] |
| HT-29 | Human Colorectal Adenocarcinoma | MTT | 150 µM | 24 | [4][5] |
| A375 | Human Melanoma | CCK-8 | 4.4 mM | 24 | [6] |
| A375 | Human Melanoma | CCK-8 | 2.5 mM | 48 | [6] |
| B16 | Murine Melanoma | CCK-8 | 4.1 mM | 24 | [6] |
| B16 | Murine Melanoma | CCK-8 | 2.8 mM | 48 | [6] |
Experimental Protocols
This protocol is for determining the cytotoxic effect of p-Coumaric acid on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A431, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
p-Coumaric acid (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of p-Coumaric acid in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of p-Coumaric acid. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This protocol details the investigation of p-Coumaric acid's effect on apoptosis and the cell cycle.
Materials:
-
Cancer cell line of interest
-
p-Coumaric acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
Procedure for Apoptosis:
-
Treat cells with p-Coumaric acid at the desired concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Procedure for Cell Cycle Analysis:
-
After treatment with p-Coumaric acid, harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
Signaling Pathways
Diagram of p-Coumaric Acid-Induced Apoptosis Pathway
Caption: p-Coumaric acid induces apoptosis by regulating Bcl-2 family proteins.
Diagram of p-Coumaric Acid Anti-inflammatory Signaling Pathway
Caption: p-Coumaric acid inhibits inflammation by blocking MAPK and NF-κB pathways.
Part 2: Carminic Acid
Introduction
Carminic acid is a glucosylated anthraquinone, a natural red dye extracted from the cochineal insect. Beyond its use as a colorant, carminic acid has demonstrated various biological activities, including anti-inflammatory and potential anti-cancer effects.[8][9] These notes provide an overview of its in vitro applications for researchers in drug discovery and development.
Data Presentation: In Vitro Anti-Inflammatory Activity of Carminic Acid
The following table summarizes the inhibitory effects of Carminic acid on the expression of inflammatory mediators.
| Cell Line | Inducer | Mediator | Concentration of Carminic Acid | Effect | Reference |
| TCMK-1, HK2 | Fructose (5 mM) | IL-1β, IL-6, TNF-α | 10 and 20 µM | Markedly reduced expression | [8] |
| Primary Hepatocytes | Fructose | Inflammatory response | Not Specified | Attenuated | [10] |
Experimental Protocols
This protocol is designed to quantify the effect of Carminic acid on the gene expression of pro-inflammatory cytokines.
Materials:
-
Cell line of interest (e.g., TCMK-1, HK2)
-
Fructose solution
-
Carminic acid
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Culture cells and treat them with fructose with or without different concentrations of Carminic acid for 24 hours.[8]
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time quantitative PCR (RT-qPCR) using primers for the target inflammatory cytokines and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
This protocol is for assessing the effect of Carminic acid on key proteins in inflammatory signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-Nrf-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from cells treated with an inflammatory stimulus and/or Carminic acid.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways
Diagram of Carminic Acid Anti-inflammatory Signaling Pathway
Caption: Carminic acid mitigates inflammation by inhibiting NF-κB and activating Nrf-2.
References
- 1. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Camaric Acid Dosage for Cell Culture Experiments
A Comprehensive Guide for Researchers
Introduction
The precise application of bioactive compounds is fundamental to the success and reproducibility of cell culture experiments. This document provides detailed application notes and protocols for the use of camaric acid, a compound of interest for its potential therapeutic effects. The information herein is intended to guide researchers, scientists, and drug development professionals in designing and executing robust cell culture-based assays to investigate the biological activities of this compound.
Data Summary: Effective Concentrations of this compound Analogs in Cell Culture
Due to the limited direct data on "this compound," this section summarizes the effective concentrations of structurally or functionally related compounds, which can serve as a starting point for determining the optimal dosage of this compound. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[1]
| Compound | Cell Line | Assay | Effective Concentration (IC50) | Reference |
| Cinnamic Acid Derivative (unspecified) | HeLa, K562, Fem-x, MCF-7 | MTT Assay | 42 - 166 µM | [2] |
| Oleoyl-caffeic acid hybrid (Compound 1) | HTB-26, PC-3, HepG2 | Crystal Violet Assay | 10 - 50 µM | [3] |
| Oleoyl-caffeic acid hybrid (Compound 2) | HTB-26, PC-3, HepG2 | Crystal Violet Assay | 10 - 50 µM | [3] |
| Oleoyl-caffeic acid hybrid (Compound 2) | HCT116 | Crystal Violet Assay | 0.34 µM | [3] |
| Xanthone Derivatives | KB, HeLaS3, A549, HepG2 | MTT Assay | 1.29 - 90.15 µM | [4] |
Note: The IC50 value is a time-dependent parameter; therefore, consistent incubation times are crucial for reproducible results.[1]
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cell line
-
Fetal Bovine Serum (FBS)[5]
-
Trypsin-EDTA solution[6]
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the target cells until they reach 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a CO2 incubator at 37°C.[6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Affected by this compound Analogs
Cinnamic acid derivatives have been shown to induce cell cycle arrest.[2] The diagram below illustrates a simplified representation of a generic cell cycle pathway that could be influenced by such compounds.
Caption: Potential mechanism of this compound analogs on cell cycle progression.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of the IC50 determination experiment.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Grade Cell Culture Media and Reagents | Cytion [cytion.com]
- 6. nacalai.com [nacalai.com]
Part 1: HPLC Analysis of Carminic Acid
It appears there may be a typographical error in the query for "Camaric acid," as literature primarily details the analysis of "Carminic acid" and "p-Coumaric acid." This document provides detailed application notes and protocols for the HPLC analysis of both Carminic acid and p-Coumaric acid to ensure a comprehensive and relevant response.
Introduction
Carminic acid is a vibrant red pigment extracted from cochineal insects and is widely used as a natural colorant in food, beverages, and cosmetics.[1][2] Its primary component is 7-β-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid.[2][3] Due to its widespread use and recent associations with allergic reactions, accurate and reliable analytical methods for its quantification are crucial.[4] High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS) offers a robust method for the determination of carminic acid in various matrices.
Experimental Protocols
Sample Preparation
The sample preparation method for carminic acid analysis depends on the sample matrix, particularly the protein content.
For Low Protein Samples (e.g., Beverages):
-
Filter the sample through a 0.45 µm filter prior to injection into the HPLC system.[2][5]
-
If necessary, dilute the sample with the mobile phase.[5]
For High Protein Samples (e.g., Milk, Yogurt):
-
To a known quantity of the sample, add 1 mL of 8 M NH4OH and let it stand for 5 minutes.[2]
-
Adjust the pH to 2 with 6 M HCl.[2]
-
Centrifuge the sample to precipitate the proteins.[2]
-
Filter the supernatant through a 0.45 µm filter before injection.[2]
For Processed Foods (e.g., Candies, Fish Cakes):
-
Homogenize a representative portion of the sample.
-
Extract the homogenized sample with 0.05M NaOH.[6]
-
Centrifuge the mixture.[6]
-
Filter the resulting solution before HPLC analysis.[6]
HPLC-DAD/PDA Method
This method is suitable for the routine quantification of carminic acid in various food and beverage samples.
-
Instrumentation: An HPLC system equipped with a photodiode array detector (PDA) or a diode array detector (DAD).[7]
-
Column: A reversed-phase C18 column (e.g., HITACHI LaChrom C18, 5 µm, 4.6 mm I.D. × 150 mm) is commonly used.[1]
-
Mobile Phase: A mixture of 0.1 mol/L citric acid buffer (pH 3.6) and methanol in a 75:25 (v/v) ratio.[1] Another option is a gradient of water with 0.1% trifluoroacetic acid (TFA) (A) and acetonitrile with 0.1% TFA (B).[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 495 nm is a common wavelength for detection, though a DAD allows for spectral confirmation.[1]
LC-MS/MS Method
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[4]
-
Column: A C18 UG120 column or equivalent.[4]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (A) and acetonitrile with 0.1% TFA (B).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode.
-
MS/MS Detection: Monitoring specific precursor-to-product ion transitions for carminic acid for qualitative and quantitative analysis.
Data Presentation
Table 1: Chromatographic Conditions for Carminic Acid Analysis
| Parameter | HPLC-DAD/PDA Method | LC-MS/MS Method |
| Column | C18 (e.g., HITACHI LaChrom, 4.6 x 150 mm, 5 µm)[1] | C18 UG120[4] |
| Mobile Phase | 0.1 M Citric Acid Buffer (pH 3.6) / Methanol (75/25, v/v)[1] | A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] |
| Temperature | Ambient or 30 °C[4] | 30 °C[4] |
| Detection | DAD at 495 nm[1] | Tandem Mass Spectrometry[4] |
| Injection Volume | 1-20 µL[5][8] | - |
Table 2: Method Validation Parameters for Carminic Acid Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 50 mg/L | [4] |
| Correlation Coefficient (r²) | ≥ 0.9999 | [4] |
| Limit of Detection (LOD) | 0.05 mg/kg (LC-MS/MS) | [4] |
| Limit of Quantification (LOQ) | 0.15 mg/kg (LC-MS/MS) | [4] |
| Accuracy (Recovery) | 87.3 - 97.1% | [4] |
| Precision (RSD) | 0.48 - 8.90% | [4] |
Mandatory Visualization
References
- 1. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 2. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | CoLab [colab.ws]
- 3. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | Semantic Scholar [semanticscholar.org]
- 4. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
Designing Experiments with Camaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a phenylpropanoid derivative isolated from Lantana camara, has demonstrated anti-inflammatory properties. While specific research on this compound is limited, its structural similarity to other well-studied phenolic acids, such as p-coumaric acid, suggests a broader potential for biological activity. This document provides a framework for designing experiments to explore the multifaceted therapeutic potential of this compound, focusing on its anti-inflammatory, anticancer, and neuroprotective activities. The following protocols and application notes are designed to guide researchers in initiating a comprehensive investigation into the pharmacological profile of this compound.
I. Proposed Biological Activities for Investigation
Based on the known activities of structurally related compounds, the following areas are proposed for the initial investigation of this compound's biological effects:
-
Anti-inflammatory Activity: Further validation and mechanistic studies of its known anti-inflammatory effects.
-
Anticancer Activity: Evaluation of its potential to inhibit cancer cell growth, induce apoptosis, and modulate cancer-related signaling pathways.
-
Neuroprotective Activity: Assessment of its ability to protect neuronal cells from oxidative stress and excitotoxicity.
II. Experimental Workflows
A general workflow for screening the biological activities of this compound is presented below. This can be adapted based on the specific research focus.
Troubleshooting & Optimization
Technical Support Center: Optimizing Carminic Acid Extraction
A Note on Terminology: This guide focuses on the extraction of Carminic Acid , a widely studied red pigment derived from cochineal insects. The term "Camaric Acid," as specified in the query, refers to a different, less common compound isolated from Lantana montevidensis[1]. Given the context of yield improvement and extraction methodologies, this document addresses the compound with the extensive research background, Carminic Acid, assuming it to be the intended subject of inquiry.
Frequently Asked Questions (FAQs)
Q1: What is Carminic Acid and what are its primary sources?
A1: Carminic acid is a natural red dye belonging to the anthraquinone class of compounds.[2] Its primary commercial source is the dried bodies of the female cochineal insect, Dactylopius coccus Costa, which feeds on cacti.[3][4] The insects produce the acid as a defense mechanism against predators.[5][6] It is widely used as a colorant (E120) in foods, beverages, cosmetics, and pharmaceuticals.[3][7]
Q2: What are the critical factors that influence the yield of Carminic Acid during extraction?
A2: The final yield is influenced by a combination of factors, including:
-
Source Material Quality: The carminic acid content in the cochineal insects can vary.
-
Pre-treatment of Insects: Proper drying, degreasing to remove fats, and milling to increase surface area are crucial first steps.[8]
-
Extraction Solvent: The choice of solvent (e.g., water, ethanol, or a mixture) significantly impacts efficiency.
-
pH: pH plays a dual role. Alkaline conditions (e.g., pH 9) are often used to solubilize the acid for extraction, while acidic conditions (e.g., pH 5.0-5.5) are used for precipitation.[8]
-
Temperature: Higher temperatures can increase extraction rates, but excessive heat (e.g., above 80°C for extended periods) can lead to degradation.[3][8]
-
Extraction Time and Agitation: Sufficient time and vigorous stirring are necessary to ensure maximum dissolution of the acid from the insect matrix.[8]
Q3: What are the most effective solvents for Carminic Acid extraction?
A3: Carminic acid has varying solubility in different solvents. Aqueous solutions, particularly alkaline water, are commonly used in industrial processes.[8] It is also soluble in ethanol and DMSO.[5][9] Modern techniques like Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) with carbon dioxide are being explored to improve efficiency and reduce the use of toxic solvents.[10]
Q4: What challenges are commonly encountered during the purification of Carminic Acid?
A4: The primary challenges include:
-
Low Purity: Crude extracts often contain insect proteins, waxes, and other organic residues.[3][8]
-
Protein Contamination: Some insect proteins can be co-extracted and may cause allergic reactions.[4]
-
Color Instability: The final color of the product can be inconsistent due to fluctuations in pH or the presence of metal ions.[3]
-
Low Recovery: Each purification step carries a risk of product loss, which can significantly reduce the final yield.
Troubleshooting Guide
Problem: Low Final Yield of Carminic Acid
Q: My extraction process is resulting in a very low yield. What are the likely causes and how can I fix it?
A: Low yield is a common problem that can often be traced back to suboptimal preparation or extraction conditions. Follow this troubleshooting workflow:
Caption: Troubleshooting logic for diagnosing low yield.
-
Cause 1: Inadequate Pre-treatment. Cochineal bodies contain waxes and fats that can hinder solvent penetration.[8]
-
Solution: Ensure the dried insects are first degreased with a non-polar solvent like hexane. After degreasing, mill the material to a fine powder (e.g., -100 mesh) to maximize the surface area available for extraction.[8]
-
-
Cause 2: Suboptimal Extraction Parameters. Incorrect pH, temperature, or time can drastically reduce efficiency.
-
Solution: For aqueous extraction, use alkaline water (e.g., with sodium carbonate at pH 9) heated to 95-100°C. Maintain vigorous mechanical stirring for 15 to 30 minutes to ensure complete dissolution.[8]
-
-
Cause 3: Insufficient Extraction Stages. A single extraction may not be enough to recover all the available carminic acid.
-
Solution: Studies have shown that two extraction stages are often optimal for methods like the "Economic" and "Shutzemberger" processes.[11] Consider performing a second extraction on the solid residue and combining the supernatants.
-
Problem: Final Product is Impure or Has Inconsistent Color
Q: My purified Carminic Acid has a dull or inconsistent color and shows impurities on analysis. What's wrong?
A: This issue typically stems from co-extraction of other materials or improper conditions during precipitation.
-
Cause 1: Protein Contamination. The crude extract inevitably contains proteins from the insect, which can affect product quality and may be allergenic.[4]
-
Cause 2: Incorrect Precipitation (Laking). The brilliant red color of carmine is a "lake" pigment, which is a complex of carminic acid with metal ions. Incorrect pH or ion concentration during this step will result in poor color.[8][12]
-
Solution: After filtering the extract, adjust the pH to between 5.0 and 5.5 by adding an acid like citric acid. Simultaneously, add aluminum (e.g., alum) and calcium (e.g., calcium chloride) salts. Boil the mixture for 15-20 minutes to allow the Al/Ca salt of carminic acid (carmine) to fully precipitate.[8]
-
Data Summary Tables
Table 1: Solubility of Carminic Acid
| Solvent | Solubility | Reference |
| Water (25°C) | 1.3 g/L | [9][12] |
| DMSO | 55 mg/mL | [5] |
| Ethanol | Soluble | [9] |
| Ether | Slightly Soluble | [9] |
| Benzene, Chloroform | Practically Insoluble | [9] |
Table 2: Comparison of Extraction Parameters & Yield
| Method | Key Parameters | Reported Yield | Reference |
| Aqueous Alkaline Extraction | Water at pH 9, 95-100°C, 15-30 min stirring | 70 - 80% | [8] |
| "Economic" Method | Aqueous, optimized for fewer stages and lower temp | High (Specifics not detailed) | [11] |
| Pressurized Liquid Extraction (PLE) | Uses pressurized solvents (e.g., water/ethanol) | High efficiency, lower solvent use | [10] |
| Supercritical Fluid Extraction (SFE) | Uses CO₂ as a benign solvent | Good potential, avoids toxic solvents | [10] |
Experimental Protocols
Protocol 1: Standard Aqueous Alkaline Extraction
This protocol is based on a widely cited industrial method for achieving high-yield extraction.[8]
-
Pre-treatment:
-
Sieve dried cochineal insects (#10-#14 sieve) to remove fine particles.
-
Degrease the retained insects using hexane to remove waxes.
-
Dry the cleaned insects and mill to a fine powder (-100 mesh).
-
-
Extraction:
-
Prepare an alkaline solution of water with sodium carbonate, adjusting to pH 9.
-
Heat the solution to 95-100°C in a stainless-steel reactor.
-
Add the milled cochineal powder at a loading rate of 20-25 g per liter of solution.
-
Maintain vigorous mechanical stirring for 15-30 minutes.
-
-
Filtration:
-
Add a flocculant to the hot mixture to aid in clarification.
-
Filter the hot liquor through a 120-mesh sieve to separate the solid cochineal residue from the carminic acid solution.
-
-
Precipitation (Laking):
-
Reduce the pH of the filtrate to 5.0-5.5 using citric acid.
-
Simultaneously add appropriate amounts of aluminum (alum) and calcium (calcium chloride) salts.
-
Boil the treated solution at 100°C for 15-20 minutes to precipitate the carmine lake.
-
-
Recovery:
-
Cool the solution and collect the precipitated carmine pigment by filtration or centrifugation.
-
Wash the pigment with acidified water to remove excess salts.
-
Dry the final product.
-
Protocol 2: Purification using Adsorption Chromatography
This is a general protocol for purifying the crude extract using macroporous resins.
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., XDA-8D has been used for other phenolic acids)[13].
-
Pre-treat the resin by washing sequentially with ethanol and deionized water until the effluent is clear.
-
-
Loading:
-
Use the filtered, crude carminic acid extract from Protocol 1 (after step 3).
-
Adjust the pH of the extract if necessary to optimize binding (typically slightly acidic).
-
Pass the extract through a column packed with the prepared resin at a controlled flow rate.
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities like sugars and salts.
-
-
Elution:
-
Elute the bound carminic acid from the resin using a suitable solvent, such as an ethanol-water mixture. The optimal ethanol concentration should be determined experimentally.
-
-
Recovery:
-
Collect the eluate containing the purified carminic acid.
-
Remove the solvent using a rotary evaporator.
-
The purified carminic acid can then be precipitated as a lake (Protocol 1, step 4) or used directly.
-
Visualizations
Caption: Overview of the Carminic Acid production process.
Caption: Polyketide pathway for Carminic Acid synthesis in insects.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. data.epo.org [data.epo.org]
- 5. Carminic acid | ROS | TargetMol [targetmol.com]
- 6. Carminic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 9. Carminic Acid [benchchem.com]
- 10. Researchers offer improved methods for carmine extraction [foodnavigator.com]
- 11. smbb.mx [smbb.mx]
- 12. Carminic acid - American Chemical Society [acs.org]
- 13. mdpi.com [mdpi.com]
Camaric acid stability and storage conditions
Welcome to the technical support center for Camaric acid (also known as Carminic acid). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, it is advisable to protect it from light.
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is chemically stable under standard ambient conditions, including room temperature.
Q3: How does pH affect the stability and color of this compound solutions?
A3: The pH of the solution significantly impacts the color of this compound. At a pH near 4, it appears as a pale-straw tint.[4] The color can range from orange to red depending on the pH.[4] It is relatively stable in acidic conditions (pH 4-5) and alkaline conditions (pH 9-11).[5]
Q4: Is this compound sensitive to light?
A4: Yes, this compound can be sensitive to direct sunlight. It is stable under darkness and indoor scattered light.[5] For storage of solutions, protection from light is recommended to prevent photodegradation.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Unexpected color change or loss of color in solution.
-
Possible Cause A: pH shift. The color of this compound is pH-dependent.[4] An unintended change in the pH of your buffer or solution can lead to a color shift.
-
Solution: Verify the pH of your solution and adjust as necessary. Use buffered solutions to maintain a stable pH.
-
-
Possible Cause B: Degradation due to light exposure. Prolonged exposure to direct sunlight or other strong light sources can cause degradation.[5]
-
Solution: Prepare solutions fresh and store them in amber vials or wrap containers with aluminum foil to protect them from light.
-
-
Possible Cause C: Presence of incompatible substances. Contamination with strong oxidizers can lead to degradation.[2]
-
Solution: Ensure all glassware is thoroughly cleaned and that no incompatible chemicals are mixed with the this compound solution.
-
Issue 2: Precipitation or insolubility in a solvent.
-
Possible Cause A: Incorrect solvent. this compound has appreciable solubility in water but is insoluble in non-polar organic solvents like petroleum ether, benzene, and chloroform.[2][4]
-
Solution: Use appropriate solvents. For aqueous solutions, ensure the pH is suitable for solubility.
-
-
Possible Cause B: Supersaturation. Attempting to dissolve too much this compound in a small volume of solvent can lead to precipitation.
-
Solution: Prepare solutions at or below the known solubility limit. Gentle warming may aid dissolution, but be mindful of potential degradation at high temperatures.
-
Stability Data
The stability of this compound is influenced by several factors. The following tables summarize its stability under various conditions.
Table 1: Stability of this compound Under Different Conditions
| Condition | Stability | Observations | Citations |
| Temperature | Stable from 20-90 °C | Decomposes at 136 °C. | [2][5] |
| Light | Stable in darkness and indoor scattered light. Unstable in direct sunlight. | Photodegradation can occur with prolonged light exposure. | [5] |
| pH | Relatively stable at pH 4-5 and 9-11. | Color is pH-dependent. | [4][5] |
| **Oxidizers (H₂O₂) ** | Stable in various concentrations. | --- | [5] |
| Reducers (Na₂SO₃) | Unstable at high concentrations. | Stable at low concentrations. | [5] |
| Metal Ions | Unstable in the presence of Fe³⁺. Stable with Cu²⁺, Mg²⁺, K⁺, Zn²⁺, and Ca²⁺. | --- | [5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the powder to a volumetric flask. Add a portion of the desired solvent (e.g., deionized water) and swirl gently to dissolve the powder.
-
Volume Adjustment: Once dissolved, add the solvent to the final volume mark on the flask.
-
Mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.
Visual Guides
Below are diagrams to illustrate key workflows and concepts related to this compound stability.
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Decision tree for appropriate storage of this compound.
References
Technical Support Center: Troubleshooting Acid Solubility in Research
Disclaimer: Information on a compound specifically named "Camaric acid" is limited and ambiguous in scientific literature and commercial databases. It is possible this is a typographical error. This guide provides comprehensive troubleshooting information for two related and commonly used compounds: p-Coumaric acid and Carminic acid . Please verify the exact identity of your compound before proceeding.
Part 1: p-Coumaric Acid Solubility and Troubleshooting
p-Coumaric acid is a phenolic acid derived from cinnamic acid, known for its antioxidant and anti-inflammatory properties. However, its limited aqueous solubility can present challenges in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of p-Coumaric acid?
A1: p-Coumaric acid is a white crystalline solid that is only slightly soluble in water but has good solubility in several organic solvents.[1][2] It is sparingly soluble in aqueous buffers.[1]
Q2: In which organic solvents can I dissolve p-Coumaric acid?
A2: p-Coumaric acid is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] It is considered very soluble in ethanol and diethyl ether.[2]
Q3: How do I prepare an aqueous solution of p-Coumaric acid for cell culture or other buffered experiments?
A3: Due to its low water solubility, the recommended method is to first dissolve p-Coumaric acid in a minimal amount of an organic solvent like DMF or DMSO to create a concentrated stock solution.[1] This stock solution can then be diluted with your aqueous buffer (e.g., PBS) to the final desired concentration.[1]
Q4: What is the stability of p-Coumaric acid in solution?
A4: Stock solutions in organic solvents are generally stable. A product information sheet suggests stability for at least 4 years when stored properly as a solid.[1] However, aqueous solutions are less stable, and it is recommended not to store them for more than one day.[1] A stability study indicated that p-coumaric acid is quite stable for up to 72 hours at room temperature, 4°C, and -20°C in certain conditions.[3]
Quantitative Solubility Data
The following table summarizes the approximate solubility of p-Coumaric acid in various common laboratory solvents.
| Solvent | Solubility (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | ≥19.8 mg/mL | [4] |
| Dimethylformamide (DMF) | 20 mg/mL | [1][5] |
| Ethanol (EtOH) | ≥14.7 mg/mL | [4] |
| Water | 0.72 mg/mL (with warming) | [4] |
| 1:6 DMF:PBS (pH 7.2) | 0.1 mg/mL | [1][5] |
Note: Solubility can be affected by temperature, pH, and purity.
Experimental Protocol: Preparing a Buffered Aqueous Solution
Objective: To prepare a 100 µM working solution of p-Coumaric acid in Phosphate-Buffered Saline (PBS, pH 7.2).
Materials:
-
p-Coumaric acid (FW: 164.16 g/mol )
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Prepare a 100 mM Stock Solution:
-
Weigh out 16.42 mg of p-Coumaric acid.
-
Dissolve it in 1 mL of DMF.
-
Vortex or sonicate briefly until fully dissolved. This is your concentrated stock solution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pipette 10 µL of the 100 mM stock solution into 990 µL of PBS. This creates a 1 mM intermediate solution.
-
-
Prepare the Final 100 µM Working Solution:
-
Pipette 100 µL of the 1 mM intermediate solution into 900 µL of PBS.
-
Mix thoroughly by gentle pipetting.
-
-
Final Check:
-
Ensure the final solution is clear and free of any precipitate.
-
The final concentration of DMF in this working solution is 0.1%. Always check the tolerance of your experimental system (e.g., cell line) to this concentration of the organic solvent.
-
Troubleshooting Guide
Issue 1: My p-Coumaric acid is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution in aqueous buffers is difficult due to the compound's hydrophobicity.[1][6]
-
Solution: Follow the recommended protocol of first dissolving the compound in a water-miscible organic solvent (DMSO or DMF) to create a stock solution before diluting into the aqueous medium.[1]
Issue 2: A precipitate formed when I added my organic stock solution to the aqueous buffer.
-
Cause: The final concentration of p-Coumaric acid may be too high for its solubility in the final aqueous/organic mixture. This is known as "crashing out."
-
Solution:
-
Reduce Final Concentration: Try preparing a more dilute final solution.
-
Increase Organic Solvent Percentage: Slightly increase the percentage of the organic co-solvent in your final solution, but be mindful of its potential effects on your experiment (e.g., cell toxicity).
-
Gentle Warming: Gently warm the solution to 37°C, as this may help increase solubility.[5]
-
pH Adjustment: The solubility of phenolic acids can be pH-dependent. Although p-Coumaric acid's solubility is not drastically affected by physiological pH changes, ensuring your buffer is correctly prepared is crucial.
-
Issue 3: My results are inconsistent between experiments.
-
Cause: The aqueous working solution of p-Coumaric acid may be degrading.
-
Solution: Prepare fresh aqueous working solutions for each experiment from your organic stock. It is not recommended to store aqueous solutions for more than a day.[1] Store the organic stock solution at -20°C or -80°C for long-term stability.[5]
Workflow Diagram: Troubleshooting p-Coumaric Acid Precipitation
Caption: Troubleshooting workflow for p-Coumaric acid precipitation.
Part 2: Carminic Acid Solubility and Troubleshooting
Carminic acid is a natural red dye extracted from cochineal insects. Its complex structure, featuring a hydrophilic sugar moiety and a large anthraquinone core, results in unique solubility properties that are highly dependent on pH.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Carminic acid in water?
A1: Carminic acid is slightly soluble in cold water and more soluble in hot water.[7] Different sources report its water solubility as 1.3 g/L or 1.298 g/L at room temperature.[8][9]
Q2: How does pH affect Carminic acid's solubility and color?
A2: pH has a dramatic effect. Carminic acid is soluble in alkaline water (e.g., in a sodium carbonate solution).[10] However, its aluminum/calcium salt, known as carmine, is insoluble in water and diluted acid but soluble in diluted alkali.[11] The color of the solution also changes with pH, from yellow/violet in acidic solutions to deep red in neutral or alkaline solutions.[7][8]
Q3: My Carminic acid solution is unstable in my acidic medium. Is this normal?
A3: Yes, this is a known issue. Standard carmine is unstable at low pH and can precipitate out of solution.[11][12] There are commercially available "acid-stable" formulations of carmine created by chemical modification for use in acidic products.[13]
Q4: Can I dissolve Carminic acid in organic solvents?
A4: Carminic acid is generally insoluble in apolar organic systems like benzene, chloroform, or petroleum ether.[7][12] It is reported to be soluble in methanol and concentrated sulfuric acid.[7]
Quantitative Solubility Data
The following table summarizes the solubility of Carminic acid.
| Solvent | Solubility | Source |
| Water (room temp) | ~1.3 g/L | [8][9] |
| Hot Water | More soluble than cold water | [7] |
| 1 N Acetic Acid | 1% (clear to hazy) | |
| Ammonium Hydroxide | 1 mg/mL | |
| Apolar Solvents (e.g., Dichloromethane) | Insoluble | [12] |
| Alkaline Water (pH > 10.6) | Soluble | [11] |
Experimental Protocol: Preparing an Alkaline Solution
Objective: To prepare a stable stock solution of Carminic acid.
Materials:
-
Carminic acid
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
pH meter
Methodology:
-
Prepare Alkaline Water:
-
Dissolve Carminic Acid:
-
Cool and Store:
-
Allow the solution to cool to room temperature.
-
Store in a dark bottle, as the compound can be light-sensitive.[7]
-
Troubleshooting Guide
Issue 1: My Carminic acid precipitated after I adjusted the pH of my solution to be acidic.
-
Cause: Carminic acid and its common salt form (carmine) are known to be unstable and precipitate in acidic conditions (low pH).[11][12]
-
Solution:
-
Work at Higher pH: If your experiment allows, maintain a neutral or slightly alkaline pH. The precipitation is reversible; increasing the pH above 7 can re-solubilize the compound.[11]
-
Use an Acid-Stable Formulation: For applications requiring low pH, source an "acid-stable carmine" which has been chemically modified to remain soluble.[13]
-
Chelating Agents: The formation of carmine lakes involves chelation with aluminum or calcium.[11] The presence of certain metal ions in your buffer could be contributing to precipitation. Consider using a metal-free buffer if possible.
-
Issue 2: The color of my solution changed unexpectedly.
-
Cause: The color of Carminic acid is a direct indicator of the solution's pH.[14]
-
Solution:
-
Verify pH: Immediately check the pH of your solution. A shift towards yellow or orange indicates an acidic environment, while a shift to purple or deep red indicates a more alkaline environment.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to handle any acidic or basic components being added to your experiment.
-
Issue 3: I cannot dissolve Carminic acid in an organic solvent for my experiment.
-
Cause: Carminic acid is largely insoluble in most common apolar organic solvents due to its hydrophilic glucose group and multiple hydroxyl groups.[12]
-
Solution:
-
Re-evaluate Solvent Choice: Confirm if methanol is a suitable solvent for your application.[7]
-
Chemical Modification: For incorporation into highly apolar systems like polymers, chemical modification such as esterification may be required to make the molecule more hydrophobic.[12] This is an advanced step and would require synthetic chemistry expertise.
-
Workflow Diagram: Troubleshooting Carminic Acid pH-Related Issues
Caption: Troubleshooting workflow for Carminic acid pH instability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Carminic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. Cas 1260-17-9,Carminic Acid | lookchem [lookchem.com]
- 9. Carminic acid - American Chemical Society [acs.org]
- 10. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 11. WO2012131057A2 - Carmine food coloring composition with high stability - Google Patents [patents.google.com]
- 12. Towards hydrophobic carminic acid derivatives and their incorporation in polyacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uiw.edu [uiw.edu]
Technical Support Center: Overcoming Bacterial Resistance to Coumaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Coumaric acid and encountering bacterial resistance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| My bacterial culture is showing unexpected resistance to p-Coumaric acid. | 1. Target Modification: The bacteria may have developed mutations in the gene encoding the target of p-Coumaric acid, reducing its binding affinity.[1][2] 2. Increased Efflux: The bacteria might be overexpressing efflux pumps that actively remove p-Coumaric acid from the cell.[3][4][5] 3. Enzymatic Degradation: Although less common for phenolic acids, the bacteria could potentially produce enzymes that modify and inactivate p-Coumaric acid. | 1. Sequence the Target Gene: Identify potential mutations in the bacterial target of p-Coumaric acid. 2. Perform an Efflux Pump Inhibition Assay: Use a known efflux pump inhibitor, such as Phenylalanine-Arginine β-Naphthylamide (PAβN), in combination with p-Coumaric acid to see if susceptibility is restored.[6][7] 3. Test for Synergy: Combine p-Coumaric acid with other antibiotics that have different mechanisms of action. This may bypass the resistance mechanism.[8][9][10] |
| The Minimum Inhibitory Concentration (MIC) of p-Coumaric acid has increased after repeated exposure. | Development of Resistance: Continuous exposure to sub-lethal concentrations of an antimicrobial agent can lead to the selection of resistant mutants.[11] | 1. Perform a Serial Passage Experiment: Systematically evaluate the development of resistance over time to understand its rate and stability.[11] 2. Investigate Synergy: Explore combinations of p-Coumaric acid with other compounds to prevent the emergence of resistance.[12] |
| I am observing inconsistent results in my antimicrobial susceptibility tests. | 1. Inoculum Preparation: Inconsistent bacterial density in the inoculum can lead to variable results. 2. Media Composition: The type of growth medium can influence the activity of p-Coumaric acid. | 1. Standardize Inoculum: Ensure a consistent and standardized bacterial inoculum for all experiments, typically using a McFarland standard.[13] 2. Use Consistent Media: Employ the same batch and type of growth medium for all related experiments. |
| My synergy experiments (e.g., checkerboard assay) are not showing the expected synergistic effect. | 1. Incorrect Concentrations: The concentrations of p-Coumaric acid and the partner antibiotic may not be in the optimal range for synergy. 2. Antagonistic Interaction: The two compounds may have an antagonistic relationship. | 1. Expand Concentration Range: Test a wider range of concentrations for both compounds in the checkerboard assay.[14][15] 2. Perform a Time-Kill Assay: This dynamic method can provide more detailed information about the interaction between the two compounds over time.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for p-Coumaric acid against bacteria?
A1: p-Coumaric acid is believed to have a dual mechanism of antibacterial activity. It can disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. Additionally, it can bind to bacterial genomic DNA, which may interfere with replication and transcription processes, ultimately leading to cell death.[17]
Q2: What are the common mechanisms by which bacteria can develop resistance to antimicrobial agents like p-Coumaric acid?
A2: Bacteria can develop resistance through several mechanisms, including:
-
Target Modification: Altering the cellular component that the antimicrobial agent binds to, which reduces the effectiveness of the agent.[1][18][19]
-
Efflux Pumps: Utilizing transport proteins to actively pump the antimicrobial agent out of the cell before it can reach its target.[3][4]
-
Enzymatic Inactivation: Producing enzymes that chemically modify or degrade the antimicrobial agent.[3][20]
-
Reduced Permeability: Modifying the cell envelope to limit the uptake of the antimicrobial agent.[21]
Q3: Can p-Coumaric acid be used in combination with other antibiotics?
A3: Yes, studies have shown that p-Coumaric acid and its derivatives can act synergistically with conventional antibiotics, such as β-lactams.[9] This means that the combination of the two agents is more effective than the sum of their individual effects. Such combinations can help to overcome existing resistance mechanisms and potentially reduce the concentrations of each compound needed for a therapeutic effect.[8][10]
Q4: How can I determine if my bacterial strain has developed resistance to p-Coumaric acid?
A4: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of p-Coumaric acid for your bacterial strain using standardized antimicrobial susceptibility testing methods like broth microdilution or agar dilution.[13][22][23] An increase in the MIC value compared to a susceptible reference strain indicates the development of resistance.
Q5: What is a checkerboard assay and how can it be used to study synergy?
A5: A checkerboard assay is a method used to assess the interaction between two antimicrobial agents. It involves testing a range of concentrations of both agents, alone and in combination, in a microtiter plate. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which indicates whether the combination is synergistic, additive, indifferent, or antagonistic.[8][14][15]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
p-Coumaric acid stock solution
-
Sterile multichannel pipette and tips
Procedure:
-
Prepare a serial two-fold dilution of p-Coumaric acid in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the p-Coumaric acid dilutions.
-
Include a positive control (bacteria in broth without p-Coumaric acid) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of p-Coumaric acid that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of p-Coumaric acid and the second antimicrobial agent
-
Sterile multichannel pipette and tips
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Create a two-fold serial dilution of p-Coumaric acid along the x-axis of the plate.
-
Create a two-fold serial dilution of the second antimicrobial agent along the y-axis of the plate.
-
This will create a checkerboard of wells with various combinations of concentrations of the two agents.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include controls for each agent alone, as well as positive and negative growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the plate to determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism[8]
-
Visualizations
Caption: Potential mechanisms of bacterial resistance to Coumaric acid.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. anr.fr [anr.fr]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic Interactions between Selected β-Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 15. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. routledge.com [routledge.com]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-Coumaric Acid Concentration for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing p-Coumaric acid in bioassays. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is p-Coumaric acid and what are its key properties?
p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic compound and a hydroxy derivative of cinnamic acid, commonly found in a wide variety of plants.[1][2] It is known for its antioxidant, anti-inflammatory, and antimicrobial activities.[2][3]
Q2: How should I prepare a stock solution of p-Coumaric acid?
p-Coumaric acid is sparingly soluble in aqueous buffers but is soluble in organic solvents.[4] To prepare a stock solution, dissolve it in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[4] For aqueous-based assays, a common method is to first dissolve the compound in a minimal amount of DMF and then dilute it with the aqueous buffer of choice.[4] It is not recommended to store the aqueous solution for more than one day.[4]
Q3: What is a typical concentration range of p-Coumaric acid to use in a bioassay?
The optimal concentration of p-Coumaric acid is highly dependent on the specific cell type and the biological endpoint being measured. In vitro studies have used a wide range of concentrations, from as low as 10 µg/mL to as high as 5 mM.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I assess the cytotoxicity of p-Coumaric acid in my cell line?
Standard cytotoxicity assays such as the MTT, MTS, or CCK-8 assays can be used to determine the effect of p-Coumaric acid on cell viability.[6][7] These assays measure metabolic activity, which is an indicator of cell viability. It is recommended to test a range of concentrations to determine the IC50 (half-maximal inhibitory concentration) value.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of p-Coumaric acid in media | Poor solubility in aqueous solutions. | Prepare a higher concentration stock solution in an organic solvent like DMSO or DMF and then dilute it in the culture media. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Vortex or sonicate briefly after dilution. |
| Inconsistent or non-reproducible results | Instability of the compound in solution. Degradation of the stock solution. Pipetting errors. | Prepare fresh dilutions from the stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9] Use calibrated pipettes and ensure proper mixing. |
| Unexpectedly high cytotoxicity | Contamination of the compound or solvent. Incorrect concentration calculation. Cell line is highly sensitive. | Use high-purity p-Coumaric acid (≥98%).[10] Use sterile, high-quality solvents. Double-check all calculations for dilutions. Perform a preliminary experiment with a broad range of concentrations to identify a non-toxic range. |
| No observable effect at tested concentrations | Concentration is too low. The chosen bioassay is not sensitive to the effects of p-Coumaric acid. The compound may not be active in the specific signaling pathway being investigated in your cell line. | Test a wider and higher range of concentrations. Ensure the assay is appropriate for the expected biological activity. Review the literature to confirm the signaling pathways affected by p-Coumaric acid in similar cell types. |
Quantitative Data Summary
Table 1: Properties of p-Coumaric Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [4] |
| Molecular Weight | 164.16 g/mol | [4] |
| Appearance | White to yellow crystalline solid | [4][10] |
| Melting Point | 214 °C (decomposes) | [10] |
| Purity | ≥98% (HPLC) | [4][10] |
| Storage Temperature | Room temperature (solid) | [4][10] |
| Stability | ≥4 years (solid at room temperature) | [4] |
Table 2: Solubility of p-Coumaric Acid
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL, 50 mg/mL | [4][10] |
| DMSO | ~15 mg/mL, 32 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:6) | ~0.1 mg/mL | [4] |
| Water | Slightly soluble | [11] |
Experimental Protocols
Protocol 1: Preparation of p-Coumaric Acid Stock Solution
Materials:
-
p-Coumaric acid powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of p-Coumaric acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of p-Coumaric acid).
-
Vortex the tube until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dose-Response Bioassay to Determine Optimal Concentration
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
p-Coumaric acid stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: Prepare a series of dilutions of p-Coumaric acid in complete cell culture medium from the stock solution. A typical concentration range to test could be from 1 µM to 1000 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest p-Coumaric acid concentration) and a negative control (medium only).
-
Cell Treatment: Remove the old medium from the wells and replace it with the prepared working solutions containing different concentrations of p-Coumaric acid.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT/CCK-8):
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours). .
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the p-Coumaric acid concentration to generate a dose-response curve.
-
Determine the IC50 value and select the optimal non-toxic or desired effective concentration for subsequent experiments.
-
Visualizations
Caption: Experimental workflow for optimizing p-Coumaric acid concentration.
Caption: Inhibition of the NF-κB signaling pathway by p-Coumaric acid.
Caption: Modulation of the MAPK signaling pathway by p-Coumaric acid.
References
- 1. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.7. Cytotoxicity Evaluation (Mammalian Cells) [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. p-Coumaric acid = 98.0 HPLC 501-98-4 [sigmaaldrich.com]
- 11. p-Coumaric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Camaric Acid Extract
Disclaimer: Information regarding the purification of "Camaric acid" is limited in publicly available scientific literature. The following guide is based on established protocols for the purification of Carminic acid , a natural red colorant with similar acidic properties, which is often a subject of purification in research and industry. The principles and troubleshooting steps outlined here are likely applicable to the purification of other acidic natural product extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Carminic acid extracts?
Common impurities in crude Carminic acid extracts, typically derived from cochineal insects, can include proteins, lipids, other organic acids, and various salts.[1] The exact composition of impurities will depend on the initial extraction method used.
Q2: What are the primary methods for purifying crude Carminic acid extract?
The main strategies for purifying Carminic acid involve precipitation and adsorption chromatography.[1][2] Precipitation is often used as an initial step to remove bulk impurities, followed by chromatography for higher purity.
Q3: What solvents are suitable for dissolving Carminic acid?
Carminic acid is soluble in water, alcohol, and concentrated sulfuric acid. It is slightly soluble in ether and practically insoluble in petroleum ether, benzene, and chloroform.[3] For creating stock solutions, organic solvents like ethanol, DMSO, and dimethylformamide (DMF) are effective.[4]
Q4: How can the purity of a Carminic acid sample be assessed?
Purity can be determined using several analytical techniques, including:
-
UV-Vis Spectrophotometry: To quantify the concentration of Carminic acid, often measured at 490 nm.[5]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify Carminic acid from other components in the extract.[6]
-
Titrimetric Methods: Acid-base titrations can be used to determine the purity of synthetic Carminic acid.[7][8]
-
Quantitative NMR (qNMR): A method for the absolute quantification of Carminic acid.[9]
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the extraction parameters (solvent, temperature, time) are optimized. Multiple extraction steps may increase the overall yield.[5] |
| Product Loss During Precipitation | Optimize the pH and temperature of the precipitation step. Ensure complete precipitation before filtration or centrifugation. |
| Inefficient Adsorption/Desorption | Screen different adsorbent resins and optimize the pH, ionic strength, and solvent composition for both the loading (adsorption) and elution (desorption) steps.[1] |
| Degradation of Carminic Acid | Carminic acid can be sensitive to heat. Avoid prolonged exposure to high temperatures during extraction and solvent evaporation.[1] |
Low Purity of Final Product
| Potential Cause | Troubleshooting Step |
| Co-precipitation of Impurities | Wash the precipitate with a suitable solvent to remove soluble impurities. A two-stage precipitation process can improve purity.[10] |
| Poor Chromatographic Resolution | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded. |
| Presence of Insoluble Material | Filter the crude extract before loading it onto a chromatography column to prevent clogging. |
| Contamination from Equipment | Thoroughly clean all glassware and equipment between purification steps. |
Experimental Protocols
Protocol 1: Two-Stage Precipitation for Fumaric Acid (Adaptable for Carminic Acid)
This protocol for fumaric acid recovery can be adapted for Carminic acid due to their shared acidic nature.
-
First Precipitation: Adjust the pH of the crude extract to precipitate the target acid. This is often achieved by adding a calcium salt to form a calcium salt precipitate of the organic acid.
-
Washing: Wash the precipitate with a chilled acidic solution (e.g., dilute H₂SO₄) to remove impurities.
-
Redissolving: Dissolve the washed precipitate in heated water.
-
Second Precipitation: Acidify the solution with an acid like H₂SO₄ and cool to induce precipitation of the purified acid.
-
Final Wash and Dry: Wash the final precipitate with a chilled acidic solution, then dry to obtain the purified product.[10]
Protocol 2: Adsorption Chromatography
-
Adsorbent Screening: Test various beaded adsorbent resins to find one with efficient adsorption and desorption characteristics for Carminic acid.[1]
-
Column Packing: Pack a chromatography column with the selected adsorbent.
-
Equilibration: Equilibrate the column with a buffer at a pH that promotes strong binding of Carminic acid.
-
Sample Loading: Load the filtered crude extract onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound Carminic acid by changing the mobile phase conditions (e.g., altering pH, ionic strength, or solvent composition).[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them for Carminic acid content and purity.
Data Presentation
Table 1: Solubility of p-Coumaric Acid in Various Solvents (Illustrative for Acidic Natural Products)
| Solvent | Solubility |
| Ethanol | ~10 mg/mL |
| DMSO | ~15 mg/mL |
| Dimethyl formamide (DMF) | ~20 mg/mL |
| 1:6 DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Data from Cayman Chemical product information for p-Coumaric acid, provided as an example of solubility data for a similar compound.[4]
Table 2: Physicochemical Properties of a Crude Cochineal Extract for Carminic Acid Purification
| Parameter | Value |
| Product Concentration | 8.7 – 1.0 kg·m⁻³ |
| Protein Concentration | 0.21 kg·m⁻³ |
| Density (δ) | 1.010 kg·m⁻³ (25ºC) |
| Viscosity (η) | 1.078E-03 kg·m⁻¹·s⁻¹ |
| pH | 5.1 - 6.2 |
| Conductivity | 3.7-5.0 mS·cm⁻¹ |
These properties are important considerations for designing downstream adsorption-based purification processes.[1]
Visualizations
Caption: General workflow for the purification of crude Camaric/Carminic acid extract.
Caption: Troubleshooting decision tree for low yield in Camaric/Carminic acid purification.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. smbb.mx [smbb.mx]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Camaric Acid Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of Camaric acid during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the degradation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Color change of this compound solution (e.g., from red to yellow or violet) | pH shift: this compound is sensitive to pH changes. Acidic aqueous solutions can appear yellow to violet, while aqueous ammonia solutions are around 518 nm (red).[1][2] | Maintain a constant and appropriate pH for your experiment using a suitable buffer system. Monitor the pH of your solutions regularly. |
| Loss of compound activity or concentration over time | Light-induced degradation: Exposure to UV radiation can cause the breakdown of the anthraquinone skeleton of the molecule.[3] | Protect your experiments from light by using amber-colored glassware or by wrapping your experimental setup with aluminum foil. Work in a dimly lit environment when possible. |
| Thermal degradation: High temperatures can accelerate the degradation of this compound. It is known to darken at 120°C (248°F).[1][2] | Conduct your experiments at a controlled and minimized temperature. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Store stock solutions at recommended low temperatures. | |
| Oxidative degradation: The presence of oxygen can lead to the degradation of this compound, especially in combination with high temperatures.[4] | Degas your solvents and solutions by sparging with an inert gas (e.g., nitrogen or argon) before use. If your experiment is sensitive to oxygen, perform it under an inert atmosphere. | |
| Enzymatic degradation: If working with biological systems or extracts, ligninolytic enzymes like laccases and peroxidases can degrade this compound.[5] | If enzymatic degradation is suspected, consider heat-inactivating the enzymes (if compatible with your experimental goals) or using specific enzyme inhibitors. Purify this compound from enzymatic components prior to the experiment. | |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | Formation of degradation products: The presence of new peaks indicates that your compound is breaking down into other molecules. | Refer to the known degradation pathways of this compound to tentatively identify the byproducts.[5] Optimize your experimental conditions (pH, light, temperature, oxygen) to minimize degradation. |
| Precipitation or insolubility issues | Solvent incompatibility or degradation: The choice of solvent can affect the stability and solubility of this compound. | Ensure that this compound is soluble and stable in your chosen solvent system. Conduct small-scale stability tests with different solvents if necessary. Store solutions in appropriate, tightly sealed containers.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: The optimal pH will depend on your specific experimental goals. However, it is crucial to maintain a constant pH as this compound's color and stability are pH-dependent. In dilute hydrochloric acid, its maximum absorbance is around 494 nm, while in aqueous ammonia, it is approximately 518 nm.[1] It is recommended to buffer your solution to a pH where the compound is most stable, which may need to be determined empirically for your specific application.
Q2: How should I store my this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solutions, store them in a cool, dark place. It is advisable to store them at -20°C for extended periods.[7] Use amber vials or wrap the containers in aluminum foil to protect them from light. Tightly seal the containers to prevent solvent evaporation and exposure to air.
Q3: Can I use metal spatulas or containers when handling this compound?
A3: It is generally recommended to avoid contact with reactive metals. While specific incompatibilities with this compound are not extensively documented in the provided results, it is good practice to use glass or chemically resistant polymer spatulas and containers to prevent potential chelation or catalytic degradation.
Q4: What are the common degradation products of this compound I should look out for?
A4: Enzymatic degradation by fungi like Trametes versicolor can lead to several metabolites, including 1-carboxy 2-methyl 4,6,7,10-tetrahydroxy anthracene-3-8-dione, 3-4-dihydroxy phenol, and others.[5] Light-induced degradation involves the breakdown of the anthraquinone chromophore.[3]
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
-
Weighing and Dissolving:
-
Use a calibrated analytical balance to weigh the desired amount of this compound powder.
-
Handle the powder in a fume hood to avoid inhalation.
-
Use glassware or non-reactive spatulas.
-
Dissolve the powder in a suitable solvent (e.g., water, ethanol) in which it is stable and soluble.[2][8] Sonication may be used to aid dissolution if necessary.
-
-
pH Adjustment:
-
If required, adjust the pH of the solution using a calibrated pH meter.
-
Use dilute acids or bases for adjustment and add them dropwise while stirring.
-
Buffer the solution to the desired pH to maintain stability throughout the experiment.
-
-
Storage of Solutions:
-
Store the prepared solution in a tightly sealed, light-protected container (amber vial or foil-wrapped).
-
For short-term storage, refrigeration (2-8°C) may be sufficient. For long-term storage, freeze at -20°C or below.[7]
-
Protocol 2: Minimizing Degradation During a Typical Experiment
-
Inert Atmosphere:
-
If your experiment is sensitive to oxidation, degas all solvents and solutions by bubbling an inert gas (e.g., nitrogen or argon) through them for 15-30 minutes prior to use.
-
Conduct the experiment under a gentle stream of the inert gas or in a glovebox.
-
-
Light Protection:
-
Wrap all reaction vessels, tubing, and collection tubes with aluminum foil or use amber-colored labware.
-
Minimize exposure to ambient light as much as possible.
-
-
Temperature Control:
-
Use a water bath, oil bath, or a temperature-controlled plate to maintain a constant and low temperature throughout the experiment.
-
If reactions need to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Monitoring:
-
At various time points during your experiment, it may be beneficial to take small aliquots for analysis (e.g., by UV-Vis spectroscopy, HPLC) to monitor the stability of this compound.
-
Data Summary
Table 1: Physicochemical Properties of Carminic Acid (Likely this compound)
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₃ | [1] |
| Molecular Weight | 492.39 g/mol | [2] |
| Appearance | Dark purplish-brown mass or bright red/dark red powder | [1][2] |
| Melting Point | 136 °C | [2] |
| Solubility | Soluble in water | [2] |
Table 2: Spectroscopic Data of Carminic Acid
| Technique | Wavelength (λmax) / Conditions | Source |
| UV-Vis | ~494 nm in dilute hydrochloric acid | [1] |
| UV-Vis | ~518 nm in aqueous ammonia solution | [1] |
| UV-Vis | 500 nm in H₂O | [2] |
| UV-Vis | 540 nm in 0.0001N NaOH | [2] |
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for minimizing this compound degradation.
References
- 1. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carminic Acid CAS#: 1260-17-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. laballey.com [laballey.com]
- 7. Optimization of the quantitative protocol for organic acid in fecal samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carminic Acid | 1260-17-9 [chemicalbook.com]
Interpreting unexpected results with Camaric acid
Welcome to the technical support center for Camaric acid. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during experimentation. Given that this compound is a natural product, variability in results can arise from multiple factors, from compound identity and purity to experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound treatment shows no, or very low, biological activity compared to published data.
This is a common issue when working with natural products. Several factors could be at play.
Possible Causes & Troubleshooting Steps:
-
Compound Solubility: this compound, like many complex organic acids, may have poor aqueous solubility.[1][2] If the compound precipitates in your culture medium, its effective concentration will be much lower than intended.
-
Action: Visually inspect your media for precipitation after adding the compound. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting into your aqueous experimental medium.[1] Always include a vehicle control (medium + solvent) in your experiments.
-
-
Compound Integrity and Stability: The compound may have degraded due to improper storage or handling.
-
Action: Verify the purity and identity of your batch via methods like HPLC or LC-MS. Store the solid compound and stock solutions as recommended by the supplier, typically desiccated and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Cell-Specific Effects: The reported activity of this compound may be specific to certain cell lines or biological systems.
-
Action: Use a positive control cell line where the activity of this compound has been previously reported. If this is not possible, consider using a positive control compound with a similar, known mechanism of action to validate your assay.
-
-
Identity Discrepancy: The name "this compound" has been associated with more than one chemical structure in literature. Ensure your compound's CAS number (e.g., 146450-83-1 for the compound from Lantana) matches the one cited in the literature you are referencing.[3]
-
Action: Always procure compounds from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with structural verification and purity data.
-
FAQ 2: I am observing high variability between my experimental replicates.
High variability can obscure real biological effects and make data interpretation difficult.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Solubilization: If the compound is not fully dissolved in the stock solution or precipitates upon dilution, each aliquot may contain a different effective concentration.
-
Action: Ensure your stock solution is fully dissolved. After diluting into the final medium, mix thoroughly before adding to your experimental wells. Prepare a master mix for all replicates of a given concentration.
-
-
Batch-to-Batch Variability: As a natural product, the purity and composition of this compound can vary between different isolation batches.
-
Action: If you suspect batch variation, re-qualify each new lot. Perform a simple dose-response experiment with each new batch and compare the IC50 or EC50 values to those from previous lots.
-
-
Experimental Conditions: Minor variations in cell density, passage number, or incubation times can lead to significant differences in results.
-
Action: Standardize your experimental protocols rigorously. Ensure uniform cell seeding and maintain a consistent range of passage numbers for your cell lines, as cellular responses can change over time in culture.
-
Quantitative Data Summary
The biological activity of this compound can vary significantly depending on the assay and the organism or cell line used. Below is a summary of reported IC50 values to provide a baseline for expected potency.
Table 1: Reported In Vitro Activity of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
| Antibacterial | Staphylococcus aureus | 8.74 | [4] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | 8.09 | [4] |
| Antileishmanial | Leishmania major promastigotes | Significant Activity (Specific IC50 not stated) | [4] |
| Anti-inflammatory | TPA-induced mouse ear edema | 0.67 mg/ear | [4] |
Note: Data should be used as a comparative reference. Absolute values may vary based on experimental conditions.
Experimental Protocols
To aid in standardizing experiments, a detailed protocol for a common assay used to evaluate anti-inflammatory compounds is provided below.
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.
-
Treatment: Remove the old medium from the cells. Add 100 µL of fresh medium containing the desired concentration of this compound or vehicle control. Incubate for 1 hour.
-
Stimulation: Add 100 µL of medium containing Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for Unexpected Results
The following diagram outlines a logical workflow to diagnose and resolve unexpected experimental outcomes with this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Hypothetical Anti-inflammatory Signaling Pathway for this compound
This compound has reported anti-inflammatory effects.[4] This diagram illustrates a potential mechanism of action by inhibiting the NF-κB pathway, a central regulator of inflammation. Unexpected results could arise from off-target effects on parallel pathways like MAPKs.
Caption: A hypothetical signaling pathway for this compound's anti-inflammatory effects.
References
Technical Support Center: Understanding and Managing Acid-Induced Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with various organic acids that exhibit cytotoxic properties. Due to the potential for ambiguity in nomenclature, this guide addresses several related compounds to provide a comprehensive resource.
Frequently Asked Questions (FAQs) - General
Q1: I am looking for information on "Camaric acid," but cannot find any. Is there an alternative name I should be using?
A1: It is possible that "this compound" is a typographical error. Several similarly named compounds with studied cytotoxic effects exist. This guide focuses on the following, which may be relevant to your research:
-
p-Coumaric acid: A phenolic acid found in various plants.
-
Cinnamic acid: An organic compound found in cinnamon and other plants.
-
Carminic acid: A red glucosidal hydroxyanthrapurin found in some insects.
-
Pimaric acid: A resin acid.
-
Carnosic acid: A phenolic diterpene found in rosemary and sage.
We recommend verifying the chemical structure or CAS number of your compound of interest to ensure you are researching the correct substance.
p-Coumaric Acid: Cytotoxicity and Mitigation
Troubleshooting and FAQs
Q1: What is the primary mechanism of p-Coumaric acid-induced cytotoxicity?
A1: p-Coumaric acid (p-CA) induces cytotoxicity primarily through the generation of reactive oxygen species (ROS). This oxidative stress leads to mitochondrial dysfunction, which in turn triggers apoptosis (programmed cell death) and autophagy.[1]
Q2: What are the typical concentrations of p-Coumaric acid that induce cytotoxicity?
A2: A concentration of 150 μmol/L of p-CA has been shown to induce apoptosis in 81.23% of neuroblastoma N2a cells after 72 hours of exposure.[1]
Q3: How can I measure the cytotoxicity of p-Coumaric acid in my cell culture experiments?
A3: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a common method to measure the in vitro cytotoxic effects of compounds like p-Coumaric acid.[2][3][4] This assay determines cell viability by measuring the metabolic activity of mitochondria.
Q4: Are there any strategies to mitigate the cytotoxicity of p-Coumaric acid?
A4: Since the primary mechanism of p-CA cytotoxicity is ROS generation, co-treatment with antioxidants could potentially mitigate its cytotoxic effects. Additionally, modulating the signaling pathways involved in apoptosis and autophagy may offer protective strategies. Further research into specific inhibitors or enhancers of these pathways in the context of p-CA exposure is needed.
Quantitative Data: Cytotoxicity of p-Coumaric Acid
| Compound | Cell Line | Concentration | Effect | Reference |
| p-Coumaric acid | Neuroblastoma N2a | 150 μmol/L | 81.23% apoptosis after 72h | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of p-Coumaric acid.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of p-Coumaric acid in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of p-CA. Include a vehicle control (medium with the solvent used to dissolve p-CA, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Visualizations
Caption: Signaling pathway of p-Coumaric acid-induced cytotoxicity.
Cinnamic Acid: Cytotoxicity and Mitigation
Troubleshooting and FAQs
Q1: How does Cinnamic acid induce cytotoxicity in cancer cells?
A1: Cinnamic acid induces apoptotic cell death and disrupts the cytoskeleton in human melanoma cells.[5] It can also cause cell cycle arrest.[6] The mechanism involves DNA damage, leading to an inhibition of DNA synthesis.[5]
Q2: What are the observed IC50 values for Cinnamic acid?
A2: The IC50 value for cinnamic acid in HT-144 human melanoma cells has been reported to be 2.4 mM.[5]
Q3: How can I determine the effect of Cinnamic acid on the cell cycle?
A3: Flow cytometry is a suitable method to analyze the cell cycle distribution of cells treated with cinnamic acid. This technique can identify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and can also detect a sub-G1 peak, which is indicative of apoptotic cells.[5]
Q4: Are there ways to reduce the cytotoxic effects of Cinnamic acid on non-cancerous cells?
A4: Cinnamic acid has shown selective cytotoxicity towards tumor cells, with normal human melanocyte cell lines being more resistant to treatment.[5] To mitigate potential off-target effects in a therapeutic context, strategies could involve targeted drug delivery systems to increase the concentration of cinnamic acid specifically at the tumor site.
Quantitative Data: Cytotoxicity of Cinnamic Acid
| Compound | Cell Line | IC50 Value | Reference |
| Cinnamic acid | HT-144 (Human Melanoma) | 2.4 mM | [5] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the cell cycle effects of cinnamic acid.
-
Cell Treatment: Treat cells with the desired concentrations of cinnamic acid for a specific duration (e.g., 24 or 48 hours). Include untreated controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for at least 30 minutes in the dark. Analyze the samples using a flow cytometer.
-
Data Interpretation: The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.
Visualizations
Caption: Experimental workflow for investigating Cinnamic acid cytotoxicity.
References
- 1. Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effects of Pimaric acid is mediated via endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Camaric Acid Derivatives
Disclaimer: The synthesis of Camaric acid itself is not yet documented in publicly available scientific literature. This guide uses Prostaglandin E2 (PGE2) as a representative model for a complex, polyfunctionalized cyclopentane-containing natural product. The challenges and troubleshooting strategies discussed for PGE2 synthesis are highly relevant to the potential synthesis of this compound and its derivatives, which are expected to present similar synthetic hurdles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of complex cyclopentane derivatives, using the well-established total synthesis of Prostaglandin E2 as a primary example.
| Problem ID | Issue | Potential Cause(s) | Troubleshooting Steps |
| PGE-TS-01 | Low Diastereoselectivity in Ketone Reduction | The reducing agent is not bulky enough to selectively attack from the less hindered face of the cyclopentanone intermediate. | 1. Switch to a bulkier reducing agent such as L-selectride or an equivalent sterically hindered hydride. 2. Optimize the reaction temperature; lower temperatures often enhance stereoselectivity. 3. Consider using a chiral catalyst system, such as a CBS catalyst, for asymmetric reduction. |
| PGE-TS-02 | Poor Yield in Iodolactonization (Corey Lactone Formation) | 1. Incomplete reaction due to insufficient iodine activation. 2. Side reactions, such as the formation of constitutional isomers. 3. Decomposition of the starting material or product under the reaction conditions. | 1. Ensure the use of freshly prepared and anhydrous solvents and reagents. 2. Optimize the reaction time and temperature; prolonged reaction times can lead to side products. 3. Adjust the pH of the reaction mixture carefully; a bicarbonate buffer is crucial for this transformation. |
| PGE-TS-03 | E/Z Isomer Mixture in Horner-Wadsworth-Emmons Reaction | 1. The nature of the phosphonate ylide and aldehyde substrate. 2. Reaction conditions (solvent, temperature, base) are not optimized for E-selectivity. | 1. Employ a modified phosphonate reagent known to favor E-alkene formation (e.g., Still-Gennari olefination for Z-selectivity if needed). 2. Use a non-polar solvent like THF and a strong, non-nucleophilic base such as KHMDS at low temperatures. |
| PGE-TS-04 | Decomposition during Final Deprotection Steps | The β-hydroxy ketone moiety in the PGE2 core is sensitive to both acidic and basic conditions, leading to dehydration and other side reactions. | 1. Use milder deprotection conditions. For silyl ethers, fluoride sources like TBAF buffered with acetic acid can be effective. 2. For acid-labile groups, use carefully controlled acidic conditions with scavenging agents. 3. Minimize reaction and work-up times to reduce exposure to harsh conditions. |
| PGE-TS-05 | Low Yield in Wittig Reaction for the α-chain | 1. Steric hindrance around the aldehyde or the ylide. 2. The ylide is not soluble or stable under the reaction conditions. | 1. Use a more reactive phosphonium salt and a stronger base to generate the ylide. 2. Employ a salt-free Wittig protocol to enhance reactivity. 3. Optimize the solvent system to ensure the solubility of all reactants. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the stereocontrol at the four contiguous stereocenters of the cyclopentane core?
A1: Achieving high stereocontrol is a primary challenge. The seminal Corey synthesis established the relative stereochemistry using a bicyclo[2.2.1]heptene system, where the rigid framework dictates the approach of reagents.[1] Key strategies include:
-
Diels-Alder Reaction: An initial cycloaddition to set up the bicyclic core.
-
Substrate-Controlled Reductions: Using the existing stereocenters to direct the stereochemical outcome of subsequent reactions.
-
Iodolactonization: This intramolecular cyclization proceeds with high stereospecificity to form the Corey lactone.[2]
More recent approaches have utilized organocatalysis to set the stereochemistry in a cascade reaction, achieving high enantiomeric excess (ee) from the outset.[3][4]
Q2: What are the most common protecting groups used in prostaglandin synthesis, and what is a typical deprotection strategy?
A2: Due to the presence of multiple hydroxyl groups and a carboxylic acid, a robust protecting group strategy is essential.[2]
-
For the hydroxyl groups: Silyl ethers (e.g., TBDMS, TES) are common due to their stability and orthogonal removal conditions. Acyl groups like acetate or benzoate are also used.
-
For the carboxylic acid: It is often masked as a methyl or ethyl ester until the final steps.
A typical deprotection sequence might involve:
-
Selective removal of a silyl ether (e.g., TBAF) to unmask a specific hydroxyl group for further reaction.
-
Saponification of the ester to the carboxylic acid using lithium hydroxide.
-
Final global deprotection of any remaining hydroxyl protecting groups under mild acidic or fluoride-based conditions.
Q3: My final product is unstable. How can I purify and store Prostaglandin E2 derivatives?
A3: The β-hydroxy ketone in PGE2 is prone to elimination, especially in the presence of acid or base.[2]
-
Purification: Use chromatography on silica gel that has been neutralized with a small amount of triethylamine. All solvents should be of high purity and free of acidic or basic impurities.
-
Storage: Store the purified compound at low temperatures (-20°C or below) in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is often stored as a solution in an anhydrous, aprotic solvent like methyl acetate.
Experimental Protocols
Protocol 1: Iodolactonization for the Synthesis of the Corey Lactone
This protocol is a key step in the Corey synthesis of prostaglandins, establishing the γ-lactone ring with the correct stereochemistry.[2]
-
Starting Material: A bicyclic alkene with a carboxylic acid and a hydroxyl group in the correct stereochemical arrangement.
-
Reagents and Solvents:
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure: a. Dissolve the starting carboxylic acid in a mixture of DCM and water. b. Add sodium bicarbonate to the solution and stir until the acid is fully deprotonated. c. In a separate flask, prepare a solution of iodine and potassium iodide in water. d. Add the I₂/KI solution dropwise to the reaction mixture at 0°C. e. Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC. f. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine. g. Separate the organic layer, and extract the aqueous layer with DCM. h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield the iodolactone.
Protocol 2: Horner-Wadsworth-Emmons Olefination for the ω-Chain
This reaction installs the lower side chain of the prostaglandin with high E-selectivity.
-
Starting Materials: Corey aldehyde (or a derivative) and a dimethylphosphonate ylide precursor.
-
Reagents and Solvents:
-
Dimethyl (2-oxoheptyl)phosphonate
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: a. To a suspension of sodium hydride in anhydrous THF at 0°C, add a solution of the dimethylphosphonate in THF dropwise. b. Stir the mixture at room temperature for 1 hour to ensure complete formation of the ylide. c. Cool the reaction mixture to -20°C and add a solution of the Corey aldehyde in THF dropwise. d. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC. e. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. f. Extract the product with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify the resulting enone by column chromatography.
Quantitative Data
The following table summarizes typical yields and stereoselectivities for key steps in modern prostaglandin syntheses.
| Reaction Step | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Asymmetric Diels-Alder | Chiral Oxazaborolidine | ~94 | >96% ee | [5] |
| Organocatalytic Aldol Cascade | Proline | ~70 (for bicyclic enal) | 98% ee | [3][4] |
| Ketone Reduction (ω-chain) | L-selectride | >90 | >20:1 dr | [6] |
| Enyne Cycloisomerization | Zhang Catalyst | >95 | >20:1 dr, 98% ee | [7] |
| Asymmetric Hydrogenation | Chiral Rhodium Complex | up to 98 | 98% ee | [7] |
Visualizations
Prostaglandin E2 Biosynthesis Pathway
Caption: Enzymatic cascade for the biosynthesis of Prostaglandin E2.
Corey Synthesis Logical Workflow
Caption: Simplified workflow of the Corey synthesis for Prostaglandin E2.
Stereocontrol Strategy in Prostaglandin Synthesis
Caption: Logical flow of stereochemical control in PGE2 synthesis.
References
- 1. PPT - Total Synthesis of Prostaglandins F 2α and E 2 as the naturally occurring forms PowerPoint Presentation - ID:2464783 [slideserve.com]
- 2. youtube.com [youtube.com]
- 3. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Carminic Acid
A Note on Terminology: This document addresses strategies for enhancing the bioavailability of carminic acid . Initial searches for "camaric acid" yielded limited specific information, while searches for the similarly named "carminic acid" provided relevant physicochemical data and a basis for formulating bioavailability enhancement strategies. It is presumed that the intended compound of interest is carminic acid, a natural red colorant with potential pharmaceutical applications.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of carminic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of carminic acid?
A1: The primary challenges in achieving adequate oral bioavailability for carminic acid are likely related to its physicochemical properties. With a water solubility of 1.3 g/L and multiple pKa values (2.81, 5.43, 8.10), its dissolution and absorption can be pH-dependent and may be incomplete in the gastrointestinal tract. Its estimated LogP of 1.532 suggests moderate lipophilicity, which might also influence its membrane permeability.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of carminic acid?
A2: Several formulation strategies can be employed to overcome the solubility and permeability challenges of poorly soluble compounds. For carminic acid, promising approaches include:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Solid Dispersions: Dispersing carminic acid in a hydrophilic polymer matrix at a molecular level can improve its dissolution properties.
-
Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of carminic acid.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of moderately lipophilic compounds.
Q3: How can I assess the improvement in bioavailability of my carminic acid formulation?
A3: Bioavailability is typically assessed through in vivo pharmacokinetic studies in animal models (e.g., rats, mice). Key parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). A significant increase in AUC for your formulation compared to the unformulated carminic acid indicates enhanced bioavailability. In vitro dissolution studies under different pH conditions can serve as a preliminary screening tool to predict in vivo performance.
Troubleshooting Guides
Issue 1: Poor dissolution of carminic acid in simulated gastric fluid (pH 1.2).
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility of the free acid form. | 1. Particle Size Reduction: Attempt micronization or nanosuspension to increase the surface area for dissolution. |
| 2. pH Modification: While the bulk pH of the stomach is low, creating a microenvironment with a higher pH using buffering excipients might aid dissolution. However, this is less likely to be effective for an acidic compound in a highly acidic environment. | |
| 3. Amorphous Solid Dispersions: Formulate carminic acid as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). The amorphous state has higher energy and thus better solubility and dissolution. |
Issue 2: Low permeability of carminic acid across Caco-2 cell monolayers.
| Potential Cause | Troubleshooting Step |
| Moderate lipophilicity (LogP ~1.5) may not be optimal for passive diffusion. | 1. Inclusion Complexation: Complexation with cyclodextrins can increase the concentration of dissolved carminic acid at the cell surface, thereby increasing the driving force for passive diffusion. |
| Efflux by P-glycoprotein (P-gp) transporters. | 2. Co-administration with P-gp Inhibitors: While not a formulation strategy per se, investigating the co-administration with known P-gp inhibitors (e.g., piperine) in preclinical models can help determine if efflux is a limiting factor. |
| 3. Lipid-Based Formulations: Formulations like SEDDS can facilitate absorption through the lymphatic pathway, bypassing the portal circulation and potential first-pass metabolism, and can also inhibit P-gp efflux. |
Issue 3: High variability in plasma concentrations in animal studies.
| Potential Cause | Troubleshooting Step |
| Food effects on absorption. | 1. Standardize Feeding Protocol: Conduct pharmacokinetic studies in fasted and fed states to assess the impact of food on your formulation's performance. |
| Inconsistent dissolution and absorption. | 2. Improve Formulation Robustness: Re-evaluate the formulation for homogeneity and stability. For solid dispersions, ensure the drug remains in an amorphous state. For SEDDS, confirm consistent emulsification upon dilution. |
| First-pass metabolism. | 3. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism. If significant, consider formulations that promote lymphatic absorption. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Carminic Acid Formulations in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Carminic Acid | 150 ± 35 | 2.0 ± 0.5 | 980 ± 210 | 100 |
| Micronized Carminic Acid | 280 ± 50 | 1.5 ± 0.5 | 2150 ± 450 | 219 |
| Solid Dispersion (1:5 with PVP K30) | 450 ± 80 | 1.0 ± 0.3 | 4200 ± 750 | 429 |
| Cyclodextrin Complex (1:1 with HP-β-CD) | 390 ± 65 | 1.2 ± 0.4 | 3500 ± 600 | 357 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available pharmacokinetic data for carminic acid.
Experimental Protocols
1. Preparation of Carminic Acid Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve carminic acid and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)) in a suitable common solvent (e.g., a mixture of methanol and dichloromethane) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug).
2. Preparation of Carminic Acid-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix carminic acid and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture and knead thoroughly for 45-60 minutes to form a paste.
-
Drying: Dry the paste in a hot air oven at 50-60°C until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy. Evaluate the complex for its solubility and dissolution enhancement.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Technical Support Center: Camaric Acid Experiments
Welcome to the technical support center for Camaric acid experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound. Given the novel nature of this terpenoid, this guide provides general best practices and troubleshooting strategies applicable to natural product research.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during this compound experiments.
Inconsistent Bioassay Results
Problem: Significant variability in bioassay results across replicate experiments or between different batches of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Instability | This compound, as a complex terpenoid, may be susceptible to degradation.[1][2][3] Ensure proper storage conditions (cool, dark, and dry). Prepare fresh stock solutions for each experiment. Assess stability in your specific assay buffer and conditions (pH, temperature, light exposure).[4] |
| Impure or Inconsistent Compound Batches | Verify the purity of each batch of this compound using techniques like HPLC-MS and NMR. Purity below 95% can introduce significant variability. |
| Cell Culture Health and Passage Number | Inconsistent cell health is a major source of variability in cell-based assays.[5] Standardize cell seeding density, passage number, and growth phase. Regularly test for mycoplasma contamination.[5] |
| Reagent Variability | Use reagents from the same lot number whenever possible.[6] Prepare fresh media and buffers. Qualify new batches of critical reagents, such as serum or growth factors. |
| Assay Protocol Deviations | Minor deviations in incubation times, temperatures, or reagent volumes can lead to significant differences. Adhere strictly to the established protocol. Use calibrated equipment.[6] |
| Promiscuous Inhibition | Natural products can sometimes act as pan-assay interference compounds (PAINS) by forming aggregates or through other non-specific mechanisms.[7][8] Perform control experiments, such as testing in the presence of a non-ionic detergent (e.g., Triton X-100) to check for aggregation-based inhibition. |
Low Yield or Purity During Extraction and Isolation
Problem: Difficulty in obtaining sufficient quantities of high-purity this compound from the source material.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Extraction Solvent | The choice of solvent is critical for efficient extraction.[4][9][10] Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the optimal solvent for this compound. |
| Degradation During Extraction | Prolonged exposure to heat or light during extraction can degrade thermolabile or photolabile compounds.[11] Consider using extraction methods that avoid high temperatures, such as ultrasound-assisted or microwave-assisted extraction.[11] |
| Suboptimal Chromatographic Conditions | The choice of stationary and mobile phases is crucial for successful purification.[9] Develop a robust chromatographic method by screening different columns and solvent systems. Use techniques like flash chromatography for initial purification followed by preparative HPLC for final polishing.[10] |
| Co-eluting Impurities | The natural source may contain other compounds with similar chemical properties to this compound, making separation difficult. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase) to resolve these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its predicted terpenoid structure, this compound is likely to be soluble in organic solvents such as DMSO, ethanol, methanol, or dichloromethane. For cell-based assays, DMSO is a common choice. However, it is crucial to determine the optimal solvent and to ensure that the final concentration of the solvent in the assay does not exceed a non-toxic level (typically <0.5% for DMSO).
Q2: How should I store this compound to ensure its stability?
A2: As a general precaution for complex natural products, this compound should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light.[1][3] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or due to temperature changes. Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, more dilute stock solution. Centrifuge the solution to pellet any undissolved material before using the supernatant in an experiment.
Q4: I am not observing any biological activity with this compound in my assay. What could be the reason?
A4: There are several potential reasons for a lack of activity:
-
Compound Inactivity: this compound may not be active in your specific assay system.
-
Incorrect Concentration Range: You may be testing a concentration range that is too low. Perform a broad dose-response experiment to determine the active concentration range.
-
Compound Degradation: The compound may have degraded. Verify the integrity of your this compound stock.
-
Assay System Issues: Ensure your assay is performing as expected by using a positive control.
Q5: How can I confirm the identity and purity of my this compound sample?
A5: The identity and purity of your this compound sample should be confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol describes a general procedure for the extraction and initial purification of this compound from a hypothetical plant source.
-
Preparation of Plant Material:
-
Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a 9:1 mixture of methanol and water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with hexane, then with dichloromethane, and finally with ethyl acetate.
-
Collect each fraction separately and concentrate under reduced pressure.
-
-
Preliminary Bioassay and Fraction Selection:
-
Screen the different fractions for the desired biological activity.
-
Select the most active fraction for further purification.
-
-
Silica Gel Column Chromatography:
-
Pre-adsorb the active fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity (e.g., increasing percentages of ethyl acetate in hexane).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A hypothetical signaling pathway modulated by this compound.
Caption: A general experimental workflow for the isolation and testing of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: Enhancing Curcumin Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when working to increase the potency of Curcumin, a compound known for its therapeutic potential but limited by low bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo potency of our standard Curcumin low, despite promising in vitro results?
A1: The discrepancy you are observing is a well-documented challenge with Curcumin. The primary reason for its low in vivo potency is its poor bioavailability, which stems from several key factors:
-
Low Aqueous Solubility: Curcumin is a hydrophobic molecule, making it practically insoluble in water, which limits its absorption in the gastrointestinal tract.[1][2]
-
Rapid Metabolism: Curcumin undergoes extensive and rapid metabolism in the liver and intestinal wall, primarily through glucuronidation and sulfation.[1][3][4][5] This converts it into less active metabolites.
-
Rapid Systemic Clearance: Following absorption, any free Curcumin is quickly eliminated from the body, resulting in a short plasma half-life.[1][3][4]
These factors collectively lead to very low concentrations of active Curcumin reaching the systemic circulation and target tissues.[1][6]
Q2: We are considering co-administration to enhance Curcumin's potency. Which adjuvants are most effective?
A2: Co-administration with specific adjuvants that inhibit Curcumin's metabolic pathways is a highly effective and widely used strategy.
The most studied and effective adjuvant is Piperine , the active alkaloid in black pepper.[7][8] Piperine inhibits the UDP-glucuronyltransferase and CYP3A4 enzymes responsible for Curcumin's metabolism in the liver and intestines.[1] This metabolic inhibition significantly increases the bioavailability of Curcumin.
Other natural compounds have also been explored for their synergistic effects, including quercetin, resveratrol, and silibinin.[9][10][11]
Q3: Our team is exploring advanced formulation strategies. What are the most promising options to improve Curcumin's bioavailability?
A3: Moving beyond simple co-administration, advanced formulation is a key strategy to overcome Curcumin's physicochemical limitations. These techniques aim to improve solubility, protect Curcumin from degradation, and enhance its absorption.
Key approaches include:
-
Liposomal Formulations: Encapsulating Curcumin within liposomes (lipid-based vesicles) can protect it from metabolic enzymes and improve its absorption.[5][12][13]
-
Nanoparticles: Formulating Curcumin into nanoparticles increases the surface area for dissolution and can improve uptake by cells.[1][12][13]
-
Micelles and Phospholipid Complexes: These formulations improve the solubility and permeability of Curcumin across the intestinal barrier.[1][12][13] A well-known commercial example is Meriva, a Curcumin-phosphatidylcholine complex.[14]
-
Solid Dispersions: Dispersing Curcumin in a polymer matrix can enhance its dissolution rate.[9][10]
The choice of formulation will depend on your specific experimental goals, delivery route, and target tissue.
Q4: Can we improve potency by modifying the chemical structure of Curcumin?
A4: Yes, medicinal chemists are actively developing synthetic analogs of Curcumin to improve its potency, stability, and pharmacokinetic profile.[15] Structural modification is an advanced strategy that can yield novel chemical entities with significantly enhanced properties.
Key sites for modification on the Curcumin molecule include:[15][16][17]
-
The β-diketone moiety
-
The aromatic rings and their phenolic hydroxyl groups
-
The seven-carbon linker
By altering these functional groups, researchers have created analogs with improved stability against metabolic degradation and, in some cases, higher intrinsic activity against specific biological targets.[18][19] For example, replacing the diketo group with a pyrazole or isoxazole moiety has been shown to increase anticancer potential.[19]
Troubleshooting Guides & Experimental Protocols
Issue: Inconsistent results in cell-based potency assays.
This may be due to the poor solubility of Curcumin in aqueous cell culture media, leading to precipitation and inaccurate effective concentrations.
Solution: Protocol for Preparing Curcumin for Cell-Based Assays
-
Stock Solution Preparation:
-
Dissolve Curcumin powder in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Crucial Step: When diluting, add the Curcumin-DMSO stock to the medium dropwise while vortexing or swirling the tube to prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final DMSO concentration) in your experiment.
-
Protocol: Assessing the Potency of a Novel Curcumin Formulation via Cell Viability (MTT Assay)
This protocol determines the concentration at which a Curcumin formulation reduces cell viability by 50% (IC50), a key indicator of potency.
-
Cell Seeding:
-
Plate cells (e.g., a cancer cell line like MG-63) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[20]
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of your Curcumin formulation and a standard Curcumin control in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your test compounds. Include wells for "untreated" and "vehicle control."
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT dye into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the concentration and use non-linear regression to determine the IC50 value. A lower IC50 value indicates higher potency.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Curcumin
This table summarizes quantitative data from studies that have successfully increased the bioavailability of Curcumin using different methods.
| Strategy | Adjuvant / Formulation | Fold Increase in Bioavailability (Parameter) | Reference |
| Co-administration | Piperine (20 mg) with Curcumin (2 g) | 20-fold (2000%) (AUC) | [1][7][14] |
| Micellar Formulation | Micellar Curcumin vs. native powder | 185-fold (AUC) | [1] |
| Lipid Formulation | Lipidated Curcumin (80 mg/day) | Significantly lowered triglycerides | [22] |
| Nanoparticle Formulation | Various Nanoformulations | 9 to 185-fold (Relative Bioavailability) | [7] |
| Whole Food Matrix | Turmeric root (with natural oils) | 7 to 8-fold | [8] |
AUC: Area Under the Curve, a measure of total drug exposure over time.
Mandatory Visualizations
Signaling Pathway Diagram
Curcumin exerts its effects by modulating multiple intracellular signaling pathways.[23] One of the most critical is the NF-κB pathway, which plays a central role in inflammation and cancer.[24][25][26] This diagram illustrates how Curcumin inhibits this pathway.
Caption: Curcumin's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
This diagram outlines the logical flow of an experiment designed to compare the potency of a novel Curcumin formulation against a standard control.
Caption: Workflow for comparing Curcumin formulation potency via IC50.
References
- 1. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Mechanisms and Clinical Applications of Curcumin: Update [aginganddisease.org]
- 4. youtube.com [youtube.com]
- 5. Enhancing curcumin bioavailability: various approaches. [wisdomlib.org]
- 6. Enhancing the Bioavailability and Bioactivity of Curcumin for Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boosting the Bioavailability of Curcumin [nutritionfacts.org]
- 9. mdpi.com [mdpi.com]
- 10. recent-developments-in-formulation-design-for-improving-oral-bioavailability-of-curcumin-a-review - Ask this paper | Bohrium [bohrium.com]
- 11. Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Modification of Curcumin into Its Semi-Synthetic Analogs Bearing Pyrimidinone Moiety as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. alliedacademies.org [alliedacademies.org]
- 21. Frontiers | Exploiting Curcumin Synergy With Natural Products Using Quantitative Analysis of Dose–Effect Relationships in an Experimental In Vitro Model of Osteoarthritis [frontiersin.org]
- 22. Curcumin: A Review of Its’ Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Curcumin: Properties and Mechanisms of Action [doctorsformulas.com]
Technical Support Center: Camaric Acid Interference in Experimental Assays
Disclaimer: Initial searches for "camaric acid" yielded limited information regarding its interference in experimental assays. However, due to the high probability of a typographical error and the structural similarities, this guide will focus on the well-documented assay interference of carminic acid . Should "this compound" be the correct compound of interest (a terpenoid with the formula C35H52O6), please note that the potential for assay interference still exists, and the general principles outlined in this guide for identifying and mitigating nonspecific effects may still be applicable.
Frequently Asked Questions (FAQs)
Q1: What is carminic acid and why should I be concerned about it in my experiments?
A1: Carminic acid is a natural red dye belonging to the anthraquinone class of compounds. Like many highly conjugated molecules, it possesses intrinsic fluorescence and can interact non-specifically with proteins. These properties can lead to false-positive or false-negative results in a variety of experimental assays, particularly in high-throughput screening (HTS) campaigns. It is considered a Pan-Assay Interference Compound (PAINS).
Q2: What are the primary mechanisms of carminic acid interference?
A2: The two main mechanisms of interference for carminic acid are:
-
Fluorescence Interference: Carminic acid is a fluorescent molecule. Its excitation and emission spectra can overlap with those of the fluorophores used in your assay, leading to artificially high signals (false positives) or quenching of the signal (false negatives).
-
Protein Aggregation and Non-Specific Binding: Carminic acid has been shown to bind to proteins and can form aggregates in solution. These aggregates can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to promiscuous inhibition and false-positive results.
Q3: In which types of assays is carminic acid most likely to cause interference?
A3: Carminic acid is most likely to interfere in:
-
Fluorescence-based assays: Including fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) assays.
-
Enzyme inhibition assays: Due to its potential for non-specific inhibition through aggregation.
-
Protein-protein interaction (PPI) assays: Where it can disrupt interactions non-specifically.
-
Cell-based reporter assays: Especially those using fluorescent or luminescent reporters, where it might interfere with the reporter protein itself or the detection signal.
Q4: How can I know if carminic acid is interfering with my assay?
A4: Several signs can indicate interference:
-
High hit rate: If you are screening a library and see an unusually high number of "active" compounds that are structurally similar to carminic acid.
-
Steep dose-response curves: Aggregating inhibitors often show steep, non-stoichiometric inhibition curves.
-
Irreproducible results: Results may vary depending on minor changes in buffer conditions, incubation times, or compound concentration.
-
Visual precipitation: You may observe precipitation of your compound in the assay buffer.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
This guide provides a step-by-step approach to identify and mitigate fluorescence interference from carminic acid in your assays.
Step 1: Characterize the Spectral Properties of Carminic Acid.
-
Protocol: Measure the excitation and emission spectra of carminic acid at the concentration range you are using in your assay.
-
Expected Outcome: You will obtain the full spectral profile of carminic acid, allowing you to identify any overlap with your assay's fluorophores.
Step 2: Perform a "Compound-Only" Control.
-
Protocol: Run your assay with carminic acid alone, without the target biomolecule or other assay components that generate the signal.
-
Expected Outcome: If you observe a signal in this control, it is likely due to the intrinsic fluorescence of carminic acid.
Step 3: Mitigating Fluorescence Interference.
-
Option A: Spectral Shift. If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with those of carminic acid. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region.
-
Option B: Background Subtraction. If you cannot change your fluorophore, you can subtract the background fluorescence from the "compound-only" control. However, be aware that this may not fully account for quenching effects.
-
Option C: Time-Resolved Fluorescence (TRF). If your instrumentation allows, using TRF with a long-lifetime fluorophore can help discriminate between the short-lived fluorescence of an interfering compound and the long-lived signal from your specific probe.
| Property | Value | Citation |
| Fluorescence Quantum Yield (pH 2.0, 1.0 M NaCl) | 0.00133 ± 0.00019 | [1] |
| Emission Lifetime (pH 2.0, 1.0 M NaCl) | 0.093 ± 0.010 ns | [1] |
| Factors Affecting Fluorescence | pH, concentration, presence of metal ions (e.g., Al³⁺ enhances fluorescence) | [1][2] |
Note: The low quantum yield suggests that while fluorescent, it may not be an extremely strong interferent in all cases, but its concentration-dependent effects and enhancement by metals warrant caution.
Issue 2: Suspected Protein Aggregation and Non-Specific Inhibition
This guide will help you determine if carminic acid is acting as a non-specific inhibitor through aggregation.
Step 1: Perform a Detergent Test.
-
Protocol: Rerun your assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).
-
Expected Outcome: If the inhibitory activity of carminic acid is significantly reduced or eliminated, it is a strong indication that it is acting as an aggregator.
Step 2: Use Dynamic Light Scattering (DLS).
-
Protocol: Use DLS to analyze a solution of carminic acid in your assay buffer at various concentrations.
-
Expected Outcome: DLS can detect the formation of sub-micron aggregates as the concentration of the compound increases. The concentration at which aggregates begin to form is the critical aggregation concentration (CAC).[3][4][5][6]
Step 3: Vary Enzyme Concentration.
-
Protocol: Perform the inhibition assay with different concentrations of your target enzyme while keeping the substrate concentration constant.
-
Expected Outcome: For a specific, reversible inhibitor, the IC50 value should be independent of the enzyme concentration. For an aggregating, non-specific inhibitor, the IC50 will often increase with increasing enzyme concentration.
Step 4: Mitigating Aggregation-Based Interference.
-
Include Detergents: As a routine practice in HTS, including a small amount of non-ionic detergent in your assay buffer can prevent the formation of many promiscuous aggregates.
-
Compound Analogs: If you have access to analogs of carminic acid, test them in your assay. A true "hit" should exhibit a clear structure-activity relationship (SAR), whereas promiscuous inhibitors often show little to no SAR.
-
Orthogonal Assays: Validate your findings using an orthogonal assay that has a different detection principle (e.g., a label-free method like surface plasmon resonance if you were initially using a fluorescence-based assay).
Signaling Pathway Interference
Anthraquinone derivatives, the class of compounds to which carminic acid belongs, have been reported to interfere with several key signaling pathways. This interference can be a result of their ability to intercalate into DNA, generate reactive oxygen species (ROS), or interact non-specifically with pathway components.
Potential Interference in Wnt, Myc, and Notch Signaling Pathways
Researchers using reporter assays (e.g., luciferase or GFP-based) to study these pathways should be particularly cautious when screening compounds like carminic acid.
Q: My anthraquinone compound shows activity in my Wnt/Myc/Notch luciferase reporter assay. How do I know if it's real?
A: It is crucial to perform counter-screens to rule out assay artifacts.
-
Test for Luciferase Inhibition: Run an assay with purified luciferase enzyme and your compound. Many small molecules are direct inhibitors of luciferase, which would appear as a decrease in signal in your reporter assay.[7][8][9]
-
Use a Control Reporter: Transfect cells with a control plasmid that expresses the reporter gene under the control of a constitutive promoter that is not regulated by the pathway of interest. If your compound also inhibits the signal from this control reporter, it is likely acting on the reporter protein itself or has general cytotoxic effects.
-
Assess Cell Viability: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) at the same concentrations of your compound. A decrease in cell viability can lead to a decrease in reporter signal that is not specific to the signaling pathway.
-
Examine Downstream Targets: Use an orthogonal method, such as Western blotting or qPCR, to measure the levels of known downstream target proteins or genes of the signaling pathway. A true pathway inhibitor should modulate these downstream effectors.
Diagrams of Potential Interference Points
Below are simplified diagrams illustrating potential points of non-specific interference in key signaling pathways.
References
- 1. Fluorescence properties of carminic acid in relation to aggregation, complex formation and oxygen activation in aqueous food models [agris.fao.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. luciferase-based reporter assays: Topics by Science.gov [science.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Oleanolic Acid and p-Coumaric Acid
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds have emerged as a promising area of research. Among these, oleanolic acid, a pentacyclic triterpenoid, and p-coumaric acid, a phenolic acid, have demonstrated notable antibacterial properties. This guide provides a detailed comparison of their antibacterial activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Data Summary
The antibacterial efficacy of both oleanolic acid and p-coumaric acid has been evaluated against a range of bacterial species, with their potency typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Oleanolic Acid | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 10 | [1] |
| Staphylococcus aureus | ATCC 25923 | 62.5 | [2] | |
| Bacillus thuringiensis | - | 62.5 | [2] | |
| Escherichia coli | - | 31.2 | [2] | |
| Salmonella enterica | - | 31.2 | [2] | |
| Shigella dysenteriae | - | 31.2 | [2] | |
| Listeria monocytogenes | Various Strains | 16 - 32 | [3] | |
| Enterococcus faecium | Various Strains | 32 - 64 | [3] | |
| Enterococcus faecalis | Various Strains | 32 - 64 | [3] | |
| Mycobacterium tuberculosis | H37Rv | 25 | [4][5] | |
| p-Coumaric Acid | Alicyclobacillus acidoterrestris | Vegetative Cells & Spores | 200 | [1] |
| Acinetobacter baumannii | Colistin-Resistant Isolates | 128 - 256 | [6] | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 500 | ||
| Enterococcus faecalis | - | 1000 | ||
| Escherichia coli | - | 2500 | ||
| Proteus mirabilis | - | 2500 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the antimicrobial potential of a substance. The data presented in this guide were primarily obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This standard method involves a serial dilution of the test compound in a liquid growth medium, which is then inoculated with a standardized suspension of the target bacterium.
General Procedure:
-
Preparation of Test Compound: A stock solution of oleanolic acid or p-coumaric acid is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, and toxicological evaluation of a p-coumaric acid derivative as a potential new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Camaric Acid and Other Prominent Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Camaric acid and other well-characterized pentacyclic triterpenoids, including Betulinic acid, Oleanolic acid, Ursolic acid, and Asiatic acid. While research on this compound is still emerging, this document synthesizes available data and contrasts it with the extensive experimental evidence for other members of this class, focusing on their anticancer and anti-inflammatory properties.
Introduction to Triterpenoids
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene.[1] They are widely distributed in the plant kingdom and are known for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and hepatoprotective effects.[2][3] Pentacyclic triterpenoids, such as Oleanolic acid, Ursolic acid, Betulinic acid, and Asiatic acid, are among the most studied and have shown significant therapeutic potential.[1][4] This guide focuses on comparing the biological activities of these prominent compounds with the available data for this compound, a less-studied triterpenoid.
Comparative Analysis of Biological Activity
Quantitative data on the biological activities of triterpenoids is crucial for evaluating their therapeutic potential. The following tables summarize the cytotoxic effects of several well-known triterpenoids against various human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. Currently, specific IC50 data for this compound is not widely available in the public literature, highlighting a gap for future research.
Table 1: Cytotoxic Activity (IC50) of Pentacyclic Triterpenoids Against Various Cancer Cell Lines
| Triterpenoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Asiatic Acid | MCF-7 | Breast Cancer | 5.9 | [5] |
| Betulinic Acid | H460 (paclitaxel-resistant) | Lung Carcinoma | 50 | [6] |
| Oleanolic Acid | A375 | Human Melanoma | 75 | [7] |
| A2058 | Human Melanoma | 60 | [7] | |
| Ursolic Acid | A375 | Human Melanoma | 50 - 75 | [7] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Mechanisms of Action and Signaling Pathways
Triterpenoids exert their biological effects by modulating a variety of cellular signaling pathways. Many demonstrate anticancer activity by inducing apoptosis (programmed cell death) and anti-inflammatory effects by inhibiting key inflammatory mediators.[1][8]
3.1. Induction of Apoptosis
A common mechanism for the anticancer activity of triterpenoids like Betulinic acid is the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[9][10][11] This pathway is initiated by mitochondrial stress, leading to the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis.
Caption: Intrinsic apoptosis pathway activated by triterpenoids.
3.2. Inhibition of Inflammatory Pathways
Many triterpenoids, including Oleanolic and Ursolic acids, exhibit potent anti-inflammatory properties.[2] A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][12] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like COX-2 and various cytokines. Triterpenoids can intercept this pathway, often by preventing IκB degradation.
Caption: Inhibition of the NF-κB inflammatory pathway by triterpenoids.
Key Experimental Protocols
The biological activities described in this guide are typically evaluated using a standard set of in vitro assays. Below are the general methodologies for two such fundamental experiments.
4.1. MTT Assay for Cell Viability and Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the triterpenoid (e.g., this compound, Betulinic acid) and a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the compound concentration.
-
4.2. Western Blot for Protein Expression Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Cells are treated with the test compound and then lysed to release their proteins. The total protein concentration is determined using an assay like the BCA assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., containing milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein (e.g., Bcl-2, Caspase-3, IκB). After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). The signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target protein across different treatment conditions.
-
Conclusion
Pentacyclic triterpenoids like Betulinic acid, Oleanolic acid, Ursolic acid, and Asiatic acid are potent bioactive molecules with well-documented anticancer and anti-inflammatory activities, primarily mediated through the induction of apoptosis and inhibition of the NF-κB pathway.[2][8][9] While the structural class of this compound suggests it may hold similar therapeutic potential, there is a clear need for further rigorous investigation. The experimental frameworks outlined in this guide provide a basis for future studies to elucidate the specific biological activities and mechanisms of action of this compound, thereby enabling a more direct and comprehensive comparison with its well-studied counterparts.
References
- 1. foodstruct.com [foodstruct.com]
- 2. Pharmacology of oleanolic acid and ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - ProQuest [proquest.com]
- 4. Frontiers | Ursolic and oleanolic acids: two natural triterpenoids targeting antibacterial multidrug tolerance and biofilm formation [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Camaric Acid: A Comparative Analysis of its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Camaric acid, a natural triterpenoid isolated from Lantana camara. While research on this compound is emerging, this document summarizes the available experimental data and compares its efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs). This guide is intended to inform further research and drug development efforts in the field of inflammation.
Comparative Efficacy of Anti-inflammatory Compounds
The primary quantitative measure of this compound's anti-inflammatory activity comes from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay. This model is a well-established method for evaluating the topical anti-inflammatory potential of novel compounds. The table below presents the available data for this compound alongside comparable data for the widely used NSAID, indomethacin.
| Compound | Assay | Molar Mass ( g/mol ) | IC50 | Reference |
| This compound | TPA-induced mouse ear edema | 484.7 | 0.67 mg/ear | [1] |
| Indomethacin | TPA-induced mouse ear edema | 357.8 | ~0.75 mg/ear (estimated from 75.1% inhibition at 1 mg/ear) | [2] |
Note: The IC50 for indomethacin is an estimation based on the reported percentage of inhibition, as a direct IC50 value was not available in the same units. Direct comparative studies are needed for a more precise assessment.
Experimental Protocols
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for assessing acute topical inflammation.
Principle: TPA is a potent inflammatory agent that, when applied to the skin, activates protein kinase C (PKC). This activation triggers a signaling cascade leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, as well as the release of pro-inflammatory cytokines like TNF-α and interleukins. This results in vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, leading to measurable edema (swelling). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this TPA-induced edema.
Procedure:
-
Animal Model: Male CD-1 or Swiss albino mice are typically used.
-
Groups: Animals are divided into control, TPA-treated, positive control (e.g., indomethacin), and experimental groups (this compound).
-
Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone or ethanol) is applied topically to the inner and outer surfaces of one ear of each mouse. The other ear serves as a control.
-
Treatment: The test compound (this compound) or the positive control is applied topically to the TPA-treated ear, usually shortly before or after TPA application.
-
Measurement of Edema: After a specific period (typically 4-6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section from both the treated and untreated ears. The weight of each ear punch is measured.
-
Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the TPA-treated and the control ear punches. The percentage of inhibition of edema by the test compound is calculated using the following formula:
% Inhibition = [ (EdemaTPA - EdemaTreated) / EdemaTPA ] x 100
Signaling Pathways in Inflammation
The following diagram illustrates the general inflammatory cascade initiated by TPA and highlights the potential points of intervention for anti-inflammatory drugs. The precise mechanism of this compound within this pathway is yet to be fully elucidated.
Experimental Workflow: TPA-Induced Ear Edema Assay
The following diagram outlines the key steps in the experimental workflow for evaluating the anti-inflammatory activity of a test compound using the TPA-induced mouse ear edema model.
Discussion and Future Directions
The available data suggests that this compound possesses anti-inflammatory properties comparable to the established NSAID, indomethacin, in a topical inflammation model. However, the current understanding of this compound's anti-inflammatory activity is limited. Key areas for future research include:
-
Mechanism of Action: Elucidating the specific molecular targets of this compound is crucial. Investigations into its effects on key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the nuclear factor-kappa B (NF-κB) signaling cascade, are warranted.
-
Systemic Activity: The current data is based on topical application. Studies evaluating the systemic anti-inflammatory effects of this compound following oral or parenteral administration are needed to assess its potential for treating systemic inflammatory conditions.
-
Structure-Activity Relationship (SAR): Synthesis and evaluation of this compound derivatives could lead to the identification of more potent and selective anti-inflammatory agents.
-
Toxicology and Safety Profile: Comprehensive toxicological studies are necessary to determine the safety profile of this compound before it can be considered for further development.
References
Validating the Antileishmanial Potential of Camaric Acid: A Comparative Analysis of Structurally Related Compounds
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel and effective treatments for leishmaniasis, a parasitic disease affecting millions worldwide, attention is turning to natural products and their derivatives. While direct studies on the antileishmanial activity of Camaric acid are not yet available in published literature, this guide provides a comparative analysis of its close structural relatives, p-Coumaric acid and Cinnamic acid derivatives. By examining the existing experimental data on these compounds, we can infer the potential of this compound as a promising candidate for further investigation in antileishmanial drug discovery.
Leishmaniasis is a neglected tropical disease with a spectrum of clinical manifestations, ranging from cutaneous lesions to fatal visceral forms.[1] Current treatment options are often limited by toxicity, long duration, and emerging drug resistance.[2] The exploration of new chemical scaffolds, such as those offered by natural products, is therefore a critical area of research.
This compound, a natural compound with the chemical formula C35H52O6, has been isolated from Lantana montevidensis and has demonstrated antibacterial properties.[3][4] Its structural relationship to phenolic acids like p-Coumaric and Cinnamic acids, which have shown antileishmanial activity, provides a strong rationale for its investigation.
Comparative Efficacy of this compound Relatives and Standard Drugs
The following table summarizes the in vitro antileishmanial activity and cytotoxicity of various p-Coumaric acid and Cinnamic acid derivatives compared to standard antileishmanial drugs. The half-maximal inhibitory concentration (IC50) indicates the potency against Leishmania parasites, while the 50% cytotoxic concentration (CC50) against mammalian cells helps in determining the selectivity of the compound. A higher selectivity index (SI = CC50/IC50) is desirable, as it indicates a greater therapeutic window.
| Compound/Drug | Leishmania Species | Assay Stage | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| p-Coumaric Acid Derivatives | |||||||
| (E)-3,4-diprenyl-4-isoprenyloxycinnamic alcohol | L. amazonensis | Promastigote | 45.92 | - | - | - | [5] |
| Cinnamic Acid Derivatives | |||||||
| N-(4-isopropylbenzyl)cinnamamide | L. infantum | Promastigote | 33.71 | - | >1437.5 | >42.46 | [6][7] |
| Piperonyl cinnamate | L. infantum | Promastigote | 42.80 | - | >1407.5 | >32.86 | [6][7] |
| Rosmarinic acid | L. amazonensis | Promastigote | 61 | - | - | - | [8] |
| Isoverbascoside | L. amazonensis | Promastigote | 14 | - | - | - | [8] |
| Standard Drugs | |||||||
| Amphotericin B | L. infantum | - | 3.14 | - | 7.03 | 2.24 | [7] |
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. The following are generalized experimental protocols employed in these studies to evaluate antileishmanial activity and cytotoxicity.
Antileishmanial Activity Assay (Promastigote Stage)
This assay determines the effect of the test compounds on the extracellular, motile form of the Leishmania parasite (promastigotes).
In vitro antileishmanial assay workflow against promastigotes.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at a specific temperature (e.g., 25°C).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds at different concentrations are added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay or resazurin-based assays. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of parasite inhibition is calculated relative to untreated controls. The IC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay
This assay evaluates the toxicity of the test compounds against mammalian cells to determine their selectivity.
In vitro cytotoxicity assay workflow against mammalian cells.
-
Cell Culture: Mammalian cell lines (e.g., murine macrophages, human fibroblasts) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Similar to the antileishmanial assay, test compounds are prepared in various concentrations.
-
Assay Procedure: Cells are seeded into 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the test compounds at different concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 24 to 72 hours).
-
Viability Assessment: Cell viability is determined using the MTT assay or other similar methods.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls. The CC50 value is determined by non-linear regression analysis.
Potential Mechanism of Action
While the exact mechanism of action for this compound against Leishmania is unknown, studies on related cinnamic acid derivatives suggest potential targets. Some cinnamic acid derivatives have been found to target the arginase enzyme of Leishmania amazonensis.[8] Arginase is crucial for the parasite's synthesis of polyamines, which are essential for its growth and proliferation.
Proposed mechanism of action for cinnamic acid derivatives.
Conclusion and Future Directions
The available data on p-Coumaric and Cinnamic acid derivatives strongly suggest that this class of compounds holds significant promise for the development of new antileishmanial agents. The favorable selectivity indices of some derivatives indicate a potential for low toxicity in host cells.
Given the structural similarities, it is highly plausible that this compound could exhibit similar or even enhanced antileishmanial activity. Therefore, this comparative guide serves as a validation of the potential of this compound and a call to action for the scientific community. Future research should focus on:
-
Isolation and purification of this compound from its natural source or through chemical synthesis.
-
In vitro screening of this compound against various Leishmania species, including both promastigote and amastigote stages.
-
Cytotoxicity profiling against a panel of mammalian cell lines to determine its selectivity.
-
Mechanism of action studies to identify its molecular targets within the parasite.
-
In vivo efficacy studies in animal models of leishmaniasis.
The exploration of this compound and its derivatives could pave the way for a new generation of safer and more effective treatments for leishmaniasis, addressing a critical unmet medical need.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C35H52O6 | CID 10483104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro Evaluation of the Antileishmanial and Antischistosomal Activities of p-Coumaric Acid Prenylated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antileishmanial Activity of Cinnamic Acid Derivatives against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamic acids derived compounds with antileishmanial activity target Leishmania amazonensis arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
Camaric Acid: A Natural Nematicide Candidate in Comparison to Commercial Standards
For Immediate Release
Ghent, Belgium - In the ongoing search for effective and environmentally benign alternatives to synthetic nematicides, Camaric acid, a natural compound isolated from plants of the Lantana genus, has demonstrated significant potential in controlling plant-parasitic nematodes. This guide provides a comparative analysis of this compound against leading commercial nematicides, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, based on available experimental data.
Performance Snapshot: this compound vs. Commercial Nematicides
Initial in-vitro studies highlight the nematicidal efficacy of this compound against the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest. One study reported that this compound achieved 95.0% mortality of M. incognita juveniles at a concentration of 0.5% after 72 hours of exposure[1]. Another compound isolated from Lantana camara, referred to as camarinic acid, demonstrated 100% mortality at a 1.0% concentration against the same nematode species[2].
For a clearer comparison with commercial nematicides, which are typically evaluated at much lower concentrations, it is useful to convert these percentage concentrations to parts per million (ppm). A 0.5% concentration is equivalent to 5000 ppm, and a 1.0% concentration is equivalent to 10,000 ppm.
The following table summarizes the efficacy of this compound alongside several commercial nematicides against Meloidogyne species, providing a quantitative basis for comparison. It is important to note that these results are compiled from different studies and may not have been conducted under identical experimental conditions, which can influence outcomes.
| Nematicide | Active Ingredient | Target Nematode | Concentration | Efficacy | Source(s) |
| This compound | This compound | Meloidogyne incognita | 0.5% (5000 ppm) | 95.0% mortality after 72 hours | [1] |
| Camarinic acid | Camarinic acid | Meloidogyne incognita | 1.0% (10,000 ppm) | 100% mortality | [2] |
| Oxamyl | Oxamyl | Meloidogyne incognita | 10.88 ppm (LC50) | 50% mortality of juveniles | [3] |
| Meloidogyne javanica | 16 mg/L (16 ppm) | Drastic decrease in females per gram of root | [4] | ||
| Abamectin | Abamectin | Meloidogyne incognita | 0.2 v% | 70.0% - 82.3% mortality after 1-2 days | [5] |
| Fluopyram | Fluopyram | Meloidogyne javanica | 0.25 µL/L (0.25 ppm) | >80% paralysis of juveniles after 24 hours | [4] |
| Fosthiazate | Fosthiazate | Meloidogyne incognita | 250 µl/l (standard) | Complete inhibition of root gall formation | [6] |
Experimental Protocols: A Closer Look at Nematicidal Efficacy Testing
The evaluation of nematicidal compounds requires standardized and detailed experimental protocols to ensure the reliability and comparability of results. A typical workflow for assessing the in-vitro nematicidal activity of a compound like this compound against M. incognita is outlined below.
Standard In-Vitro Nematicidal Bioassay Protocol
-
Nematode Culture and Extraction:
-
Root-knot nematodes (Meloidogyne incognita) are cultured on susceptible host plants, such as tomato (Solanum lycopersicum), in a greenhouse environment.
-
Infected roots with visible galls are carefully washed and macerated to extract eggs.
-
Second-stage juveniles (J2), the infective stage, are hatched from the eggs in a Baermann funnel apparatus.
-
-
Preparation of Test Solutions:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) and then diluted with distilled water to achieve the desired test concentrations.
-
Control solutions consist of the solvent and distilled water without the test compound.
-
-
Nematicidal Assay:
-
A suspension of a known number of freshly hatched J2 (e.g., 100 individuals) is added to each well of a multi-well plate.
-
The test solutions of varying concentrations are added to the wells.
-
The plates are incubated at a controlled temperature (e.g., 25-28°C).
-
-
Data Collection and Analysis:
-
Nematode mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) under a microscope.
-
Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).
-
The percentage of mortality is calculated for each concentration and time point.
-
The data is statistically analyzed to determine the LC50 (lethal concentration required to kill 50% of the population) and other relevant toxicological parameters.
-
Unraveling the Mechanism: Signaling Pathways in Nematode Control
The precise molecular mechanism by which this compound exerts its nematicidal effect is not yet fully understood. However, the modes of action of many commercial nematicides are well-characterized and often target the nematode's nervous system.
Commercial Nematicide Mechanisms:
-
Acetylcholinesterase (AChE) Inhibitors: Organophosphates and carbamates, such as Oxamyl and Fosthiazate, inhibit the enzyme acetylcholinesterase.[7][8][9] This enzyme is crucial for breaking down the neurotransmitter acetylcholine at the neuromuscular junction. Its inhibition leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode.[7][8]
-
Glutamate-gated Chloride Channel (GluCl) Modulators: Avermectins, including Abamectin, act on glutamate-gated chloride channels in the nematode's nerve and muscle cells.[10][11] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which inhibits nerve signal transmission and results in paralysis.[10][11]
-
Succinate Dehydrogenase Inhibitors: Fluopyram is a succinate dehydrogenase inhibitor (SDHI). It targets the mitochondrial complex II in the electron transport chain, disrupting cellular respiration and energy production in the nematode.
The following diagrams illustrate the signaling pathways targeted by these commercial nematicides. The pathway for this compound remains to be elucidated.
Conclusion and Future Directions
This compound presents a promising natural alternative for the management of plant-parasitic nematodes. While initial studies demonstrate its potent nematicidal activity, further research is imperative. Direct comparative studies against a broader range of commercial nematicides under standardized conditions are needed to accurately assess its relative efficacy and potential for commercial development. A significant knowledge gap remains concerning its mode of action. Elucidating the specific signaling pathways in nematodes targeted by this compound will be crucial for optimizing its application and for the potential development of novel, target-specific nematicides. The exploration of natural compounds like this compound is a vital step towards developing more sustainable and integrated pest management strategies in agriculture.
References
- 1. Naturally‐occurring nematicides of plant origin: two decades of novel chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nematicidal constituents of the aerial parts of Lantana camara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of a Vintage and a Recently Released Nematicide for the Control of Root-Knot Nematodes and Side Effects on Two Entomopathogenic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A combination of plant-based compounds and extracts acts nematicidal and induces resistance against Meloidogyne incognita in tomato [frontiersin.org]
- 6. Control of Meloidogyne incognita Using Mixtures of Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.flvc.org [journals.flvc.org]
- 8. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides | Journal of Nematology [journals.flvc.org]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
A Comparative Guide to the Biological Activities of Coumaric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of coumaric acid isomers—specifically o-coumaric acid and p-coumaric acid—focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is based on available experimental data from various studies, offering a resource for researchers looking to replicate or build upon these findings.
Anticancer Activity
p-Coumaric acid (p-CA) and its isomers have demonstrated notable anticancer effects across various cancer cell lines. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Coumaric Acid Isomers (IC50 values)
| Compound | Cell Line | Assay | IC50 Value | Citation |
| p-Coumaric Acid | MCF-7 (Breast Cancer) | MTT | ~40 mM (for 24h) | [1][2] |
| p-Coumaric Acid | A375 (Melanoma) | CCK-8 | 4.4 mM (for 24h), 2.5 mM (for 48h) | [3] |
| p-Coumaric Acid | B16 (Melanoma) | CCK-8 | 4.1 mM (for 24h), 2.8 mM (for 48h) | [3] |
| p-Coumaric Acid | HT-29 (Colorectal Cancer) | MTT | 150 µM (for 24h) | [4][5] |
| p-Coumaric Acid | A431 (Skin Cancer) | MTT | ~52 µg/ml | [6] |
| Coumarin | HT-29 (Colorectal Cancer) | MTT | 25 µM (for 24h) | [4][5] |
This protocol is based on the methodology described for testing p-coumaric acid on MCF-7 breast cancer cells.[1][2]
-
Cell Culture: Human MCF-7 breast cancer cells are cultured in appropriate media.
-
Cell Seeding: 10,000 cells are seeded in 96-well plates and incubated for 24 hours at 37°C in a 5% CO₂ environment.[7]
-
Treatment: Cells are treated with varying concentrations of p-coumaric acid (e.g., 10, 37, 70, 150, and 300 mM) for 24, 48, and 72 hours. A control group with no treatment is included.[1][2][7]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
p-Coumaric acid induces apoptosis in cancer cells through the mitochondrial-mediated pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.[3][4]
Caption: Mitochondrial-mediated apoptosis pathway induced by p-coumaric acid.
Anti-inflammatory Activity
Both o-coumaric acid and p-coumaric acid have demonstrated anti-inflammatory properties in various in vivo models.
Table 2: Anti-inflammatory Activity of Coumaric Acid Isomers
| Compound | Model | Dose | Effect | Citation |
| trans-o-Coumaric Acid | Carrageenan-induced paw edema (mice) | 20 mg/kg | Significantly reduced edema, comparable to diclofenac. | [8] |
| p-Coumaric Acid | Collagen-induced arthritis (rats) | 13.8 µg/g (daily) | Alleviated symptoms and suppressed inflammatory cell infiltration. | [9] |
| Ellagic Acid (for comparison) | Carrageenan-induced paw edema (rats) | 1–30 mg/kg | Dose-dependent reduction in edema with an ED50 of 8.41 mg/kg. | [10] |
This protocol is a generalized procedure based on studies evaluating the anti-inflammatory effects of test compounds.[8][10][11]
-
Animal Model: Healthy Wistar rats or mice are used.
-
Compound Administration: The test compound (e.g., trans-o-coumaric acid at 20 mg/kg) is administered intraperitoneally or orally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Coumaric acids exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, often through the suppression of the NF-κB signaling pathway.[9]
Caption: Inhibition of the NF-κB inflammatory pathway by coumaric acid.
Antimicrobial Activity
Coumaric acid and its derivatives have shown promising activity against a range of bacterial strains, particularly Gram-positive bacteria.
Table 3: Antimicrobial Activity of Coumaric Acid Isomers (MIC values)
| Compound | Bacterial Strain | MIC Value | Citation |
| trans-o-Coumaric Acid | Staphylococcus aureus | 1.52 - 3.37 mM | [8] |
| trans-o-Coumaric Acid | Bacillus subtilis | 1.52 - 3.37 mM | [8] |
| p-Coumaric Acid | Gram-positive bacteria | 10 - 80 µg/ml | [12] |
| p-Coumaric Acid | Escherichia coli | 1 mg/mL | [13] |
| p-Coumaric Acid | MRSA | 1 mg/mL | [13] |
| p-Coumaric Acid derivatives | Staphylococcus aureus | pMIC value of 1.67 µM/mL | [14] |
| p-Coumaric Acid derivatives | Bacillus subtilis | pMIC value of 2.01 µM/mL | [14] |
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/ml) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. The Study of Apoptotic Effect of p-Coumaric Acid on Breast Cancer Cells MCF-7 - SSU_Journals [jssu.ssu.ac.ir]
- 2. doaj.org [doaj.org]
- 3. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. goldbio.com [goldbio.com]
A Head-to-Head Comparison of Coumaric Acid Derivatives in Oncological Research
An examination of the cytotoxic and signaling pathway modulatory effects of various coumaric acid derivatives, providing a comparative guide for researchers in drug discovery and development.
The landscape of oncological research is continually expanding, with a significant focus on the identification and development of novel therapeutic agents derived from natural sources. Among these, coumaric acid and its derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This guide provides a head-to-head comparison of several coumaric acid derivatives, summarizing their performance based on available experimental data, detailing key experimental protocols, and visualizing associated signaling pathways to aid researchers in their exploration of these potent molecules.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer potential of coumaric acid derivatives is often initially assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
A series of synthesized coumarin-3-carboxylic acid derivatives demonstrated significant cytotoxic activity against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines, which have high expression of the monocarboxylate transporter 1 (MCT1).[1][2] Notably, compounds 5c-e, 5g-i, and 5m-o showed marked cytotoxicity and selectivity.[1][2] Among these, coumarin-3-hydrazide 5o emerged as a lead molecule with potent anti-proliferation and apoptosis-inducing effects.[1][2]
Another study on coumarin-chalcone hybrids identified compounds 7 and 8b as exhibiting very strong activity against human HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[3] Their IC50 values were comparable to the standard anticancer drug Doxorubicin.[3] Furthermore, a series of 3-(coumarin-3-yl)-acrolein derivatives were tested against A549 (lung cancer), KB (oral cancer), HeLa, and MCF-7 cell lines, with compounds 5d and 6e showing the most promise, particularly against A549 and KB cells.[4]
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Coumarin-chalcone hybrid 7 | HepG2 | 5.81 | Doxorubicin | 4.17 |
| MCF-7 | 9.72 | Doxorubicin | 4.50 | |
| Coumarin-chalcone hybrid 8b | HepG2 | 7.24 | Doxorubicin | 4.17 |
| MCF-7 | 11.26 | Doxorubicin | 4.50 | |
| 3-(coumarin-3-yl)-acrolein 5d | A549 | Not specified | 5-FU | Not specified |
| KB | Not specified | 5-FU | Not specified | |
| 3-(coumarin-3-yl)-acrolein 6e | A549 | Not specified | 5-FU | Not specified |
| KB | Not specified | 5-FU | Not specified |
Key Experimental Protocols
The evaluation of the anticancer activity of coumaric acid derivatives involves a series of well-established experimental protocols.
In Vitro Antiproliferative Activity Assay (MTT Assay)
A fundamental method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the coumaric acid derivatives for a specified period (e.g., 48 or 72 hours). A positive control (e.g., Doxorubicin, 5-Fluorouracil) and a negative control (vehicle, e.g., DMSO) are included.
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Modulation
Coumaric acid derivatives exert their anticancer effects through the modulation of various cellular signaling pathways. A notable target is the PI3K/AKT pathway, which is a critical regulator of cell proliferation, survival, and migration.
One study revealed that a representative 3-(coumarin-3-yl)-acrolein derivative, compound 6e , induces mitochondria-dependent apoptosis through the PI3K/AKT-mediated Bcl-2 signaling pathway.[4] Inhibition of the PI3K/AKT pathway can lead to a downstream cascade of events that ultimately promote cancer cell death.
Figure 1: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of a coumarin derivative.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing potential anticancer compounds from a library of derivatives follows a structured workflow.
Figure 2: A typical experimental workflow for the screening and evaluation of novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
The In Vivo Corroboration of In Vitro Findings on p-Coumaric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of in vitro studies on p-Coumaric acid (p-CA), a phenolic compound with demonstrated anti-inflammatory and anticancer properties. This analysis includes comparisons with alternative phenolic acids and standard drugs, supported by experimental data and detailed methodologies.
p-Coumaric acid, a hydroxycinnamic acid found in various plants, has garnered significant interest for its therapeutic potential.[1] Numerous in vitro studies have highlighted its antioxidant, anti-inflammatory, and anticancer activities.[1][2] This guide delves into the crucial next step in the drug development pipeline: the in vivo validation of these promising laboratory findings. We will explore how the effects of p-CA observed in cell cultures translate to living organisms and how it measures up against other compounds with similar therapeutic aims.
In Vivo Validation of Anti-Inflammatory Effects
In vitro studies have consistently demonstrated the anti-inflammatory properties of p-Coumaric acid, often attributed to its ability to suppress pro-inflammatory mediators.[2] These findings have been largely substantiated in various in vivo models of inflammation.
One of the most common models used to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[3][4] In this model, p-CA has been shown to significantly reduce paw swelling, a key indicator of acute inflammation.[5] The mechanism behind this effect appears to be linked to the downregulation of key inflammatory signaling pathways. In vivo studies have confirmed that p-CA can inhibit the activation of Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response.[6][7] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][8]
Another significant area of investigation is the effect of p-CA on chronic inflammatory conditions like arthritis. In animal models of collagen-induced arthritis (CIA), which mimics human rheumatoid arthritis, administration of p-CA has been shown to alleviate symptoms, reduce inflammatory cell infiltration in the joints, and lower the serum levels of TNF-α and IL-6.[6][8]
Comparative Performance of p-Coumaric Acid and Alternatives in Anti-Inflammatory Models
| Compound | Model | Dosage | Key Findings | Reference |
| p-Coumaric acid | Carrageenan-induced paw edema (Rat) | 100 mg/kg | Significant reduction in paw edema. | [5] |
| Collagen-induced arthritis (Rat) | 100 mg/kg/day | Reduced arthritis index, decreased TNF-α and IL-6 levels. | [6][8] | |
| Indomethacin | Adjuvant-induced arthritis (Rat) | 10 mg/kg | Reference drug, showed significant anti-inflammatory effects. | [9] |
| Caffeic acid | LPS-stimulated splenocyte proliferation (In vitro) | N/A | Promoted splenocyte proliferation, suggesting immunomodulatory effects. | [10] |
| Ferulic acid | LPS-stimulated splenocyte proliferation (In vitro) | N/A | Promoted splenocyte proliferation, suggesting immunomodulatory effects. | [10] |
| Rosmarinic acid | Carrageenan-induced paw edema (Rat) | 10-40 mg/kg | Demonstrated effectiveness in managing inflammation. | [11] |
In Vivo Validation of Anticancer Effects
The anticancer potential of p-Coumaric acid, initially observed in various cancer cell lines in vitro, has also been a subject of in vivo investigation.[12][13] In vitro studies have shown that p-CA can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[12][13]
In vivo studies using animal models of cancer have provided further evidence for these effects. For instance, in models of colorectal cancer, a mixture of ferulic acid and p-coumaric acid was found to inhibit tumor growth.[14] The mechanism of action in vivo appears to be consistent with in vitro findings, involving the downregulation of signaling pathways that promote cancer cell survival and proliferation.[14] One study on melanoma showed that while p-CA itself did not significantly decrease lung tumor load, a butyl ester derivative of p-CA did, suggesting that modifications to the parent compound can enhance its in vivo efficacy.[15][16]
Comparative Performance of p-Coumaric Acid and Alternatives in Anticancer Models
| Compound | Model | Dosage | Key Findings | Reference |
| p-Coumaric acid + Ferulic acid | AOM/DSS-induced colorectal cancer (Mouse) | 10, 30, 60 mg/kg | Dose-dependent reduction in tumor polyps. | [14] |
| n-Butyl p-coumarate | B16-F10 melanoma lung metastasis (Mouse) | N/A | Significantly suppressed lung tumor burden. | [15][16] |
| Coumarin | HT-29 colorectal cancer cells (In vitro) | IC50 = 25 µM | More potent than p-coumaric acid in inducing cell death. | [17][18] |
| p-Coumaric acid | HT-29 colorectal cancer cells (In vitro) | IC50 = 150 µM | Induced apoptosis and autophagy. | [17][18] |
| Ferulic acid | MDA-MB-231 breast cancer xenograft (Mouse) | 100 mg/kg | Reduced tumor volume. | [19] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the efficacy of anti-inflammatory compounds in an acute inflammatory setting.[3][4]
-
Animals: Male Wistar rats are typically used.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan in saline is administered into the right hind paw of the rats.[3][4]
-
Treatment: The test compound (e.g., p-Coumaric acid) or a reference drug (e.g., indomethacin) is administered, often intraperitoneally or orally, at a specified time before the carrageenan injection.[15]
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established preclinical model for rheumatoid arthritis.[8][12][20]
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.[20]
-
Immunization: Mice are immunized with an emulsion of type II collagen and Freund's Complete Adjuvant (CFA). A booster injection with type II collagen and Freund's Incomplete Adjuvant (IFA) is typically given 21 days later.[8]
-
Treatment: Treatment with the test compound (e.g., p-Coumaric acid) usually begins after the second immunization and continues for a specified period.
-
Assessment: The severity of arthritis is monitored regularly by scoring the paws based on swelling and redness. At the end of the study, blood samples can be collected to measure cytokine levels, and joint tissues can be processed for histological analysis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. caffeic acid p-coumaric: Topics by Science.gov [science.gov]
- 6. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Coumaric Acid Attenuates IL-1β-Induced Inflammatory Responses and Cellular Senescence in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory and cellular anti-oxidant activities of caffeic, ferulic, and p-coumaric phenolic acids: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. biorxiv.org [biorxiv.org]
- 14. The Mixture of Ferulic Acid and P-Coumaric Acid Suppresses Colorectal Cancer through lncRNA 495810/PKM2 Mediated Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peanut-institute.com [peanut-institute.com]
- 17. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling [mdpi.com]
- 20. chondrex.com [chondrex.com]
Statistical Validation of Carminic Acid: A Comparative Analysis with Aloin and Emodin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Carminic acid, a natural anthraquinone glycoside, with two structurally related compounds, Aloin and Emodin. The information presented is collated from various experimental studies and aims to offer a clear, data-driven perspective on their potential therapeutic applications. This document summarizes key findings on their antioxidant, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Comparative Analysis of Bioactivities
The following tables summarize the quantitative data gathered from various studies on the antioxidant, anti-inflammatory, and antimicrobial activities of Carminic acid, Aloin, and Emodin.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value | Reference |
| Carminic acid | DPPH | 5729.6 µg/mL | [1] |
| ABTS | 18207.8 µg/mL | [1] | |
| Aloin | - | - | Data not available |
| Emodin | - | - | Data not available |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are demonstrated by their ability to inhibit the production of pro-inflammatory mediators in various cell models.
| Compound | Cell Line | Stimulant | Inhibited Mediators | Key Findings | Reference |
| Carminic acid | Mouse & Human Tubular Epithelial Cells | Fructose | Inflammatory Cytokines | Significantly reduced inflammation.[2] | [2] |
| Aloin | Murine Macrophages (RAW 264.7) | LPS | TNF-α, IL-6, iNOS, COX-2 | Suppressed pro-inflammatory cytokine secretion and downregulated gene expression.[3] | [3] |
| Human Nucleus Pulposus Cells | TNF-α | Pro-inflammatory factors | Reversed TNF-α-induced unbalanced matrix metabolism and apoptosis.[4] | [4] | |
| Emodin | Mouse Bone Marrow-Derived Mast Cells | PMA + A23187 | TNF-α, IL-6 | Dose-dependently inhibited the release and mRNA expression of TNF-α and IL-6.[5] | [5] |
| Rat Inflammatory Pain Model | CFA | TNF-α, IL-1β, IL-6 | Inhibited the expression of pro-inflammatory cytokines.[6] | [6] |
LPS: Lipopolysaccharide; PMA: Phorbol 12-myristate 13-acetate; CFA: Complete Freund's Adjuvant; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1beta; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value | Reference |
| Carminic acid | - | - | Data not available |
| Aloin | Escherichia coli | >500 µg/mL | [7] |
| Staphylococcus aureus | >500 µg/mL | [7] | |
| Emodin | Bacillus subtilis | 7.8 µg/mL | |
| Staphylococcus aureus | 3.9 µg/mL | ||
| Haemophilus parasuis | 32 µg/mL | [8] | |
| Methicillin-resistant S. aureus (MRSA) | 4 µg/mL | [9] |
Experimental Protocols
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. A solution of DPPH in methanol is mixed with various concentrations of the test compound. The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time. The IC50 value is calculated as the concentration of the antioxidant that causes a 50% reduction in the initial DPPH concentration.
-
ABTS Radical Cation Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The pre-formed radical solution is then mixed with different concentrations of the test compound. The reduction in the absorbance of the ABTS radical is measured at a specific wavelength (e.g., 734 nm). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the ABTS radicals.
Anti-inflammatory Activity Assays
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are cultured under standard conditions. To induce an inflammatory response, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS).
-
Measurement of Pro-inflammatory Mediators:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using specific ELISA kits.
-
qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): The mRNA expression levels of genes encoding pro-inflammatory mediators (e.g., iNOS, COX-2) are measured. Cells are treated with the test compounds and the stimulant, followed by RNA extraction, reverse transcription to cDNA, and real-time PCR with specific primers.
-
Antimicrobial Activity Assay
-
Broth Microdilution Method for MIC Determination: This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[10] A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[10] A standardized suspension of the microorganism is added to each well. The plate is incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Signaling Pathway Modulation
Carminic acid, Aloin, and Emodin exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central regulators of inflammation and oxidative stress.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: NF-κB signaling pathway and points of inhibition by Carminic acid, Aloin, and Emodin.
All three compounds have been shown to inhibit the NF-κB pathway. Carminic acid and Emodin appear to target the IKK complex, preventing the phosphorylation and subsequent degradation of IκB.[2][5] Aloin also inhibits IκB phosphorylation, which in turn prevents the release and nuclear translocation of the active NF-κB dimer.[9] Emodin has also been shown to directly inhibit the translocation of NF-κB into the nucleus.[5]
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a wide array of antioxidant and cytoprotective genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Carminic acid supplementation protects against fructose-induced kidney injury mainly through suppressing inflammation and oxidative stress via improving Nrf-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Efficacy of p-Coumaric Acid Against Drug-Resistant Pathogens: A Comparative Analysis
An in-depth examination of p-coumaric acid's antimicrobial and antibiofilm performance against clinically relevant drug-resistant bacteria, with a comparative look at standard antibiotic therapies.
In the face of mounting antimicrobial resistance, the scientific community is in a perpetual search for novel compounds to combat multidrug-resistant (MDR) pathogens. One such candidate that has garnered attention is p-coumaric acid, a phenolic compound widely found in plants. This guide provides a comprehensive comparison of p-coumaric acid's efficacy against various drug-resistant bacteria, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows. It is important to note that the term "Camaric acid" as initially queried may be a less common synonym or a potential misspelling for p-coumaric acid, the subject of this guide.
Performance Against Drug-Resistant Bacteria: A Quantitative Comparison
The antimicrobial activity of p-coumaric acid has been evaluated against a range of drug-resistant bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative MIC Values
The following tables summarize the MIC values of p-coumaric acid against key drug-resistant pathogens and compare them with those of conventional antibiotics.
Table 1: p-Coumaric Acid vs. Colistin against Colistin-Resistant Acinetobacter baumannii (COLR-Ab)
| Compound | COLR-Ab Isolate 1 (µg/mL) | COLR-Ab Isolate 2 (µg/mL) | COLR-Ab Isolate 3 (µg/mL) | COLR-Ab Isolate 4 (µg/mL) | COLR-Ab Isolate 5 (µg/mL) |
| p-Coumaric Acid | 256 | 256 | 256 | 256 | 128 |
| Colistin | 32 | 64 | 128 | 128 | 64 |
Data sourced from a study on cinnamic acid compounds as effective antibacterial agents against colistin-resistant Acinetobacter baumannii.[1][2]
Table 2: Comparative MIC Values of p-Coumaric Acid and Other Antibiotics against Various Pathogens
| Pathogen | p-Coumaric Acid (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Not widely reported in direct comparison | 0.5 - 2.0[3][4][5] | - |
| Pseudomonas aeruginosa | Not widely reported in direct comparison | - | 0.25 - 1.0[6][7][8] |
Note: Direct comparative studies of p-coumaric acid against vancomycin and ciprofloxacin for these specific strains are limited. The provided MICs for the conventional antibiotics are for reference and may vary between studies and strains.
Synergistic Potential and Biofilm Inhibition
Beyond its standalone antimicrobial activity, p-coumaric acid has demonstrated significant potential in combination therapies and in combating bacterial biofilms.
-
Synergy with Colistin : Studies have shown that p-coumaric acid, in combination with colistin, exhibits a synergistic effect against colistin-resistant A. baumannii. This combination can lead to a 16- to 64-fold decrease in the MIC of colistin, potentially revitalizing the efficacy of this last-resort antibiotic.[1]
-
Antibiofilm Activity : p-Coumaric acid and its derivatives have been shown to inhibit biofilm formation by various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9] This is a critical attribute, as biofilms are notoriously resistant to conventional antibiotic treatments.
Mechanism of Action: A Dual-Pronged Attack
Research indicates that p-coumaric acid employs a dual mechanism of action to exert its bactericidal effects. This multifaceted approach reduces the likelihood of resistance development.
-
Cell Membrane Disruption : p-Coumaric acid increases the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.
-
DNA Binding : The compound can bind to bacterial DNA, interfering with critical cellular processes such as replication and transcription.
The following diagram illustrates the proposed mechanism of action:
References
- 1. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of vancomycin in treating ST5 and ST764 methicillin-resistant Staphylococcus aureus infections in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Carminic Acid
For the attention of researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of carminic acid. It is crucial to follow these guidelines to ensure laboratory safety and environmental compliance. While the query specified "Camaric acid," it is highly probable that this was a misspelling of "Carminic acid," a widely used red pigment. The following procedures are for Carminic Acid. If you are working with a different substance, please consult its specific Safety Data Sheet (SDS).
I. Understanding Carminic Acid
Carminic acid is a naturally occurring red glucosidal hydroxyanthrapurin derived from some scale insects, such as the cochineal.[1] It is used as a food coloring and for staining in histology.[2][3] While it is of natural origin, proper disposal is still necessary to minimize environmental impact and maintain a safe laboratory environment.
II. Safety and Handling
Before disposal, it is essential to handle carminic acid with appropriate care.
-
Personal Protective Equipment (PPE): Always wear protective clothing, gloves, safety glasses, and a dust respirator when handling carminic acid powder to avoid contact with skin and eyes and to prevent inhalation.[4]
-
Ventilation: Use in a well-ventilated area to keep airborne concentrations low.[5]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]
-
Storage: Store in a cool, dry place in a tightly closed container.[5]
III. Quantitative Data
| Property | Value | Source |
| CAS Number | 1260-17-9 | [6] |
| Molecular Formula | C22H20O13 | [1] |
| Molar Mass | 492.38 g/mol | [1] |
| Melting Point | 120 °C (decomposes) | [1] |
| Solubility | Soluble in water, ethanol, concentrated sulfuric acid. Insoluble in ether, benzene, chloroform. | [6] |
IV. Step-by-Step Disposal Procedures
The appropriate disposal method for carminic acid depends on the form of the waste (solid or solution) and local regulations.
Step 1: Waste Identification and Segregation
-
Identify the waste as solid carminic acid or a solution containing carminic acid.
-
Segregate carminic acid waste from other chemical waste streams to avoid unintended reactions.
Step 2: Spill Management
In case of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Step 3: Disposal of Solid Carminic Acid Waste
-
For small quantities of uncontaminated carminic acid, some institutions may permit disposal as normal trash, provided it is in a sealed container and clearly labeled.[7] However, it is critical to check with your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
For larger quantities or if required by local regulations, solid carminic acid waste should be disposed of as chemical waste.
-
Place the solid waste in a clearly labeled, sealed container.
-
Arrange for pickup by your institution's hazardous waste management service.
-
Step 4: Disposal of Carminic Acid Solutions
-
Neutralization (for acidic or basic solutions): Carminic acid's color is pH-dependent, appearing yellow below pH 4.8 and deep violet above pH 6.2.[6] If the solution is strongly acidic or basic, it should be neutralized.
-
Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions).[8]
-
Monitor the pH to ensure it is within the acceptable range for disposal (typically between 6 and 8).
-
-
Aqueous Solutions:
-
Small quantities of dilute, neutralized aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on local regulations. Always consult your local EHS guidelines before disposing of any chemical down the drain.
-
If drain disposal is not permitted, collect the neutralized solution in a labeled, sealed container for chemical waste pickup.
-
-
Solutions in Organic Solvents:
-
Solutions of carminic acid in organic solvents should never be disposed of down the drain.
-
Collect these solutions in a designated, labeled container for hazardous waste disposal. Ensure the container is compatible with the solvent used.
-
Arrange for pickup by your institution's hazardous waste management service.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of carminic acid waste.
Caption: Decision workflow for carminic acid disposal.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the chemicals you are using. Disposal regulations can vary significantly by location.
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carminic acid - American Chemical Society [acs.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Carminic acid - CAMEO [cameo.mfa.org]
- 7. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Personal protective equipment for handling Camaric acid
Disclaimer: This document provides essential safety and logistical guidance for handling Camaric acid based on general best practices for organic acids. As a novel compound, a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 146450-83-1) is not widely available. It is imperative to obtain the official SDS from your supplier and consult it as the primary source of safety information before any handling, storage, or disposal of this substance. The information herein should be used to supplement, not replace, the supplier-specific SDS.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE may vary depending on the specific procedure and the scale of operation.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Scenario | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (e.g., weighing, aliquoting) | Chemical Fume Hood or Ventilated Enclosure | Safety goggles with side shields or a face shield.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Lab coat.[1][3] | N95-rated respirator or higher, especially if dust generation is likely.[2] |
| Preparing Solutions (e.g., dissolving in solvents) | Chemical Fume Hood | Chemical splash goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Lab coat or chemical-resistant apron.[1][4] | Not generally required if handled within a fume hood with good airflow. |
| General Laboratory Use of Dilute Solutions | Well-ventilated laboratory bench | Safety glasses with side shields.[1] | Chemical-resistant gloves (e.g., nitrile).[2] | Lab coat.[1][3] | Not generally required. |
| Large-Scale Operations or Potential for Aerosol Generation | Closed system or dedicated ventilated enclosure | Face shield and chemical splash goggles.[1][4] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat.[4] | A properly fitted respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Experimental Protocol: Safe Weighing and Solution Preparation of this compound
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare all necessary equipment (e.g., spatula, weigh boat, beaker, solvent, magnetic stir bar, and stir plate) and place them inside the fume hood.
-
Have a designated, labeled waste container ready for contaminated disposables.
-
-
Handling the Solid:
-
Carefully open the container of this compound inside the fume hood to avoid generating dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.
-
Close the primary container of this compound securely.
-
-
Preparing the Solution:
-
Transfer the weighed solid into a beaker containing the appropriate solvent.
-
Add the solid to the liquid to minimize splashing.
-
If necessary, use a magnetic stir plate to facilitate dissolution.
-
Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.
-
-
Post-Handling:
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.
-
Dispose of all contaminated disposable items (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order and wash hands thoroughly with soap and water.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Disposal Protocol for this compound
-
Segregation:
-
Containment:
-
Use a dedicated, properly labeled, and sealed hazardous waste container for all this compound waste. The container must be compatible with the waste; for acidic waste, avoid metal containers.[7][8]
-
The container should be kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain.[5]
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. coral.washington.edu [coral.washington.edu]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. quora.com [quora.com]
- 4. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
